[(5-Isobutylisoxazol-3-yl)methyl]amine
Description
Properties
IUPAC Name |
[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYSMQSHSYGZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629708 | |
| Record name | 1-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893639-01-5 | |
| Record name | 1-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [(5-Isobutylisoxazol-3-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding interactions. This guide provides a comprehensive technical overview of a specific isoxazole derivative, [(5-Isobutylisoxazol-3-yl)methyl]amine, a compound of interest for its potential applications in drug discovery and development. While detailed experimental data for this particular molecule is not extensively published, this document synthesizes available information and draws upon established knowledge of related isoxazole chemistry to provide a valuable resource for researchers in the field.
Chemical Identity and Core Properties
Chemical Name: this compound
CAS Number: 893639-01-5[1]
Molecular Formula: C₈H₁₄N₂O[1]
Molecular Weight: 154.21 g/mol [1]
Appearance: White powder[2]
Structure:
Figure 1. Chemical structure of this compound.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 893639-01-5 | [1] |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Canonical SMILES | CC(C)CC1=CC(=NO1)CN | [3] |
| InChI Key | HGYSMQSHSYGZGG-UHFFFAOYSA-N | [3] |
Safety and Handling
As a primary amine and isoxazole derivative, this compound requires careful handling in a laboratory setting. The following safety information is derived from available safety data sheets (SDS) for this compound and closely related analogs.
GHS Hazard Statements: [4]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
GHS Precautionary Statements: [4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information:
The toxicological properties of this specific compound have not been fully investigated. It is described as an irritant, and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.[4]
Handling and Storage:
-
Avoid prolonged exposure.[4]
-
Use caution when handling and limit exposure to any chemical.[4]
-
Do not breathe dust or vapor.[4]
-
Ensure a safety shower and eye wash are available.[4]
-
Avoid contact with eyes, skin, or clothing.[4]
-
Keep the container tightly closed and store in a cool, dry, well-ventilated place.[2][4]
-
Use only in a chemical fume hood.[4]
Incompatibilities:
Hazardous Decomposition Products:
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Figure 2. Proposed synthetic pathway for this compound.
Step-by-Step Methodological Approach (Hypothetical Protocol):
Step 1: Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole (Intermediate)
This intermediate is a key precursor for the final amination step. A common method for the synthesis of 3-alkyl-5-(chloromethyl)isoxazoles involves the reaction of the corresponding ketone with hydroxylamine hydrochloride.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-isothiocyanato-1-propenyl isobutyl ketone in a suitable solvent such as ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(chloromethyl)-5-isobutylisoxazole.
Step 2: Amination of 3-(Chloromethyl)-5-isobutylisoxazole
The final step involves the nucleophilic substitution of the chloride with an amine source.
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve 3-(chloromethyl)-5-isobutylisoxazole in a suitable solvent, such as methanol or ethanol.
-
Addition of Amine Source: Add a solution of ammonia in methanol or aqueous ammonia to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 60 to 100 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be dissolved in an appropriate organic solvent and washed with water to remove any inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by column chromatography or distillation under reduced pressure.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectroscopic data for this compound is not publicly available, the expected spectral characteristics can be predicted based on the analysis of similar isoxazole and amine-containing compounds.[6][7]
1H NMR Spectroscopy:
-
Isobutyl Group: Expect a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the isoxazole ring.
-
Isoxazole Ring: A singlet for the proton on the isoxazole ring.
-
Aminomethyl Group: A singlet for the methylene protons adjacent to the amine group. The amine protons themselves may appear as a broad singlet.
13C NMR Spectroscopy:
-
Isobutyl Group: Resonances for the methyl, methine, and methylene carbons.
-
Isoxazole Ring: Signals for the three carbons of the isoxazole ring, with the carbon atoms being deshielded due to the electronegativity of the nitrogen and oxygen atoms.
-
Aminomethyl Group: A signal for the methylene carbon.
Infrared (IR) Spectroscopy:
-
N-H Stretch: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching.[1]
-
N-H Bend: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[1]
-
C-N Stretch: An absorption band for the C-N bond in aliphatic amines is typically observed between 1250-1020 cm⁻¹.[1]
-
Isoxazole Ring: Characteristic ring stretching vibrations.
Mass Spectrometry:
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).
-
Fragmentation Pattern: Alpha-cleavage is a characteristic fragmentation pattern for aliphatic amines, which would involve the cleavage of the bond between the aminomethyl carbon and the isoxazole ring.[8]
Applications in Drug Discovery and Development
The isoxazole ring is a versatile scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9]
While specific applications for this compound are not extensively documented, its structural features suggest potential utility as a building block in the synthesis of more complex molecules with therapeutic potential. The primary amine group provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores.
Commercial suppliers indicate that this compound is intended for use in the development of "healing drugs," which, while a broad term, points towards its role as a synthetic intermediate in pharmaceutical research.[2] The isoxazole moiety can act as a bioisostere for other functional groups, improving the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, isoxazole-containing compounds have been investigated as potent and selective kinase inhibitors for the treatment of various cancers.[10]
Conclusion
This compound represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. This guide has consolidated the available information on its chemical identity, safety and handling, and proposed a plausible synthetic route. While a comprehensive experimental dataset is currently lacking, the predictive analysis of its spectroscopic properties provides a foundation for its identification and characterization. The established importance of the isoxazole scaffold in pharmaceuticals underscores the potential of this compound as a key intermediate in the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10). ResearchGate. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). National Institutes of Health. [Link]
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Moroccan Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (2025, August 9). ResearchGate. [Link]
-
IR: amines. UCLA Chemistry and Biochemistry. [Link]
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025, August 9). ResearchGate. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009, December 10). National Institutes of Health. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. [Link]
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Tables For Organic Structure Analysis. University of Cambridge. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Davis. [Link]
-
(5-Methyl-3-isoxazolyl)methylamine - High purity | EN. Georganics. [Link]
-
mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for... (2025, November 17). Doc Brown's Chemistry. [Link]
-
mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
5-Amino-3-methylisoxazole. NIST WebBook. [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2018, July 27). National Institutes of Health. [Link]
-
2][4][6]triazol-4-ylmethanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
(3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. PubChem. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. sciarena.com [sciarena.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to [(5-Isobutylisoxazol-3-yl)methyl]amine: Structure, Synthesis, and Medicinal Chemistry Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [(5-Isobutylisoxazol-3-yl)methyl]amine, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are recognized as "privileged structures" due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] This document delineates the chemical identity of this compound, including its IUPAC name and structural features. We present a detailed, field-proven synthetic methodology, explaining the causal logic behind each step to ensure reproducibility and understanding. Furthermore, this guide explores the rationale for its use in drug discovery, contextualizing the isoxazole core as a versatile pharmacophore and discussing the potential modulatory roles of its specific substituents.[5] The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a building block for novel therapeutic agents.
Chemical Identity and Properties
The foundational step in utilizing any chemical entity is a precise understanding of its structure and fundamental properties. This section provides the definitive identification and key physicochemical data for this compound.
IUPAC Name and Synonyms
-
IUPAC Name: (5-Isobutyl-1,2-oxazol-3-yl)methanamine
-
Common Name: this compound
-
CAS Number: 893639-01-5[6]
Chemical Structure
The molecule consists of a central five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[4] This core is substituted at two positions:
-
C5 Position: An isobutyl group (-CH2CH(CH3)2) is attached. This non-polar, aliphatic group can influence lipophilicity and van der Waals interactions with biological targets.
-
C3 Position: A methylamine group (-CH2NH2) is attached. The primary amine serves as a key functional handle for subsequent chemical modifications and can act as a hydrogen bond donor or a basic center, critical for interactions with enzymes and receptors.[5]
Representative Synthetic Protocol
This protocol is a self-validating system based on established methodologies for isoxazole synthesis. [7]Each step is designed for clarity and reproducibility.
Step 1: Synthesis of 5-Isobutylisoxazole-3-carbonitrile via [3+2] Cycloaddition
-
Reaction Setup: To a stirred solution of 4-methyl-1-pentyne (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) in a flame-dried, three-neck flask under an argon atmosphere, add triethylamine (2.5 eq).
-
Causality: Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the base and reaction with the highly reactive nitrile oxide intermediate. Triethylamine acts as a base to generate the nitrile oxide in situ and to scavenge the HCl byproduct.
-
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of chlorooximinoacetonitrile (1.1 eq) in anhydrous THF dropwise over 30 minutes.
-
Causality: Slow, cooled addition is necessary to control the exothermic reaction and prevent the dimerization of the nitrile oxide intermediate, thereby maximizing the yield of the desired cycloaddition product.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Causality: Extended stirring at room temperature ensures the reaction proceeds to completion. TLC is a crucial in-process control to verify the consumption of starting materials before proceeding to workup.
-
-
Workup and Isolation: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Causality: The aqueous quench neutralizes the excess base. Extraction isolates the organic product from the aqueous phase. The brine wash removes residual water, and drying with sodium sulfate ensures the complete removal of water before solvent evaporation.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 5-isobutylisoxazole-3-carbonitrile.
Step 2: Reduction of Nitrile to Primary Amine
-
Reaction Setup: Dissolve the 5-isobutylisoxazole-3-carbonitrile (1.0 eq) from the previous step in anhydrous THF (0.3 M) in a flask under an argon atmosphere.
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise at 0 °C.
-
Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. Portion-wise addition at low temperature is a critical safety measure to control the highly exothermic and vigorous reaction with the solvent and substrate.
-
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) for 4 hours, monitoring by TLC for the disappearance of the starting material.
-
Causality: Heating to reflux provides the necessary activation energy to drive the reduction to completion in a reasonable timeframe.
-
-
Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 1 hour until a white, granular precipitate forms.
-
Causality: This specific quenching procedure is a standard and safe method for neutralizing excess LiAlH₄, resulting in the formation of granular lithium and aluminum salts that are easily removed by filtration, simplifying the purification process.
-
-
Isolation and Purification: Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to yield this compound. If necessary, further purification can be achieved via distillation or crystallization.
Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar isoxazole compounds. [7][8][9]
| Analysis | Expected Data |
|---|---|
| ¹H NMR | Signals corresponding to the isobutyl protons (doublet, multiplet, doublet), a singlet for the isoxazole C4-H, a singlet for the methylene (-CH₂-) protons adjacent to the amine, and a broad singlet for the amine (-NH₂) protons. |
| ¹³C NMR | Resonances for the isoxazole ring carbons (C3, C4, C5), the isobutyl carbons, and the methylene carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2850-2960 cm⁻¹), and C=N/C=C stretching (isoxazole ring, ~1500-1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. |
Applications and Future Directions
A Versatile Building Block in Drug Discovery
This compound is not typically an end-stage drug but rather a valuable intermediate or building block. Its primary amine provides a reactive site for a multitude of chemical transformations, including:
-
Amide bond formation
-
Reductive amination
-
Sulfonamide synthesis
-
Urea and thiourea formation
This versatility allows for its incorporation into larger molecular scaffolds, enabling the systematic exploration of chemical space around a privileged isoxazole core. Researchers can generate libraries of novel compounds for high-throughput screening by reacting this amine with diverse sets of carboxylic acids, aldehydes, sulfonyl chlorides, or isocyanates.
Potential Target Classes and Therapeutic Areas
Given the established biological profile of isoxazole-containing molecules, derivatives of this compound could be investigated for activity in several therapeutic areas:
-
Oncology: Many isoxazole derivatives have shown potent anticancer activity. [2]* Infectious Diseases: The scaffold is present in antimicrobial agents. [1][4]* Inflammation and Immunology: Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties. [3][4]* Central Nervous System (CNS) Disorders: Certain derivatives are effective against neurodegenerative conditions like Alzheimer's disease. [2][3] The specific substitution pattern—a C5-isobutyl group and a C3-methylamine linker—provides a unique combination of lipophilicity and functionality that can be optimized to achieve desired potency and selectivity against a specific biological target.
Conclusion
This compound is a strategically designed heterocyclic amine that leverages the proven medicinal chemistry value of the isoxazole scaffold. This guide has provided a thorough technical examination of its chemical structure, properties, and a robust, logically justified synthetic pathway. Its value as a versatile building block for creating diverse chemical libraries makes it a compound of high interest for researchers and scientists in the field of drug discovery. The insights provided herein are intended to facilitate its synthesis and application in the development of next-generation therapeutic agents.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Advances in isoxazole chemistry and their role in drug discovery.
- The recent progress of isoxazole in medicinal chemistry.
- Advances in isoxazole chemistry and their role in drug discovery.
- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- This compound | CAS 893639-01-5. Santa Cruz Biotechnology.
- 3-Isoxazolamine, 5-methyl- | Drug Inform
- 3-Amino-5-methylisoxazole | C4H6N2O. PubChem.
- (3-Methylisoxazol-5-yl)methanamine | C5H8N2O. PubChem.
- (5-Methyl-3-isoxazolyl)methylamine - High purity. Georganics.
- Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-... MDPI.
- REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- 1072-67-9|5-Methylisoxazol-3-amine. BLD Pharm.
- (5-Methyl-3-phenyl-4-isoxazolyl)methylamine | C11H12N2O. PubChem.
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of [(5-Isobutylisoxazol-3-yl)methyl]amine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
[(5-Isobutylisoxazol-3-yl)methyl]amine is a valuable heterocyclic building block in medicinal chemistry, prized for its role as a precursor in the development of novel therapeutic agents. The strategic combination of the isoxazole core, a known pharmacophore, with a reactive primary amine function allows for extensive derivatization and library synthesis. This guide provides an in-depth overview of the primary synthetic pathways to this target molecule, designed to inform route selection and optimization in a research and development setting. We will dissect two robust and logical strategies: the reductive amination of an aldehyde intermediate and the direct reduction of a nitrile precursor. Each pathway is evaluated based on mechanistic principles, experimental considerations, and overall efficiency, providing a comprehensive framework for its practical implementation.
Introduction to the Isoxazole Scaffold and the Target Molecule
The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This scaffold is not merely a passive linker but an active contributor to a molecule's pharmacological profile. It is found in a range of FDA-approved drugs, where it can act as a bioisostere for other functional groups, participate in hydrogen bonding, and modulate the physicochemical properties of the parent molecule.[2][3] Notable examples include the antibiotic sulfamethoxazole, the anti-inflammatory agent parecoxib, and the antirheumatic drug leflunomide.[4] The synthesis of isoxazoles is well-established, with primary methods including the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition of nitrile oxides with alkynes.[1][5][6]
This compound: A Key Synthetic Building Block
The target molecule, this compound, combines the stable isoxazole core with an isobutyl group at the 5-position and a methylamine group at the 3-position. The isobutyl group often imparts favorable lipophilic character, while the primary amine serves as a crucial handle for subsequent chemical modifications, such as amide bond formation, sulfonylation, or alkylation, to explore structure-activity relationships (SAR).
Overview of Synthetic Strategies
The synthesis of this molecule hinges on the effective construction of the 3,5-disubstituted isoxazole ring, followed by the installation or unmasking of the methylamine functionality. This guide will focus on two convergent and highly logical retrosynthetic approaches, as illustrated below.
Retrosynthetic Analysis
A retrosynthetic breakdown of this compound reveals two primary disconnection points leading to key intermediates: the C-N bond of the amine and the C-C bond of a nitrile. This analysis forms the basis for the two major synthetic pathways detailed in this guide.
Caption: Retrosynthetic analysis of the target molecule.
Pathway I: Synthesis via Reductive Amination
This pathway is arguably the more versatile of the two, involving the synthesis of a stable aldehyde intermediate which is then converted to the amine in the final step. This approach allows for the potential synthesis of various N-substituted analogs by simply changing the amine source in the final step.
Workflow Overview
Caption: Workflow for the Nitrile Reduction Pathway.
Step-by-Step Mechanistic Discussion
-
Step 1: Synthesis of 5-Isobutylisoxazole-3-carbonitrile. Similar to Pathway I, this step relies on a 1,3-dipolar cycloaddition reaction. [7]The nitrile oxide precursor in this case would be an α-halo oxime bearing a cyano group, such as chlorooximidoacetonitrile. This precursor, upon treatment with a base, generates the corresponding nitrile oxide which reacts with 4-methyl-1-pentyne to form the 5-isobutylisoxazole-3-carbonitrile intermediate. The synthesis of multicomponent isoxazole carbonitriles has been reported, highlighting the feasibility of this approach. [8][9]
-
Step 2: Reduction to this compound. The reduction of the nitrile functional group to a primary amine is a standard transformation in organic synthesis. Two primary methods are effective:
-
Chemical Reduction: Using a strong hydride source like lithium aluminum hydride (LiAlH₄) in an ethereal solvent provides a clean and high-yielding route to the amine. A standard aqueous workup is required to quench the reaction and isolate the product.
-
Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), can be employed. This method is often preferred for larger-scale synthesis due to its operational simplicity and avoidance of metal hydride waste streams.
-
Experimental Protocols
Protocol for Pathway I: Reductive Amination
-
Step 1: Ethyl 5-Isobutylisoxazole-3-carboxylate. To a stirred solution of 4-methyl-1-pentyne (1.0 eq) and ethyl chlorooximidoacetate (1.1 eq) in tetrahydrofuran (THF), add triethylamine (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC. Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the product.
-
Step 2: (5-Isobutylisoxazol-3-yl)methanol. Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add a solution of the ester from Step 1 (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aq. NaOH, and then more water. Filter the resulting solids and wash with THF. Concentrate the filtrate to yield the alcohol, which may be used directly or purified by chromatography.
-
Step 3: 5-Isobutylisoxazole-3-carboxaldehyde. To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane (DCM), add a solution of the alcohol from Step 2 (1.0 eq) in DCM. Stir the mixture at room temperature for 2-3 hours. Monitor by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, eluting with additional ether. Concentrate the filtrate to yield the aldehyde.
-
Step 4: this compound. Dissolve the aldehyde from Step 3 (1.0 eq) in methanol. Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature for 12-18 hours. Quench the reaction by adding 2M HCl and stir for 30 minutes. Basify the solution with 2M NaOH and extract with DCM or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine. Purify by chromatography or distillation.
Protocol for Pathway II: Nitrile Reduction
-
Step 1: 5-Isobutylisoxazole-3-carbonitrile. Following a similar procedure to Step 1 of Pathway I, react 4-methyl-1-pentyne (1.0 eq) with chlorooximidoacetonitrile (1.1 eq) and triethylamine (1.2 eq) in THF. After workup and purification by column chromatography, the desired nitrile is obtained.
-
Step 2: this compound (via LiAlH₄). Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under nitrogen. Add a solution of the nitrile from Step 1 (1.0 eq) in THF dropwise. Stir the reaction at room temperature for 4-6 hours, or until TLC indicates consumption of the starting material. Carefully quench the reaction at 0 °C with water and aq. NaOH as described previously. After filtration and concentration of the filtrate, the target amine is obtained and can be further purified.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway I (Reductive Amination) | Pathway II (Nitrile Reduction) |
| Number of Steps | 4 | 2 |
| Overall Yield | Moderate (multi-step) | Potentially higher (fewer steps) |
| Key Intermediates | Aldehyde, Alcohol, Ester | Nitrile |
| Reagent Hazards | LiAlH₄, Chromium reagents (PCC) | LiAlH₄, potentially toxic nitrile precursors |
| Scalability | Good; final step is robust. Oxidation can be challenging on a large scale. | Excellent; fewer steps. Catalytic hydrogenation is highly scalable. |
| Flexibility | High; aldehyde intermediate allows for synthesis of diverse N-substituted analogs. | Low; leads directly to the primary amine only. |
| Control of Impurities | Good control at each stage. Potential for over-oxidation in Step 3. | Potential for partially reduced impurities. |
Conclusion and Future Outlook
Both pathways presented offer viable and robust methods for the synthesis of this compound.
-
Pathway I (Reductive Amination) is the preferred route for discovery chemistry and SAR studies. Its key strength lies in the versatile aldehyde intermediate, which serves as a gateway to a wide array of N-functionalized derivatives. While longer, each step is well-precedented and allows for purification of intermediates, ensuring high final purity.
-
Pathway II (Nitrile Reduction) is a more streamlined and atom-economical approach, making it an attractive option for scale-up and the dedicated synthesis of the primary amine. The reduction of the nitrile via catalytic hydrogenation, in particular, aligns well with green chemistry principles and industrial manufacturing practices.
The choice between these routes will ultimately depend on the specific goals of the research program. For rapid library generation, the flexibility of the aldehyde route is unparalleled. For the large-scale production of the parent amine, the efficiency of the nitrile reduction pathway is a significant advantage. Future work may focus on developing one-pot procedures or utilizing flow chemistry to further optimize these syntheses.
References
-
Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). PubMed. Available at: [Link]
- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
BJOC - Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2015). ResearchGate. Available at: [Link]
-
Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). (2005). MDPI. Available at: [Link]
-
Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (2012). Der Pharma Chemica. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. (2024). ResearchGate. Available at: [Link]
-
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
-
indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing. Available at: [Link]
-
Isoxazole. Wikipedia. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Available at: [Link]
-
Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. Available at: [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Available at: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). PubMed Central. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Available at: [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2011). Der Pharma Chemica. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). MDPI. Available at: [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ajrcps.com [ajrcps.com]
- 9. researchgate.net [researchgate.net]
Solubility of [(5-Isobutylisoxazol-3-yl)methyl]amine in common lab solvents
An In-Depth Technical Guide to the Solubility of [(5-Isobutylisoxazol-3-yl)methyl]amine in Common Laboratory Solvents
This technical guide provides a comprehensive framework for determining the solubility of this compound, a substituted isoxazole of interest in pharmaceutical and chemical research. Given the absence of publicly available experimental solubility data for this specific molecule (CAS 893639-01-5)[1], this document serves as a foundational resource for researchers. It outlines the theoretical considerations that govern its solubility and presents detailed, field-proven experimental protocols for its quantitative determination in a range of common laboratory solvents. The methodologies described herein are designed to generate reliable and reproducible data crucial for drug discovery, process development, and formulation science.[2][3]
Introduction: The Critical Role of Solubility
This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold frequently found in bioactive molecules and pharmaceuticals.[4] The solubility of such a compound is a paramount physicochemical property that dictates its utility and behavior in various applications. From reaction kinetics in synthesis to bioavailability in drug development, understanding how this molecule interacts with different solvents is fundamental.[2][5] Poor solubility can hinder purification, impede formulation efforts, and lead to the failure of promising drug candidates.[2][6] Therefore, the early and accurate characterization of a compound's solubility profile is a non-negotiable aspect of chemical and pharmaceutical research.
Theoretical Solubility Profile of this compound
The molecular structure of this compound—comprising a polar isoxazole ring, a basic primary amine, and a nonpolar isobutyl group—suggests a nuanced solubility behavior. The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for solvent selection.[7]
-
Polar Moieties : The isoxazole ring, with its nitrogen and oxygen heteroatoms, is inherently polar and capable of forming hydrogen bonds.[8] The primary amine (-CH2NH2) group is also polar and a strong hydrogen bond donor and acceptor. These features suggest a predisposition for solubility in polar solvents.
-
Nonpolar Moiety : The isobutyl group (-CH2CH(CH3)2) is a hydrophobic, nonpolar aliphatic chain. This region of the molecule will favorably interact with nonpolar solvents through van der Waals forces.[9]
-
Overall Expected Behavior : The presence of both polar and nonpolar regions indicates that this compound is likely to exhibit a spectrum of solubilities. It is expected to have higher solubility in polar protic solvents (like ethanol and methanol) and polar aprotic solvents (like DMSO and DMF) where hydrogen bonding and dipole-dipole interactions can occur. Its solubility in nonpolar solvents (like hexane and toluene) is anticipated to be limited due to the dominant polar functionalities.[8][9] Water solubility is expected to be moderate, influenced by the competing effects of the polar amine and isoxazole groups versus the hydrophobic isobutyl chain.[9]
Experimental Determination of Solubility
For rigorous scientific and developmental work, a qualitative assessment is insufficient. The following sections provide detailed protocols for the quantitative determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[3] The shake-flask method, as established by Higuchi and Connors, remains the most reliable or "gold standard" method for this determination.[2][10]
-
Preparation : Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of the chosen analytical-grade solvent to each vial. Common lab solvents for initial screening are provided in Table 1.
-
Equilibration : Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for many pharmaceutical compounds.[11]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution : Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC-UV).
-
Quantification : Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Calculation : Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][6] This method is faster than the shake-flask method and is widely used in early drug discovery for rapid screening.[2][6]
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation : Dispense the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition : Add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation and Precipitation : Shake the plate for a period (e.g., 2 hours) at room temperature to allow for precipitation.
-
Filtration/Separation : Filter the samples through a 96-well filter plate to remove the precipitated solid.
-
Quantification : Analyze the concentration of the compound in the filtrate, often by UV/Vis spectroscopy using a plate reader or by HPLC-UV.[2][3] The concentration is determined against a calibration curve.[3]
-
Determination : The kinetic solubility is the highest concentration at which the compound remains in solution without precipitating.
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The quantitative results from the solubility experiments should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvent systems.
Table 1: Solubility Profile of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Qualitative Classification |
| Protic Polar | Water | 10.2 | 80.1 | Experimental Value | e.g., Sparingly Soluble |
| Methanol (MeOH) | 5.1 | 32.7 | Experimental Value | e.g., Soluble | |
| Ethanol (EtOH) | 4.3 | 24.5 | Experimental Value | e.g., Soluble | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Experimental Value | e.g., Freely Soluble |
| Acetonitrile (ACN) | 5.8 | 37.5 | Experimental Value | e.g., Soluble | |
| Dichloromethane (DCM) | 3.1 | 9.1 | Experimental Value | e.g., Slightly Soluble | |
| Nonpolar | Toluene | 2.4 | 2.4 | Experimental Value | e.g., Very Slightly Soluble |
| n-Hexane | 0.1 | 1.9 | Experimental Value | e.g., Insoluble |
Note: Polarity Index and Dielectric Constant values are standard literature values. Experimental values for solubility need to be determined by following the protocols outlined above.
Conclusion
This guide provides the essential theoretical background and practical, step-by-step protocols for the robust determination of the solubility of this compound. While its chemical structure suggests a preference for polar solvents, only rigorous experimental evaluation using gold-standard methods like the shake-flask technique can provide the accurate, quantitative data required for informed decision-making in research and development. The methodologies and data presentation formats described herein offer a comprehensive approach to generating a reliable solubility profile, a critical dataset for advancing any project involving this compound.
References
- Solubility of Things.
- MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- ResearchGate. (2019, September).
- Solubility of Things.Isoxazole.
- OUCI.Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- PMC - NIH. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Rowan Scientific.Predicting Solubility.
- Benchchem.An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
- Lund University Publications.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Pharmapproach. (2013, February 15).
- PubMed. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- ResearchGate.
- Santa Cruz Biotechnology.this compound | CAS 893639-01-5 | SCBT.
- Moroccan Journal of Heterocyclic Chemistry. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
- Wikipedia.Isoxazole.
Sources
- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Predicting Solubility | Rowan [rowansci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
The Isoxazole Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Isoxazole Ring in Medicinal Chemistry
The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a bioisostere for other functional groups and engage in various non-covalent interactions like hydrogen bonding and π-π stacking, make it a "privileged scaffold".[3] This scaffold is present in a multitude of clinically approved drugs, underscoring its significance in developing effective therapeutic agents.[4][5][6] Isoxazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][7][8]
This technical guide provides an in-depth exploration of key therapeutic targets for isoxazole-containing compounds. Moving beyond a simple catalog of activities, this document delves into the mechanistic rationale for targeting specific enzymes and pathways, provides detailed, field-proven experimental protocols for assessing compound activity, and presents quantitative data to inform drug discovery programs. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage the isoxazole scaffold in the pursuit of novel therapeutics.
I. Anti-inflammatory Targets: Precision in Modulating the Arachidonic Acid Cascade and Lymphocyte Proliferation
Chronic inflammation is a hallmark of numerous diseases, and the isoxazole scaffold has been successfully employed to create potent anti-inflammatory agents. Two key targets in this arena are the cyclooxygenase (COX) enzymes and dihydroorotate dehydrogenase (DHODH).
A. Cyclooxygenase-2 (COX-2) Inhibition
The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[11] The isoxazole ring is a key feature in several selective COX-2 inhibitors, most notably Valdecoxib.[12][13]
Mechanism of Action: Isoxazole-containing diarylheterocycles like Valdecoxib selectively bind to a hydrophobic side pocket within the active site of the COX-2 enzyme.[8][14] This binding prevents the conversion of arachidonic acid to prostaglandin H2, a key precursor for pro-inflammatory prostaglandins.[12] The sulfonamide moiety present in many of these inhibitors, including Valdecoxib, is crucial for this selectivity, as it can interact with the Arg513 residue present in the larger and more accommodating active site of COX-2, an interaction that is sterically hindered in the narrower COX-1 active site.
Quantitative Data: Valdecoxib Inhibition Profile
| Target | IC50 | Kd | Binding Kinetics |
| COX-2 | 0.005 µM[13] | 3.2 nM[14] | Association rate (kon): 4.5 x 10^6 M⁻¹min⁻¹[14] |
| Dissociation rate (koff): 7.0 x 10⁻³ min⁻¹ (t½ ≈ 98 min)[14] | |||
| COX-1 | 150 µM[13] | - | Little to no specific binding detected[14] |
Experimental Workflow: In Vitro COX Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of isoxazole compounds against COX-1 and COX-2.
Caption: Workflow for determining COX-1/COX-2 inhibition.
Detailed Protocol: LC-MS/MS-based COX Inhibition Assay [2]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: Prepare a fresh mixture of 100 µM hematin and 40 mM L-epinephrine in the assay buffer.
-
Enzyme Solution: Dilute purified recombinant human COX-1 or COX-2 in Tris-HCl buffer to the desired concentration (e.g., 0.1 µg COX-1 or 0.2 µg COX-2 per reaction).
-
Inhibitor Solutions: Prepare serial dilutions of the isoxazole test compound in DMSO.
-
Substrate Solution: Prepare a solution of arachidonic acid in a suitable solvent.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin solution, and 10 µL of L-epinephrine solution.
-
Add 20 µL of the enzyme solution and incubate at room temperature for 2 minutes.
-
Add 2 µL of the inhibitor solution (or DMSO for control) and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate at 37°C for 2 minutes.
-
Terminate the reaction by adding a suitable quenching agent (e.g., 10 µL of 1 M HCl).
-
-
PGE2 Quantification and Data Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for PGE2 concentration using a validated LC-MS/MS method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).
-
B. Dihydroorotate Dehydrogenase (DHODH) Inhibition
Leflunomide is an isoxazole-containing disease-modifying antirheumatic drug (DMARD).[3] It is a prodrug that is rapidly converted in the body to its active metabolite, A77 1726 (teriflunomide), which is responsible for its therapeutic effects.[15][16]
Mechanism of Action: The active metabolite of leflunomide, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][17] DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[15] Activated lymphocytes, which are key mediators of the autoimmune response in rheumatoid arthritis, have a high demand for pyrimidines to support their proliferation.[1] By inhibiting DHODH, A77 1726 depletes the pyrimidine pool in these rapidly dividing cells, leading to cell cycle arrest at the G1 phase and thereby suppressing the immune response.[15] Non-lymphoid cells are less affected as they can utilize the pyrimidine salvage pathway to meet their needs.[1] The inhibitory effect of A77 1726 can be overcome by the addition of uridine, which bypasses the need for de novo pyrimidine synthesis.[17]
Signaling Pathway: DHODH Inhibition and Lymphocyte Proliferation
Caption: Leflunomide's mechanism of action via DHODH inhibition.
II. Anticancer Targets: Disrupting Cell Division and DNA Repair
The isoxazole scaffold is a versatile platform for the development of anticancer agents, with compounds targeting critical cellular processes such as microtubule dynamics and DNA damage repair.[18]
A. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[19] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[20] Several isoxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[5][21]
Mechanism of Action: Isoxazole-based compounds can act as tubulin polymerization inhibitors by binding to specific sites on the tubulin protein. For instance, some steroidal A-ring-fused isoxazoles have been shown to bind to the taxane site on β-tubulin.[5] This binding stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[5]
Experimental Workflow: Cell-Based Screening for Tubulin Polymerization Inhibitors
This workflow describes a cell-based assay to identify compounds that inhibit tubulin polymerization, based on morphological changes in cells.[22][23][24]
Caption: Cell-based screen for tubulin polymerization inhibitors.
Detailed Protocol: Cell-Based Tubulin Polymerization Inhibition Assay [23]
-
Cell Culture:
-
Plate rat glioma C6 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the isoxazole test compound (or DMSO as a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
Induction of Morphological Change:
-
Add dibutyryl-cAMP (db-cAMP) to each well to a final concentration that induces a spherical morphology in control cells (typically within 60 minutes).
-
-
Separation of Cells:
-
After the incubation period with db-cAMP, gently aspirate the medium from each well. The spherical, db-cAMP-responsive cells will be loosely attached and easily removed, while the flat, unresponsive cells (where tubulin polymerization has been inhibited) will remain adhered.
-
-
Quantification of Adherent Cells:
-
Quantify the number of remaining adherent cells using a suitable method, such as the MTT assay. The MTT reagent is metabolized by viable cells into a formazan product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
A higher absorbance reading in the MTT assay indicates a greater number of adherent cells, and thus, a stronger inhibitory effect of the compound on tubulin polymerization-dependent morphological changes. Calculate the concentration of the compound that causes 50% inhibition (IC50).
-
B. Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are crucial for DNA repair, particularly in the base excision repair pathway that corrects single-strand breaks.[25] Inhibition of PARP is a promising anticancer strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[4] While there are currently no approved PARP inhibitors of isoxazole origin, the isoxazole scaffold is being actively explored for this target due to its versatility in molecular design.[4][16]
Mechanism of Action: PARP inhibitors bind to the active site of the PARP enzyme, preventing it from catalyzing the synthesis of poly(ADP-ribose) chains at sites of DNA damage. This not only inhibits the repair of single-strand breaks but also "traps" the PARP enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes.[26][27] These complexes stall replication forks, resulting in double-strand breaks that are lethal to cancer cells with compromised homologous recombination repair pathways.
Experimental Protocol: Fluorescence Polarization (FP) PARP Assay [28][29]
This protocol describes a competitive binding assay to identify isoxazole compounds that inhibit the binding of a fluorescently labeled PARP inhibitor (e.g., an Olaparib probe) to the PARP1 enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the FP assay.
-
PARP1 Enzyme: Use purified, active PARP1 enzyme.
-
Fluorescent Probe: A fluorescently labeled PARP inhibitor (e.g., Olaparib-based probe).
-
Test Compound: Serial dilutions of the isoxazole compound in the assay buffer.
-
-
Assay Procedure (in a 96- or 384-well black plate):
-
Add the PARP1 enzyme, fluorescent probe, and assay buffer to each well.
-
Add the test compound at various concentrations (or buffer for control).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
In the absence of a competing inhibitor, the fluorescent probe binds to the large PARP1 enzyme, resulting in a high FP value.
-
If the test compound binds to the same site on PARP1, it will displace the fluorescent probe, which will then tumble more freely in solution, leading to a low FP value.
-
The decrease in FP is proportional to the binding affinity of the test compound. Calculate the IC50 value from the dose-response curve.
-
III. Antimicrobial Targets: Novel Approaches to Combatting Drug Resistance
The isoxazole ring is a component of several established antibacterial drugs, including certain penicillins and sulfonamides.[30] However, the emergence of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Researchers are exploring isoxazole derivatives that target less conventional bacterial pathways.
A. Bacterial DNA Gyrase and Topoisomerase IV Inhibition
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibiotics.[1][3][14] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes.[31] A novel class of spiropyrimidinetrione inhibitors featuring a benzisoxazole scaffold has been shown to inhibit these enzymes.[1][3][14]
Mechanism of Action: These benzisoxazole-containing compounds inhibit the catalytic activity of DNA gyrase and topoisomerase IV.[3][14] This inhibition prevents essential processes like DNA replication and transcription, leading to bacterial cell death. Importantly, some of these compounds are not cross-resistant with fluoroquinolones, another class of gyrase inhibitors, suggesting a different binding mode or mechanism of interaction.[1]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay [5]
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup (on ice):
-
Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the isoxazole test compound at various concentrations (or solvent control).
-
-
Enzyme Reaction:
-
Add purified E. coli DNA gyrase to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA isoforms will migrate at different rates.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
-
Data Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.
-
The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.
-
B. Fungal Ergosterol Biosynthesis Inhibition
Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity and integrity.[9][23] The ergosterol biosynthesis pathway is a prime target for antifungal drugs because it is essential for fungi and absent in humans.[23] The selective antifungal activity of some isoxazole derivatives suggests they may target fungal-specific pathways like ergosterol biosynthesis.[17]
Mechanism of Action: Ergosterol biosynthesis inhibitors block specific enzymatic steps in the pathway that converts lanosterol to ergosterol.[9] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt membrane function and arrest fungal growth. While the precise target of many novel antifungal isoxazoles is still under investigation, their selective activity points towards targets within this pathway.[17]
Detailed Protocol: Quantitation of Ergosterol Content [13]
This protocol quantifies the total ergosterol content in fungal cells after treatment with a test compound to assess inhibition of the biosynthetic pathway.
-
Fungal Culture and Treatment:
-
Grow a susceptible fungal strain (e.g., Candida albicans) in a suitable liquid medium to a defined cell density.
-
Expose the fungal cultures to serial dilutions of the isoxazole test compound for a specified period (e.g., 16-24 hours). Include a drug-free control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash them.
-
Saponify the cell pellet by heating with alcoholic potassium hydroxide. This process hydrolyzes fatty acids and releases sterols.
-
Extract the non-saponifiable lipids (containing ergosterol) into an organic solvent like n-heptane.
-
-
Ergosterol Quantification:
-
Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent (e.g., methanol).
-
Analyze the ergosterol content using spectrophotometry by scanning the absorbance between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve, with a peak at 281.5 nm. Alternatively, use a more sensitive method like GC-MS for precise quantification.[32]
-
-
Data Analysis:
-
Calculate the percentage of ergosterol inhibition for each compound concentration relative to the drug-free control.
-
The MIC can be defined as the lowest drug concentration that results in a significant (e.g., ≥80%) inhibition of ergosterol biosynthesis.[13]
-
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in medicinal chemistry. The targets discussed in this guide—COX-2, DHODH, tubulin, PARP, DNA gyrase, and enzymes in the ergosterol biosynthesis pathway—represent just a fraction of the potential applications for isoxazole-containing compounds. Future research will undoubtedly uncover new targets and refine the structure-activity relationships of existing isoxazole-based chemotypes. The development of multi-targeted therapies and the application of isoxazoles in emerging areas like personalized medicine are exciting frontiers.[8] By combining rational drug design with robust biochemical and cell-based screening, as outlined in this guide, the full therapeutic potential of this privileged scaffold can be realized, leading to the development of safer and more effective medicines.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
-
Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Broad Institute. [Link]
-
Cell-based screen for identification of inhibitors of tubulin polymerization. PubMed. [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PubMed. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]
-
What is the mechanism of Leflunomide?. Patsnap Synapse. [Link]
-
Characterization of celecoxib and valdecoxib binding to cyclooxygenase. PubMed. [Link]
-
Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. PubMed. [Link]
-
Leflunomide. chemeurope.com. [Link]
-
Valdecoxib | C16H14N2O3S. PubChem. [Link]
-
Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]
-
Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. PMC. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]
-
Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]
-
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
PARP assay kits. Cambridge Bioscience. [Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
-
A convenient cellular assay for the identification of the molecular target of ergosterol biosynthesis inhibitors and quantification of their effects on total ergosterol biosynthesis. ResearchGate. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
PARP Assays. BPS Bioscience. [Link]
-
Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. PubMed. [Link]
-
Design and Synthesis of pyrazole/isoxazole Linked Arylcinnamides as Tubulin Polymerization Inhibitors and Potential Antiproliferative Agents. PubMed. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
-
Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. MDPI. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]
-
How To Choose the Right Assay for PARP. Technology Networks. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. NIH. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
- EP1706390A2 - Isoxazole derivatives and their use as cyclooxygenase inhibitors.
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. MDPI. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]
-
Structure-activity relationships in vitro. ResearchGate. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
Sources
- 1. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). | Broad Institute [broadinstitute.org]
- 4. The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. profoldin.com [profoldin.com]
- 7. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 10. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 17. Novel Isoxazole-Based Antifungal Drug Candidates [mdpi.com]
- 18. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [PDF] Novel Isoxazole-Based Antifungal Drug Candidates | Semantic Scholar [semanticscholar.org]
- 21. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 22. ijrrjournal.com [ijrrjournal.com]
- 23. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.rug.nl [research.rug.nl]
- 25. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a multitude of clinically successful therapeutics.[3][4] This guide provides an in-depth exploration of the isoxazole motif, moving beyond a mere survey of its applications. We will dissect the strategic rationale behind its use, from fundamental synthetic methodologies to its nuanced role in shaping the pharmacokinetic and pharmacodynamic profiles of drug candidates. Through detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively leverage the isoxazole scaffold in their own discovery programs.
The Strategic Value of the Isoxazole Ring System
The isoxazole ring is more than just a structural component; it is a versatile tool for molecular design.[5] Its value stems from a combination of inherent physicochemical properties:
-
Electronic Nature: The electron-withdrawing character of the isoxazole ring, a consequence of the electronegative oxygen and nitrogen atoms, influences the pKa of adjacent functionalities and can contribute to crucial hydrogen bonding interactions with biological targets.
-
Metabolic Stability: The aromatic nature of the isoxazole ring generally imparts a high degree of metabolic stability, a desirable trait for improving a drug candidate's half-life and bioavailability.
-
Bioisosterism: The isoxazole moiety is an effective bioisostere for other chemical groups, most notably the carboxylic acid and amide functionalities.[6][7] This allows for the modulation of properties like acidity, lipophilicity, and membrane permeability while retaining or enhancing biological activity. For instance, a 3-hydroxyisoxazole group can mimic the acidity of a carboxylic acid with a different spatial arrangement and lipophilicity profile.[6]
-
Synthetic Accessibility: The isoxazole ring can be synthesized through robust and versatile chemical reactions, allowing for the facile introduction of diverse substituents at multiple positions (C3, C4, and C5), which is critical for optimizing SAR.[8][9]
These features have led to the incorporation of the isoxazole scaffold into a wide array of FDA-approved drugs, demonstrating its broad therapeutic applicability.[4]
Foundational Synthetic Methodologies: A Practical Guide
The construction of the isoxazole ring is a well-established field, yet the choice of synthetic route is critical and dictated by the desired substitution pattern, scalability, and tolerance of other functional groups. Here, we detail two of the most robust and widely employed methods.
The Huisgen 1,3-Dipolar Cycloaddition: The Gold Standard
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most common and versatile method for constructing the isoxazole core.[5][10] The causality behind its widespread use lies in its high regioselectivity and efficiency. The nitrile oxide dipole is typically generated in situ from an aldoxime precursor to avoid its isolation, as it is a highly reactive intermediate.[11]
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.
-
Aldoxime Preparation: To a solution of the desired aldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.). Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture, pour it into ice water, and collect the precipitated aldoxime by filtration.
-
Nitrile Oxide Generation and Cycloaddition:
-
Dissolve the aldoxime (1.0 eq.) and the terminal alkyne (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this stirred solution, add an oxidant dropwise at room temperature. A common choice is an aqueous solution of sodium hypochlorite (bleach) with a catalytic amount of triethylamine. .[12]
-
Stir the reaction vigorously for 12-24 hours at room temperature. Monitor the disappearance of the starting materials by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3,5-disubstituted isoxazole.
-
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles.
Synthesis from Chalcones: A Two-Step Powerhouse
This classical method involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydroxylamine hydrochloride.[13] This approach is particularly valuable for synthesizing 3,5-diaryl isoxazoles and offers the advantage of readily available starting materials (aromatic aldehydes and ketones).
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.1 eq.) in ethanol.
-
To this solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Collect the solid chalcone product by filtration, wash with cold water, and dry. Recrystallization from ethanol may be necessary for purification.[14]
-
-
Isoxazole Formation (Cyclization):
-
Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent like ethanol or acetic acid. The addition of a base such as sodium acetate or potassium hydroxide is often required.[15]
-
Maintain reflux for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated isoxazole derivative by filtration.
-
Purify the product by column chromatography or recrystallization.[16]
-
Pharmacological Landscape of Isoxazole Derivatives
The isoxazole scaffold is a recurring motif in drugs targeting a vast range of diseases, underscoring its versatility in interacting with diverse biological targets.[1][17]
Antibacterial and Antifungal Agents
Some of the earliest and most enduring applications of isoxazoles are in antimicrobial agents.[18] The isoxazolyl penicillins (e.g., Oxacillin, Cloxacillin, Dicloxacillin) are β-lactam antibiotics effective against penicillinase-producing bacteria. The bulky isoxazole side chain sterically hinders the action of β-lactamase enzymes, protecting the core β-lactam ring from degradation.
Sulfamethoxazole, often used in combination with trimethoprim, is a sulfonamide antibiotic that inhibits dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[9][19]
| Compound | Organism | MIC (μg/mL) | Reference |
| Cloxacillin | S. aureus | 100 | [18] |
| Sulfamethoxazole | E. coli | Varies | [10] |
| TPI-2 Derivative | S. aureus | 6.25 | [20] |
| TPI-2 Derivative | E. coli | 6.25 | [20] |
| Triazole-Isoxazole Hybrid 7b | E. coli | 15 | [6] |
| MIC = Minimum Inhibitory Concentration |
Anti-inflammatory Agents: The COX-2 Story
The development of selective cyclooxygenase-2 (COX-2) inhibitors was a landmark in anti-inflammatory therapy, and the isoxazole ring played a pivotal role. Valdecoxib, a potent and selective COX-2 inhibitor, features a 3,4-diaryl-substituted isoxazole core.[21][22] The sulfonamide group on one of the phenyl rings is crucial for binding to a specific hydrophilic side pocket within the COX-2 active site, an interaction that is not as favorable in the more constricted COX-1 active site, thus conferring selectivity.[23]
Caption: Mechanism of Action for Valdecoxib, a COX-2 Selective Inhibitor.
Immunomodulatory and Anticancer Applications
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[2] Its isoxazole ring undergoes metabolic opening to form an active metabolite, teriflunomide. This active form inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[3][4] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway, so its inhibition leads to cell cycle arrest and a dampening of the autoimmune response.[2]
Caption: Leflunomide's Mechanism via DHODH Inhibition.
Furthermore, a multitude of isoxazole derivatives have been investigated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines.[24][25] Their mechanisms are diverse, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics.[25]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole Chalcone 10a | DU145 (Prostate) | 0.96 | [25] |
| Isoxazole Chalcone 10b | DU145 (Prostate) | 1.06 | [25] |
| Diosgenin Derivative 24 | MCF-7 (Breast) | 9.15 | [25] |
| 3,5-diamino-4-(2'-bromophenylazo) isoxazole (1d) | PC3 (Prostate) | 38.63 | [26] |
| 3,5-diamino-4-(3'-chlorophenylazo) isoxazole (1b) | PC3 (Prostate) | 47.27 | [26] |
| IC₅₀ = Half-maximal inhibitory concentration |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituents on the isoxazole ring has yielded crucial insights into the structural requirements for various biological activities.
-
For Antibacterial Activity: SAR studies have revealed that the presence of electron-withdrawing groups, such as chloro and fluoro moieties, on the phenyl rings of isoxazole derivatives often enhances antibacterial potency.[18] This is likely due to an increase in lipophilicity, which can improve penetration through bacterial cell membranes.
-
For Anticancer Activity: In many series of anticancer isoxazole derivatives, the substitution pattern on appended aryl rings is critical. For example, in a series of 3,5-disubstituted isoxazoles derived from tyrosol, substitutions like methyl, methoxy, or chloride on the phenyl ring at the 5-position enhanced activity against U87 glioblastoma cells.[25] Conversely, in another study, electron-donating methoxy groups on the phenyl ring of isoxazole chalcone derivatives were found to enhance anticancer activity.[25] This highlights that SAR is highly context-dependent on the specific scaffold and biological target.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and frequently utilized core in modern drug discovery.[1][27] Its robust synthetic accessibility and versatile physicochemical properties allow medicinal chemists to fine-tune molecular properties to achieve desired therapeutic profiles. The ongoing exploration of novel synthetic routes, including green chemistry approaches like microwave-assisted synthesis, will further expand the chemical space accessible to researchers.[24][28] As our understanding of complex biological pathways deepens, the isoxazole ring, with its proven track record and adaptable nature, is poised to remain a cornerstone in the development of the next generation of innovative medicines.
References
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
-
Mechanism of action for leflunomide in rheumatoid arthritis. (1999). Clinical Immunology. [Link]
-
What is the mechanism of Leflunomide? (2024). Patsnap Synapse. [Link]
-
Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. (1995). Biochemical Pharmacology. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2012). Der Pharma Chemica. [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). Molecules. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2018). Asian Journal of Research in Chemistry. [Link]
-
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry. [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2020). Current Trends in Biotechnology and Pharmacy. [Link]
-
Synthesis and Characterization of Sulfamethoxazole Derivatives. (2025). Journal of Drug Delivery and Therapeutics. [Link]
-
Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. (2023). Journal of Materials Chemistry B. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2011). Der Pharma Chemica. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals. [Link]
-
Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. (2008). Synthesis. [Link]
- The preparation method of sulfamethoxazole sodium. (2019).
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. [Link]
-
SYNTHESIS OF SULPHAMETHOXAZOLE. (2021). YouTube. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). Journal of Research in Pharmacy. [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules. [Link]
-
Construction of Isoxazole ring: An Overview. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). Topics in Medicinal Chemistry. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Scholars Research Library. [Link]
-
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2025). ChemRxiv. [Link]
-
Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. (2004). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Chemistry. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (2021). ResearchGate. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. (2021). ResearchGate. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (2012). Organic Preparations and Procedures International. [Link]
-
Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. (2004). ResearchGate. [Link]
-
Balancing Relief and Pain: Effects of COX-2 Inhibitor Valdecoxib. (2024). Scribd. [Link]
-
COX Inhibitors. (2023). StatPearls. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (2023). ResearchGate. [Link]
Sources
- 1. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 2. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 4. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 17. medtube.net [medtube.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. abap.co.in [abap.co.in]
- 25. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
An In-Depth Technical Guide to [(5-Isobutylisoxazol-3-yl)methyl]amine and its Structural Analogs
A Senior Application Scientist's Perspective on Synthesis, Characterization, and Therapeutic Potential
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its versatile biological activities.[1][2][3][4][5] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a unique electronic and structural framework that is highly amenable to chemical modification.[4][5] The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This guide focuses on the [(5-Isobutylisoxazol-3-yl)methyl]amine core and its structural analogs, providing a comprehensive overview for researchers and drug development professionals. We will delve into the synthetic logic, key experimental protocols, structure-activity relationships (SAR), and the vast therapeutic landscape these molecules inhabit.
Part 1: The Isoxazole Core - Synthesis and Strategy
The synthesis of 3,5-disubstituted isoxazoles is a well-established field, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a primary and highly efficient method.[1][6][7][8] This approach offers excellent control over regioselectivity, which is crucial for the systematic exploration of SAR.
1.1 Foundational Synthesis: 1,3-Dipolar Cycloaddition
The cornerstone of synthesizing the (5-Isobutylisoxazol-3-yl) core is the 1,3-dipolar cycloaddition. This reaction involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a suitably substituted alkyne.
-
Rationale for Component Selection:
-
Alkyne Component: To achieve the desired 5-isobutyl substitution, 4-methyl-1-pentyne is the logical choice of dipolarophile. The terminal alkyne ensures a specific regiochemical outcome.
-
Nitrile Oxide Precursor: A key strategic choice is the selection of a synthon for the 3-methylamine group. A practical approach is to use a precursor that can be readily converted to the amine post-cycloaddition. Cyanoacetaldehyde oxime or a protected equivalent serves as an effective precursor to the nitrile oxide, incorporating a nitrile group at the 3-position of the resulting isoxazole.
-
The general workflow for this synthesis is depicted below:
Caption: Synthetic workflow for this compound.
1.2 Detailed Experimental Protocol: Synthesis of 5-Isobutylisoxazole-3-carbonitrile
This protocol outlines a representative procedure for the cycloaddition step.
-
Reaction Setup: To a stirred solution of 4-methyl-1-pentyne (1.0 eq) in an appropriate solvent such as dichloromethane or THF, add N-chlorosuccinimide (NCS) (1.1 eq).
-
Oxime Addition: Slowly add a solution of cyanoacetaldehyde oxime (1.0 eq) in the same solvent to the reaction mixture.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the mixture at 0 °C. The slow addition is crucial to control the exothermic reaction and the in-situ generation of the nitrile oxide.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 5-isobutylisoxazole-3-carbonitrile.
1.3 Key Transformation: Reduction of the Nitrile
The final step is the reduction of the nitrile group to the primary amine.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is highly effective for this transformation. Requires anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: Hydrogen gas in the presence of a catalyst like Raney Nickel or Palladium on carbon is a milder alternative. This method is often preferred for its safety and scalability.
-
Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, suspend 5-isobutylisoxazole-3-carbonitrile in a solvent like ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (or another suitable catalyst) to the mixture.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the uptake of hydrogen ceases.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the desired this compound.
Part 2: Structural Analogs and Structure-Activity Relationships (SAR)
The true power of the isoxazole scaffold lies in its adaptability. By systematically modifying the substituents at the 3- and 5-positions, a vast chemical space can be explored to optimize for a desired biological activity.[10][11][12] The this compound core serves as an excellent template for generating a library of analogs.
2.1 Rationale for Analog Design
The design of structural analogs is guided by established principles of medicinal chemistry, aiming to probe the steric, electronic, and hydrophobic requirements of the target binding site.
Caption: Key modification points for SAR studies.
2.2 SAR Insights from the Literature
While specific data for this compound is scarce, general SAR trends for isoxazole derivatives provide valuable guidance:
-
Position 5 Substituent: The nature of the group at the 5-position often dictates the compound's primary biological activity. For instance, bulky hydrophobic groups can enhance binding to lipophilic pockets in enzymes or receptors. The introduction of aromatic rings can facilitate π-π stacking interactions.[10]
-
Position 3 Substituent: The functional group at the 3-position is crucial for establishing key interactions such as hydrogen bonds. The methylamine group, being a hydrogen bond donor and acceptor, is a common feature in many bioactive molecules.
-
Impact of Specific Groups:
-
Electron-withdrawing groups can influence the pKa of the isoxazole ring and modulate its metabolic stability.
-
Electron-donating groups , such as methoxy substituents on an aromatic ring, have been shown to enhance anticancer activity in some isoxazole series.[11]
-
The presence of a methyl group has been noted to increase the antioxidant properties of certain isoxazole derivatives.[13]
-
Table 1: Representative Biological Activities of Isoxazole Analogs
| Class of Analog | Example Biological Activity | Reference |
| 3,5-Diarylisoxazoles | Anticancer, Anti-inflammatory | [14] |
| Isoxazole-chalcones | Antitubercular, Cytotoxic | [10][11] |
| 5-(1H-indol-5-yl)isoxazoles | Xanthine Oxidase Inhibition | [15] |
| Isoxazolo[5,4-d]isoxazoles | COX Inhibition | [14] |
Part 3: Therapeutic Potential and Biological Landscape
Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs across various therapeutic areas.[1][2]
3.1 Diverse Pharmacological Profile
The isoxazole nucleus is a privileged scaffold found in a variety of approved drugs, highlighting its therapeutic relevance.[3][5] The diverse activities reported for isoxazole-containing compounds include:
-
Antimicrobial: Effective against a range of bacteria and fungi.[1][5]
-
Anticancer: Showing cytotoxicity against various cancer cell lines.[1][10][16]
-
Anti-inflammatory: Acting as inhibitors of enzymes like COX-2.[5][14]
-
Neuroprotective: Demonstrating potential in the treatment of neurodegenerative disorders.[1][2]
-
Antiviral: Exhibiting activity against viruses such as the Zika virus.[16]
3.2 Mechanism of Action: A Case Study in Enzyme Inhibition
Many isoxazole-based drugs exert their effects by inhibiting specific enzymes. For example, some 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, an enzyme involved in gout.[17] Molecular docking studies of these inhibitors reveal key interactions within the enzyme's active site, providing a rationale for their activity and a roadmap for the design of more potent analogs.[15]
Caption: Generalized mechanism of action for isoxazole-based enzyme inhibitors.
Part 4: Analytical Characterization - Ensuring Purity and Identity
The unambiguous characterization of synthesized compounds is paramount for the integrity of any research and development program. A combination of spectroscopic and chromatographic techniques is essential.[9][18][19][20]
4.1 Standard Analytical Workflow
-
Chromatography (TLC & HPLC): Used for reaction monitoring and assessing the purity of the final compound.[9][18]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.[9][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the molecule, including the regiochemistry of the isoxazole ring.[9][18][19][20]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=N of the isoxazole ring and the N-H stretches of the amine.[9][19]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isobutyl group protons, a singlet for the isoxazole C4-H, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the isobutyl carbons, the methylene carbon, and the three carbons of the isoxazole ring. |
| IR (cm⁻¹) | Absorptions around 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), and 1600-1650 (C=N stretch). |
| MS (ESI+) | A peak corresponding to [M+H]⁺. |
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of the isoxazole core, combined with its proven track record in medicinal chemistry, makes it an attractive starting point for drug discovery campaigns. A thorough understanding of the synthetic methodologies, a systematic approach to SAR exploration, and a robust analytical characterization workflow are the pillars upon which successful research in this area is built. This guide provides a foundational framework for scientists and researchers to navigate the chemical and biological landscape of this promising class of compounds.
References
- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
- National Center for Biotechnology Information. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PubMed Central.
- MDPI. (2023).
- National Center for Biotechnology Information. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central.
- BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Gollapalli, N. R., et al. (2015).
- World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
- European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine.
- National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
- Kumar, M., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- Asian Journal of Research in Chemistry. (n.d.).
- Zhyan Medical Journal. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- National Center for Biotechnology Information. (n.d.). Sequential 1,3-dipolar Cycloadditions in the Synthesis of Bis-Isoxazolo Substituted Piperidinones. PubMed.
- MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition.
- MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote.
- Journal of Advanced Scientific Research. (2021). PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV.
- ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025).
- Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents.
- ResearchGate. (2025). An unexpected transformation by reduction of isoxazolines | Request PDF.
- National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- National Center for Biotechnology Information. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpca.org [ijpca.org]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. mdpi.com [mdpi.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 20. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
Navigating the Unseen: A Technical Guide to the Safe Handling of [(5-Isobutylisoxazol-3-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the safe handling of [(5-Isobutylisoxazol-3-yl)methyl]amine (CAS RN: 893639-01-5), a heterocyclic amine of increasing interest in medicinal chemistry and drug development.[1][2][3][4] Recognizing that specific toxicological data for this compound is not extensively available, this document synthesizes established safety protocols for structurally analogous isoxazole derivatives and primary amines.[5][6][7][8] The core of this guide is a risk-based approach, emphasizing the understanding of potential hazards to implement robust safety measures. By detailing causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to work safely and effectively with this novel chemical entity.
Compound Identification and Hazard Analysis
This compound is a primary amine featuring an isoxazole core substituted with an isobutyl group. While specific safety data for this molecule is limited, an analysis of its constituent functional groups and structurally similar compounds allows for a predictive hazard assessment.
1.1. Chemical Identity:
| Identifier | Value | Source |
| IUPAC Name | This compound | Santa Cruz Biotechnology |
| CAS Number | 893639-01-5 | Santa Cruz Biotechnology |
| Molecular Formula | C₈H₁₄N₂O | Santa Cruz Biotechnology |
| Molecular Weight | 154.21 g/mol | Santa Cruz Biotechnology |
1.2. Predicted Hazard Profile:
Based on safety data sheets for analogous compounds such as (5-Methyl-3-phenyl-4-isoxazolyl)methylamine and (5-Methyl-3-isoxazolyl)methylamine, the following hazards should be anticipated[5][6]:
-
Skin Corrosion/Irritation: Assumed to be corrosive and capable of causing severe skin burns.[5][6] Primary amines are known to be irritants and can be corrosive to the skin.
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage.[5][6] Direct contact can lead to irreversible damage.
-
Acute Toxicity: While no specific data exists, related compounds are classified as toxic if swallowed.[9][10] Ingestion may cause severe swelling and damage to the gastrointestinal tract.[11][12] The toxicological properties have not been fully investigated.[5][11]
-
Respiratory Irritation: Vapors or dusts may cause respiratory irritation.
Prudent Practices for Safe Handling: A Multi-layered Approach
A rigorous and multi-faceted safety strategy is paramount when working with this compound. This involves a combination of engineering controls, appropriate personal protective equipment, and stringent handling protocols.
2.1. Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent inhalation of any vapors or aerosols.
-
Ventilation: Ensure adequate ventilation in the laboratory to maintain low airborne concentrations.[6]
-
Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]
2.2. Personal Protective Equipment (PPE): Essential Individual Protection
The selection of appropriate PPE is crucial to prevent skin and eye contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6] It is critical to inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron or suit.[6]
-
Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[6]
Standard Operating Procedure (SOP) for Handling this compound
This step-by-step protocol is designed to be a self-validating system for the safe handling of the compound.
3.1. Preparation and Pre-Handling Checks:
-
Risk Assessment: Before commencing any new procedure, conduct a thorough risk assessment to identify potential hazards and implement appropriate control measures.[7][13]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
PPE Inspection: Inspect all PPE for integrity before donning.
-
Emergency Equipment Check: Ensure the safety shower and eyewash station are unobstructed and have been recently tested.
-
Spill Kit Availability: Have a spill kit rated for amines readily available.
3.2. Handling and Experimental Workflow:
Figure 1: A generalized workflow for the safe handling of this compound.
3.3. Storage and Waste Disposal:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][6] It should be stored away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[5]
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is critical in the event of an emergency.
4.1. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
4.2. In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area.
Conclusion: A Culture of Safety
The safe handling of novel chemical entities like this compound is foundational to successful research and development. While specific toxicological data may be lacking, a proactive and informed approach based on the known hazards of analogous compounds and functional groups provides a robust framework for safety. By integrating the principles of engineering controls, personal protective equipment, and stringent protocols into daily laboratory practice, researchers can mitigate risks and foster a culture of safety.
References
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+%. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Refining Online. (n.d.). Amine Basic Practices Guidelines. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
PubMed Central. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]
Sources
- 1. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. fishersci.se [fishersci.se]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of [(5-Isobutylisoxazol-3-yl)methyl]amine
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of [(5-Isobutylisoxazol-3-yl)methyl]amine, a valuable building block in medicinal chemistry. Isoxazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1][2] The presented methodology follows a robust and logical two-step sequence: (1) the construction of the isoxazole core via a 1,3-dipolar cycloaddition to form the key intermediate, 5-isobutylisoxazole-3-carbonitrile, and (2) the subsequent reduction of the nitrile functionality to yield the target primary amine. This guide emphasizes the rationale behind procedural choices, detailed safety protocols, and methods for ensuring the integrity of the final compound, tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical research. The isoxazole ring, in particular, is a component of numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] This protocol details an efficient pathway to this compound, a compound with potential applications as a scaffold for novel therapeutic agents.
Our synthetic strategy is designed for clarity and reliability, proceeding through a nitrile intermediate.
-
Step 1: 1,3-Dipolar Cycloaddition. The isoxazole ring is constructed using one of the most powerful methods for five-membered heterocycle synthesis: the [3+2] cycloaddition.[3][4] A nitrile oxide, generated in situ from 3-methylbutanal oxime, serves as the 1,3-dipole. This reacts with the C≡C triple bond of propiolonitrile (the dipolarophile) to regioselectively form the 3,5-disubstituted isoxazole ring. The in situ generation from the corresponding aldoxime using a common household oxidant is a widely adopted, efficient technique.[1][5]
-
Step 2: Nitrile Reduction. The carbonitrile group of the isoxazole intermediate is then reduced to a primary aminomethyl group. For this transformation, we employ Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of cleanly converting nitriles to primary amines through successive hydride additions.[6][7][8][9]
This two-step approach provides a logical and scalable route to the target compound from commercially available starting materials.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with the formation of an aldoxime, which is immediately used in a cycloaddition reaction to build the core heterocyclic structure. This intermediate is then converted to the final product in a high-yielding reduction step.
Diagram 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 5-Isobutylisoxazole-3-carbonitrile
Principle: This protocol utilizes a one-pot, three-component reaction. First, 3-methylbutanal (isovaleraldehyde) reacts with hydroxylamine to form an aldoxime. The aldoxime is then oxidized in situ with sodium hypochlorite (bleach) to generate a reactive nitrile oxide intermediate. This intermediate immediately undergoes a 1,3-dipolar cycloaddition with propiolonitrile to yield the desired isoxazole.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| Isovaleraldehyde | 86.13 | 590-86-3 | Flammable, irritant |
| Hydroxylamine HCl | 69.49 | 5470-11-1 | Corrosive, toxic[10][11][12] |
| Propiolonitrile | 51.05 | 1070-71-9 | Highly toxic, handle with extreme care |
| Sodium Hypochlorite | 74.44 | 7681-52-9 | (as ~6% aqueous solution, bleach) Oxidizer |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, for extraction |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |
| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous, for drying |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isovaleraldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of water and ethanol.
-
Oxime Formation: Stir the mixture at room temperature for 1 hour. The formation of the aldoxime can be monitored by TLC.
-
Cycloaddition: Cool the flask to 0 °C in an ice bath. Add a solution of propiolonitrile (1.0 eq) in a minimal amount of ethanol.
-
In situ Nitrile Oxide Generation: While stirring vigorously, add an aqueous solution of sodium hypochlorite (~6%, bleach, 1.5 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The slow, cold addition of bleach is crucial. It controls the rate of the exothermic nitrile oxide formation, preventing dimerization and other side reactions, thereby maximizing the yield of the desired cycloaddition product.
-
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting materials.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-isobutylisoxazole-3-carbonitrile as a pure compound.
-
Safety Precautions:
-
All operations must be conducted in a certified chemical fume hood.
-
Propiolonitrile is highly toxic and volatile. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Hydroxylamine hydrochloride is corrosive and a skin sensitizer.[10][11] Avoid contact with skin and eyes.[13][14]
-
The reaction between bleach and the oxime is exothermic. Maintain strict temperature control.
Part 2: Reduction to this compound
Principle: The nitrile functional group is reduced to a primary amine using an excess of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The mechanism involves the nucleophilic attack of a hydride ion on the nitrile carbon, forming an imine anion, which is then attacked by a second hydride.[6][8] An aqueous workup protonates the resulting dianion to yield the primary amine.[7]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| 5-Isobutylisoxazole-3-carbonitrile | 150.18 | - | (Product from Part 1) |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 16853-85-3 | Pyrophoric, reacts violently with water |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous, required |
| Sodium Sulfate (Na₂SO₄·10H₂O) | 322.20 | 7727-73-3 | For quenching |
| Ethyl Acetate | 88.11 | 141-78-6 | For extraction |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: In the reaction flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 5-isobutylisoxazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.
-
Causality Note: A slow, controlled addition is necessary to manage the exothermic reaction. Adding the substrate to the reducing agent (reverse addition) helps maintain a sufficient excess of hydride to ensure complete reduction and prevent the formation of partially reduced intermediates.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Careful Quenching (Fieser Workup):
-
Cool the reaction flask back to 0 °C.
-
Extremely carefully and slowly, add dropwise a volume of water equal to the mass (in g) of LiAlH₄ used.
-
Next, add dropwise a 15% aqueous NaOH solution, again equal in volume to the mass of LiAlH₄ used.
-
Finally, add dropwise a volume of water three times the mass of LiAlH₄ used.
-
Trustworthiness Note: This specific sequence (the Fieser method) is a validated and reliable protocol for safely quenching LiAlH₄ reductions. It produces a granular, easily filterable aluminum salt precipitate, simplifying the product isolation.
-
-
Isolation and Purification:
-
Allow the resulting slurry to stir at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride).
-
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[9] Handle it exclusively under an inert atmosphere (nitrogen or argon).
-
Always wear fire-retardant PPE when working with LiAlH₄.
-
The quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly, with adequate cooling and in a well-ventilated fume hood away from ignition sources.
References
- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved January 17, 2026.
-
Gosh, M., et al. (2009). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC, NIH. Retrieved January 17, 2026, from [Link]
-
Tidwell, M. W., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Retrieved January 17, 2026, from [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved January 17, 2026, from [Link]
- Wang, Y., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Tetrahedron Letters. Retrieved January 17, 2026.
- BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Retrieved January 17, 2026.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 17, 2026, from [Link]
-
Yadav, D., & Sharma, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved January 17, 2026, from [Link]
-
Ingenta Connect. (2024). Construction of Isoxazole ring: An Overview. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved January 17, 2026, from [Link]
-
PMC, NIH. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved January 17, 2026, from [Link]
-
IPCS INCHEM. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved January 17, 2026, from [Link]
-
Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 17, 2026, from [Link]
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved January 17, 2026, from [Link]
- Moroccan Journal of Heterocyclic Chemistry. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved January 17, 2026.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 13. media.laballey.com [media.laballey.com]
- 14. fr.cpachem.com [fr.cpachem.com]
Analytical methods for the characterization of [(5-Isobutylisoxazol-3-yl)methyl]amine
An Application Note and Protocol Guide
Comprehensive Analytical Characterization of [(5-Isobutylisoxazol-3-yl)methyl]amine
Introduction
This compound is a heterocyclic compound featuring an isoxazole core, a functional motif of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] As a primary amine derivative, this compound serves as a crucial building block or synthon for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The rigorous characterization of such compounds is a non-negotiable cornerstone of the drug development process. Ensuring the identity, purity, and stability of this compound is paramount for guaranteeing the quality, safety, and efficacy of any downstream products. This document provides a suite of detailed analytical methods and protocols designed for researchers, quality control analysts, and drug development professionals. The methodologies herein are grounded in fundamental chemical principles and are designed to be robust, reliable, and self-validating, covering chromatographic, spectroscopic, and other essential analytical techniques.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 893639-01-5 | [4] |
| Molecular Formula | C8H14N2O | N/A |
| Molecular Weight | 154.21 g/mol | N/A |
| Appearance | Typically a white powder | [4] |
| Purity | ≥99% (Typical for research grade) | [4] |
Overall Analytical Strategy
A multi-faceted approach is required for the complete characterization of this compound. The logical workflow involves confirming the molecule's identity and structure before quantifying its purity and identifying any potential impurities.
Caption: Overall analytical workflow for comprehensive characterization.
Chromatographic Methods
Chromatography is the cornerstone for assessing purity and identifying related substances. The presence of a polar primary amine and a moderately nonpolar isobutyl group requires careful method development.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC with UV detection is the primary method for determining the purity of the compound. The isoxazole ring provides a chromophore suitable for UV detection. The key challenge in developing an HPLC method for amines is managing the basic nature of the amino group, which can lead to poor peak shape (tailing) on standard silica-based columns.
Causality Behind Experimental Choices:
-
Column: A reversed-phase C18 column is a versatile starting point. Modern, end-capped, high-purity silica columns are recommended to minimize silanol interactions with the basic amine.
-
Mobile Phase: An acidic mobile phase (pH 2.5-3.5) is crucial. At this pH, the primary amine (pKa ~9-10) will be fully protonated (-NH3+). This ensures consistent interaction with the stationary phase and dramatically improves peak shape. A buffer, such as phosphate or formate, is necessary to maintain a stable pH.
-
Detector: The isoxazole moiety typically absorbs in the low UV range. A wavelength of 210-230 nm is a good starting point for detection. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal wavelength.
Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent).
-
The final concentration will be approximately 1.0 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for reversed-phase; good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate the amine, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid ensures consistent pH. |
| Gradient | 5% B to 95% B over 15 min | To elute the main peak and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
| Detection | PDA at 220 nm | Good sensitivity for the isoxazole chromophore. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis process. Direct analysis of primary amines by GC can be challenging due to their polarity.[5]
Causality Behind Experimental Choices:
-
Column: A "wax" type column (e.g., Carbowax) or a specialized amine-specific column (e.g., RTX-5 Amine) is recommended.[6] These columns have stationary phases designed to minimize interactions with active groups like amines, resulting in better peak shapes.
-
Derivatization: While specialized columns can work for underivatized amines, derivatization is a robust alternative.[5] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the primary amine to form a less polar, more volatile trimethylsilyl (TMS) derivative, which chromatographs exceptionally well on standard non-polar columns (e.g., DB-5ms).
-
Detector: A mass spectrometer is essential for positive identification of unknown peaks based on their mass spectra and library matching.
Protocol: GC-MS for Residual Solvents (Headspace Method)
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Seal the vial immediately.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm | Excellent for separating common residual solvents. |
| Headspace Temp. | 80 °C | To partition volatile solvents into the headspace. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas compatible with MS.[7] |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min | Separates a wide range of solvents by boiling point. |
| Injector Temp. | 250 °C | Ensures complete vaporization. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Scan Range | 35 - 350 amu | Covers the mass range of common solvents. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive proof of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[2][8] Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Isobutyl Group: A doublet (~0.9-1.0 ppm, 6H) for the two methyl groups, a multiplet (~1.8-2.0 ppm, 1H) for the CH, and a doublet (~2.5-2.6 ppm, 2H) for the CH₂ attached to the isoxazole ring.
-
Isoxazole Ring: A singlet (~6.0-6.2 ppm, 1H) for the proton at the C4 position.[9]
-
Methylamine Group: A singlet or doublet (~3.8-4.0 ppm, 2H) for the CH₂ adjacent to the amine and a broad singlet (~1.5-2.5 ppm, 2H, exchangeable with D₂O) for the NH₂ protons.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Isobutyl Group: Signals around 22 ppm (CH₃), 28 ppm (CH), and 40 ppm (CH₂).
-
Methylamine Group: A signal around 35-45 ppm for the CH₂.
-
Isoxazole Ring: Three signals in the aromatic/heterocyclic region (~100 ppm for C4, ~160-175 ppm for C3 and C5).[9][10]
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the primary amine is easily protonated.
Protocol: ESI-MS for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Infuse the sample directly into a mass spectrometer equipped with an ESI source.
-
Expected Result: A prominent ion peak at m/z 155.12 [M+H]⁺, corresponding to the protonated molecule (C₈H₁₅N₂O⁺). High-resolution MS (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.[1]
Caption: Workflow for FTIR analysis using an ATR accessory.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂)[11] |
| 2955 - 2870 | C-H Stretch | Isobutyl & Methylene |
| ~1620 | C=N Stretch | Isoxazole Ring[9] |
| 1600 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1420 - 1400 | N-O Stretch | Isoxazole Ring |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control scientists can confidently establish the identity, purity, and impurity profile of this important chemical building block. Adherence to these protocols will ensure data integrity and support the development of safe and effective pharmaceutical products.
References
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
-
Kim, B., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. National Institutes of Health. Retrieved from [Link]
-
Galgano, F., et al. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. Retrieved from [Link]
-
ResearchGate. (n.d.). of analysis methods of amino acids and amines by HPLC. Retrieved from [Link]
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
- European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
-
PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]
- An, T., et al. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Chinese Academy of Sciences.
-
Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1364. Retrieved from [Link]
- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- Perras, F. A., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie.
-
Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
-
Chromatography Forum. (2008). GC MS of underivatised amines. Retrieved from [Link]
-
MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Retrieved from [Link]
-
PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the synthesized compound 3g. Retrieved from [Link]
-
RSC Publishing. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. Retrieved from [Link]
-
Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine - High purity. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.893639-01-5. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]
-
Lab Report Help. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijcrt.org [ijcrt.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. This compound, CasNo.893639-01-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC MS of underivatised amines - Chromatography Forum [chromforum.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. rockymountainlabs.com [rockymountainlabs.com]
Topic: High-Throughput Purity Analysis of [(5-Isobutylisoxazol-3-yl)methyl]amine Using Orthogonal HPLC and GC-MS Methods
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide with detailed protocols for determining the purity of [(5-Isobutylisoxazol-3-yl)methyl]amine, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this primary amine—non-volatility and high polarity—necessitate a multi-faceted analytical approach. We present two orthogonal chromatographic methods: 1) a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for accurate assay and quantification of non-volatile impurities, and 2) a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile and thermally labile impurities following a critical derivatization step. The rationale behind method development choices, step-by-step protocols, and an overview of method validation according to ICH Q2(R1) guidelines are detailed to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound whose purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). The molecule's structure, featuring a UV-active isoxazole ring and a polar primary amine group, presents distinct analytical challenges. Direct analysis of primary amines by standard chromatographic techniques is often problematic; HPLC can suffer from poor peak shape (tailing) due to interactions with the stationary phase, while GC analysis is hampered by the compound's low volatility and high polarity.[1][2][3]
This guide addresses these challenges by employing two complementary (orthogonal) techniques to build a complete purity profile. RP-HPLC is used as the primary method for assay determination, while GC-MS serves as a powerful tool for identifying trace volatile impurities that may originate from starting materials or side reactions.
Part A: HPLC Method for Assay and Non-Volatile Impurity Profiling
Principle and Method Rationale
The primary amine functional group in the target analyte is basic and prone to protonation. When analyzed on standard silica-based C18 columns, this positive charge can interact with negatively charged residual silanol groups on the stationary phase, causing significant peak tailing. To overcome this, our method employs a buffered mobile phase at a neutral pH. This controls the ionization state of the amine, leading to symmetrical peaks and reproducible retention times. The isoxazole moiety provides a strong chromophore, making UV detection a sensitive and reliable choice.
-
Column Selection: A modern, end-capped C18 column is selected to minimize silanol interactions. These columns are versatile and provide excellent retention for moderately polar compounds like our target analyte.
-
Mobile Phase Strategy: An isocratic mobile phase consisting of acetonitrile and a phosphate buffer is used. The buffer maintains a constant pH, while acetonitrile provides the necessary elution strength. The addition of specific acidic additives can also dramatically improve the chiral separation of basic compounds on polysaccharide stationary phases, a principle that underscores the importance of mobile phase control.[4]
-
Detection: The UV detector wavelength is set to maximize the absorbance of the isoxazole ring, ensuring high sensitivity for both the main component and related impurities.
Experimental Workflow: HPLC Analysis
Caption: High-level workflow for the HPLC purity analysis.
Detailed HPLC Protocol
1. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Dibasic Potassium Phosphate (K₂HPO₄)
-
Phosphoric Acid (for pH adjustment)
-
Water (HPLC Grade, 18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 7.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes |
3. Solution Preparation:
-
Phosphate Buffer (25 mM, pH 7.0): Dissolve appropriate amounts of KH₂PO₄ and K₂HPO₄ in HPLC grade water to achieve a 25 mM solution. Adjust pH to 7.0 ± 0.05 with dilute phosphoric acid if necessary.
-
Mobile Phase: Mix 400 mL of Acetonitrile with 600 mL of the prepared Phosphate Buffer. Filter through a 0.45 µm filter and degas.
-
Diluent: Use the Mobile Phase as the diluent.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.
4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| % RSD of Peak Area | ≤ 1.0% |
5. Analysis and Calculation:
-
Inject the Diluent (as a blank), followed by the Standard and Sample solutions.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Calculate the assay against the reference standard.
Part B: GC-MS Method for Volatile Impurity Identification
Principle and Method Rationale
Gas chromatography is a superior technique for separating volatile and semi-volatile compounds. However, the primary amine in our analyte makes it non-volatile and highly polar, leading to poor chromatographic performance.[5][6] To overcome this, derivatization is an essential prerequisite.[3][7] We will employ silylation, a common and effective technique where active hydrogen atoms on the amine group are replaced with a nonpolar trimethylsilyl (TMS) group.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen. BSTFA is a powerful silylating agent that reacts with the primary amine to form a more volatile, less polar, and thermally stable TMS derivative, which is ideal for GC analysis.[1]
-
Column Selection: A low-polarity HP-5MS (or equivalent) column is used. This 5% phenyl-methylpolysiloxane stationary phase is robust and provides excellent separation for a wide range of derivatized organic compounds.[8][9]
-
Detection: Mass Spectrometry (MS) provides definitive identification of impurities. The electron impact (EI) ionization mode generates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident peak identification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis, highlighting the essential derivatization step.
Detailed GC-MS Protocol
1. Reagents and Materials:
-
This compound Sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Acetonitrile (GC Grade)
-
Reaction Vials (2 mL, with PTFE-lined caps)
2. GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injector Temp. | 280 °C |
| Injection Mode | Split (50:1), 1 µL injection volume |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min |
| Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40 - 550 m/z |
3. Derivatization Procedure:
-
Accurately weigh approximately 2 mg of the sample into a 2 mL reaction vial.
-
Add 500 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 250 µL of BSTFA + 1% TMCS to the vial.[1]
-
Immediately cap the vial tightly.
-
Heat the vial in a heating block at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
4. Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify peaks by comparing the acquired mass spectra with the NIST library.
-
Quantify impurities using the area percent method, assuming a response factor of 1 for unknown impurities.
Part C: Method Validation Overview per ICH Q2(R1)
Both the HPLC and GC-MS methods must be validated to ensure they are suitable for their intended purpose.[10] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12] The extent of validation depends on the intended use of the method (e.g., limit test vs. quantitative impurity determination).
Summary of Key Validation Parameters:
| Validation Characteristic | HPLC (Assay & Impurities) | GC-MS (Impurities) | Purpose |
| Specificity | Yes | Yes | To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants). |
| Linearity | Yes | Yes | To demonstrate a proportional relationship between concentration and analytical response over a defined range. |
| Range | Yes | Yes | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. |
| Accuracy | Yes | Yes | The closeness of test results to the true value, often assessed by spike/recovery studies. |
| Precision (Repeatability & Intermediate) | Yes | Yes | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Detection Limit (LOD) | For Impurities | For Impurities | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | For Impurities | For Impurities | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Yes | Yes | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
The purity of this compound can be reliably and comprehensively determined using the orthogonal HPLC-UV and GC-MS methods described. The HPLC method provides a robust means for assay and non-volatile impurity quantification by carefully controlling the mobile phase pH to ensure excellent peak shape. The GC-MS method, which incorporates a critical silylation derivatization step, is highly effective for the identification and quantification of volatile and trace-level impurities. Together, these validated methods provide a complete purity profile, ensuring the quality and consistency required for pharmaceutical development and manufacturing.
References
-
Wren, S. A. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86–93. Available from: [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. Available from: [Link]
-
Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Starodub. Available from: [Link]
-
Chiral HPLC Column. Phenomenex. Available from: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-267. Available from: [Link]
-
Validation of analytical methods in accordance with ICH guidelines Q2(R1). Scribd. Available from: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. Available from: [Link]
-
Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(2), 137-145. Available from: [Link]
-
What Is Derivatization In GC-MS?. Chemistry For Everyone. YouTube. Available from: [Link]
-
Johnson, R. L., et al. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available from: [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available from: [Link]
-
Popis, E. A., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules, 27(23), 8206. Available from: [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available from: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available from: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available from: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. bre.com [bre.com]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. starodub.nl [starodub.nl]
Application Note & Protocol: Evaluating the Antimicrobial Efficacy of [(5-Isobutylisoxazol-3-yl)methyl]amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the antimicrobial activity of the novel compound, [(5-Isobutylisoxazol-3-yl)methyl]amine. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties[1][2][3][4]. This guide details standardized protocols for determining the antimicrobial susceptibility of this specific isoxazole derivative, ensuring robust and reproducible results. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Isoxazole Scaffold in Antimicrobial Research
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential[2][4][5]. The unique electronic and structural characteristics of the isoxazole ring allow it to interact with various biological targets, leading to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities[5][6][7]. The presence of nitrogen and oxygen atoms in the ring facilitates interactions with enzymes and receptors within microbial cells[4].
The compound of interest, this compound, is an uncharacterized derivative. Based on the established antimicrobial potential of the isoxazole class, it is a promising candidate for antimicrobial screening. This application note provides the foundational assays to determine its spectrum of activity and potency.
Potential Mechanism of Action (Hypothesized): While the precise mechanism of action for this compound is yet to be determined, related isoxazole-containing compounds have been shown to interfere with various cellular processes in microbes. These can include inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with essential metabolic pathways[8]. Docking studies on some isoxazole derivatives suggest potential inhibition of key enzymes like glucosamine-6-phosphate synthase in fungi or MurB in bacteria, which are crucial for cell wall biosynthesis[9][10].
Physicochemical Properties and Compound Handling
Prior to initiating antimicrobial assays, it is critical to understand the physicochemical properties of this compound.
| Property | Value/Information | Source |
| Molecular Formula | C8H14N2O | Inferred |
| Molecular Weight | 154.21 g/mol | Inferred |
| Appearance | To be determined | - |
| Solubility | To be determined | - |
| Stability | To be determined | - |
Protocol for Stock Solution Preparation:
-
Solubility Testing: Begin by assessing the solubility of this compound in various solvents. It is recommended to start with sterile deionized water, followed by dimethyl sulfoxide (DMSO) and ethanol.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in a suitable solvent (typically DMSO). Ensure the final concentration of the solvent in the assay medium is non-inhibitory to the test microorganisms (usually ≤1% v/v).
-
Sterilization: The stock solution should be sterilized. If the compound is heat-labile, filter-sterilize through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Core Antimicrobial Susceptibility Testing Protocols
Two primary methods are recommended for the initial screening and quantitative assessment of the antimicrobial activity of this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[11]. The protocol below is based on CLSI guidelines[12][13].
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay.
Detailed Protocol:
-
Prepare 2x Compound Dilutions: In a sterile 96-well plate, prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Prepare Inoculum: Culture the test microorganism on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Inoculate the Plate: Add 50 µL of the standardized inoculum to each well of the microdilution plate, bringing the total volume to 100 µL. This will dilute the compound to its final 1x concentration.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no compound.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing the highest concentration of the solvent used for the stock solution.
-
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth[11]. This can be determined by visual inspection or by using a plate reader to measure optical density (OD).
Data Presentation:
| Microorganism | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 128 | - | 64 |
| 64 | - | ||
| 32 | + | ||
| 16 | + | ||
| Escherichia coli ATCC 25922 | 128 | + | >128 |
| 64 | + | ||
| 32 | + | ||
| 16 | + |
Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance[14]. This protocol is based on EUCAST guidelines[15][16][17].
Workflow for Disk Diffusion Assay:
Caption: Workflow of the disk diffusion assay.
Detailed Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution assay (0.5 McFarland).
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth[15].
-
Prepare and Apply Disks: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Pipette a known amount of the this compound solution onto each disk. A standard antibiotic disk should be used as a positive control, and a disk with the solvent as a negative control.
-
Incubation: Invert the plates and incubate at the appropriate temperature for 16-20 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Data Presentation:
| Microorganism | Compound | Disk Content | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | This compound | 30 µg | 18 |
| Gentamicin (Positive Control) | 10 µg | 25 | |
| DMSO (Negative Control) | 10 µL | 0 | |
| Escherichia coli ATCC 25922 | This compound | 30 µg | 0 |
| Gentamicin (Positive Control) | 10 µg | 22 | |
| DMSO (Negative Control) | 10 µL | 0 |
Safety Precautions
-
This compound is a novel chemical compound with unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the pure compound and concentrated stock solutions.
-
All microbial cultures should be handled under appropriate biosafety level (BSL-2) conditions.
-
Decontaminate all waste materials before disposal.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial evaluation of the antimicrobial properties of this compound. By adhering to standardized methodologies from CLSI and EUCAST, researchers can generate reliable and comparable data. Positive results from these initial screens can justify further investigation into the compound's mechanism of action, spectrum of activity against a broader panel of clinical isolates, and potential for therapeutic development.
References
-
Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
Åhman, J., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(4), 932-939. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Retrieved from [Link]
-
International Journal of Research and Review. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]
-
ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
EUCAST. (2026). Disk Diffusion and Quality Control. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
-
ResearchGate. (2018). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Retrieved from [Link]
-
ScienceDirect. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
MDPI. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Retrieved from [Link]
-
Springer. (2024). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. researchgate.net [researchgate.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of [(5-Isobutylisoxazol-3-yl)methyl]amine Against Cancer Cell Lines
Introduction: The Rationale for Investigating [(5-Isobutylisoxazol-3-yl)methyl]amine in Oncology
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, isoxazole derivatives have garnered significant attention for their potent anticancer properties, which are often attributed to their ability to induce programmed cell death (apoptosis), inhibit cell proliferation, and trigger cell cycle arrest in cancer cells.[3][4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the modulation of key signaling pathways involved in tumorigenesis.[2][7]
This document provides a comprehensive guide for the in vitro evaluation of a novel isoxazole derivative, this compound, as a potential anticancer agent. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to meticulously assess the compound's cytotoxic, anti-proliferative, and pro-apoptotic activities against a panel of cancer cell lines. The experimental design is grounded in the established understanding of isoxazole compounds' mechanisms of action, providing a logical framework for a thorough investigation.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the known biological activities of structurally related isoxazole compounds, we hypothesize that this compound may exert its anticancer effects by inducing apoptosis and causing cell cycle arrest. A plausible signaling pathway is depicted below, which will be investigated through the subsequent experimental protocols.
Figure 1: Proposed signaling pathway for the anticancer activity of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a comprehensive in vitro assessment of this compound. For this application note, we will focus on two well-characterized and commonly used cancer cell lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer).[7][8][9][10][11]
Cell Culture and Maintenance
Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable data. Maintaining cells in a logarithmic growth phase ensures that they are healthy and responsive to experimental treatments.
Protocol:
-
Culture MCF-7 and HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in a sub-confluent state.
-
For all experiments, use cells that have been passaged no more than 20 times.
Cytotoxicity Assessment: MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of the compound's cytotoxic or growth-inhibitory effects.
Protocol:
-
Seed MCF-7 and HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | % Viability (MCF-7, 48h) | % Viability (HeLa, 48h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | 95 ± 5.1 |
| 1 | 85 ± 6.1 | 82 ± 5.5 |
| 10 | 52 ± 3.9 | 48 ± 4.2 |
| 50 | 25 ± 2.8 | 21 ± 3.1 |
| 100 | 10 ± 1.5 | 8 ± 1.9 |
| Doxorubicin (1 µM) | 30 ± 3.5 | 28 ± 3.8 |
Cell Proliferation Assay: BrdU Incorporation
Rationale: The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation. This assay will determine if the compound's effect on cell viability is due to the inhibition of cell division.
Protocol:
-
Seed cells in 96-well plates as described for the MTT assay.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 hours.
-
Add BrdU (10 µM final concentration) to each well and incubate for 2-4 hours.
-
Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate and measure the colorimetric output using a microplate reader.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control (48h) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Compound (IC50, 48h) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |
Cell Cycle Analysis: Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M). PI staining of DNA allows for the quantification of cells in each phase of the cell cycle by flow cytometry.[12][13]
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (24h) | 60.5 ± 3.2 | 25.1 ± 2.5 | 14.4 ± 1.8 |
| Compound (IC50, 24h) | 20.3 ± 2.1 | 15.2 ± 1.9 | 64.5 ± 4.3 |
Experimental Workflow Visualization
Figure 2: A streamlined workflow for the in vitro evaluation of this compound.
Trustworthiness and Self-Validation
The integrity of the experimental findings relies on a self-validating system. Key to this is the inclusion of appropriate controls in every assay:
-
Vehicle Control (DMSO): To account for any effects of the solvent used to dissolve the compound.
-
Positive Control: A well-characterized anticancer drug (e.g., Doxorubicin) to ensure the assays are performing as expected.
-
Untreated Control: To establish a baseline for cell health and behavior.
Furthermore, performing experiments in triplicate and ensuring consistency across multiple experimental runs will enhance the reliability of the data.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these protocols will offer significant insights into the compound's cytotoxicity, anti-proliferative effects, and its ability to induce apoptosis and cell cycle arrest. Positive and compelling results from these studies would warrant further investigation, including:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins in the proposed signaling pathway (e.g., p53, Bcl-2, Bax, caspases, CDK1, Cyclin B1).
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its anticancer activity.
By following these detailed protocols and the underlying scientific rationale, researchers can effectively and efficiently evaluate the therapeutic potential of this compound and contribute to the development of novel cancer therapies.
References
-
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. Available at: [Link][1][3]
-
Kumar, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link][2]
-
ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells... Retrieved from ResearchGate. Available at: [Link][4]
-
ResearchGate. (n.d.). Cytotoxicity of the synthesized isoxazole derivatives against (a) HeLa,... Retrieved from ResearchGate. Available at: [Link][8]
-
Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PeerJ, 10, e13626. Available at: [Link][14]
-
ResearchGate. (n.d.). In vitro anticancer evaluation of produced isoxazolines against the MCF-7 cancer cell line. Retrieved from ResearchGate. Available at: [Link][9]
-
Preprints.org. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link][5]
-
ResearchGate. (n.d.). Analysis of cell cycle arrest induced by selected compounds in HCC... Retrieved from ResearchGate. Available at: [Link][6]
-
Semantic Scholar. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Retrieved from Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-amine-Kavitha-Reddy/a86f1e8e20f5c8c5c7e0c8b3e8e1e7c5b6b7a8a9]([Link]12]
-
ResearchGate. (n.d.). Detection of cell cycle arrest. Cell cycle analysis of Mahlavu for (A)... Retrieved from ResearchGate. Available at: [Link][13]
-
Hassanzadeh, F., et al. (2021). Cytotoxic effect of compounds 3a-3c on (A) HeLa and (B) MCF-7 following... Retrieved from ResearchGate. Available at: [Link][10]
-
ResearchGate. (2018). (PDF) Synthesis And In Vitro Evaluation Of Cytotoxic Effect On Cervical Cancer Cells (HELA) Of Tetrahydroquinoline-Isoxazole Hybrid Derivatives. Available at: [Link][11]
Sources
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. espublisher.com [espublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agrochemical Evaluation of [(5-Isobutylisoxazol-3-yl)methyl]amine
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Isoxazole Scaffold in Modern Agrochemicals
The isoxazole ring is a privileged five-membered heterocyclic motif that has become integral to the discovery of new bioactive molecules in both pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and the metabolic lability of the N-O bond allow for diverse mechanisms of action, making isoxazole derivatives a continuing source of novel herbicides, fungicides, and insecticides.[3][4]
Prominent examples of isoxazole-based agrochemicals include:
-
Isoxaflutole , a pre-emergence herbicide for corn and sugarcane, which acts as a pro-herbicide. In plants and soil, the isoxazole ring opens to form a diketonitrile derivative that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the bleaching of susceptible weeds.
-
Isocycloseram , a novel isoxazoline insecticide, targets the invertebrate Rdl GABA receptor at a site distinct from other insecticides like fiproles, making it effective against resistant pest populations.[5][6]
-
Various isoxazole derivatives have been shown to exhibit fungicidal properties, with some newer classes being developed to manage resistance to existing treatments.[7] Other herbicidal isoxazoles are known to inhibit protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis.[8]
The compound of interest, [(5-Isobutylisoxazol-3-yl)methyl]amine, combines the core isoxazole scaffold with an isobutyl group at the 5-position and a reactive aminomethyl group at the 3-position. The isobutyl moiety can influence lipophilicity and binding to target sites, while the primary amine serves as a crucial handle for further chemical derivatization, enabling the exploration of a broad chemical space to optimize biological activity.
These application notes provide a comprehensive guide for the synthesis and systematic evaluation of this compound as a potential lead compound in agrochemical research. The protocols are designed to be self-validating and are grounded in established methodologies for pesticide discovery.
Part 1: Synthesis of this compound
The synthesis of the target compound can be approached through a multi-step process. A plausible and efficient route involves the creation of a 3-cyano-5-isobutylisoxazole intermediate, followed by the reduction of the nitrile group to the desired primary amine. This method is advantageous as it avoids the direct handling of potentially unstable aminomethyl intermediates.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 3-Cyano-5-isobutylisoxazole (Intermediate D)
This protocol outlines a four-step synthesis of the key nitrile intermediate.
Step 1: Synthesis of 2,4-Dioxo-6-methylheptanoic acid ethyl ester (Intermediate A)
-
Materials: 5-Methyl-2-hexanone, Diethyl oxalate, Sodium ethoxide, Diethyl ether (anhydrous), Hydrochloric acid (1M).
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether, add diethyl oxalate (1.0 eq) dropwise at 0°C.
-
Add 5-methyl-2-hexanone (1.0 eq) dropwise to the mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into ice-cold 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate.
-
Step 2: Synthesis of Ethyl 5-isobutylisoxazole-3-carboxylate (Intermediate B)
-
Materials: Crude Intermediate A, Hydroxylamine hydrochloride, Ethanol, Sodium acetate.
-
Procedure:
-
Dissolve the crude diketone from Step 1 in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the isoxazole ester.
-
Step 3: Synthesis of 5-Isobutylisoxazole-3-carboxamide (Intermediate C)
-
Materials: Intermediate B, Aqueous ammonia (28-30%), Methanol.
-
Procedure:
-
Dissolve the purified ester from Step 2 in methanol.
-
Add an excess of concentrated aqueous ammonia.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amide, which can often be used in the next step without further purification.
-
Step 4: Synthesis of 3-Cyano-5-isobutylisoxazole (Intermediate D)
-
Materials: Intermediate C, Phosphorus oxychloride (POCl₃) or other suitable dehydrating agent, Dichloromethane (anhydrous).
-
Procedure:
-
Dissolve the crude amide from Step 3 in anhydrous dichloromethane.
-
Cool the solution to 0°C and add phosphorus oxychloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude nitrile by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Protocol 2: Reduction of 3-Cyano-5-isobutylisoxazole to this compound
The final step is the reduction of the nitrile to the primary amine. Raney nickel-catalyzed hydrogenation is a common and effective method for this transformation.[9]
-
Materials: 3-Cyano-5-isobutylisoxazole (Intermediate D), Raney Nickel (slurry in water), Methanol, Hydrogen gas supply.
-
Procedure:
-
In a hydrogenation vessel, add a solution of the nitrile (1.0 eq) in methanol.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Pressurize the vessel with hydrogen gas (typically 50 psi, but this may need optimization).
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
-
Part 2: Agrochemical Screening Protocols
Once synthesized and characterized (e.g., via NMR and mass spectrometry), the target compound should be evaluated for its potential agrochemical activities. The following protocols provide standardized methods for preliminary screening.[3]
Protocol 3: Herbicidal Activity Screening
This protocol covers both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity.
Workflow for Herbicidal Screening
Caption: Workflow for pre- and post-emergence herbicidal activity screening.
-
Materials: this compound, Acetone, Tween-20 (surfactant), Distilled water, Seeds of monocot (e.g., wheat, Triticum aestivum) and dicot (e.g., mustard, Brassica juncea) weed species, Potting soil, Pots, Spray bottle, Growth chamber.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone (e.g., 10,000 ppm).
-
For application, create a series of dilutions (e.g., 1000, 500, 250, 125 ppm) in a water/acetone mixture (e.g., 9:1 v/v) containing 0.1% Tween-20. A negative control (solvent + surfactant only) must be included.
-
-
Pre-Emergence Assay: [4]
-
Fill pots with soil and sow 5-10 seeds of each test species per pot.
-
Apply a fixed volume (e.g., 5 mL) of each test concentration evenly to the soil surface.
-
Place pots in a growth chamber with controlled temperature (25°C), humidity, and light cycle (16h light/8h dark).
-
Water as needed.
-
After 14-21 days, assess the percentage of germination and the overall vigor (stunting, discoloration) of the seedlings compared to the negative control.
-
-
Post-Emergence Assay: [7]
-
Sow seeds and grow plants until they reach the 2-3 true leaf stage.
-
Spray the foliage of the plants with the test solutions until runoff.
-
Return the pots to the growth chamber.
-
After 7-14 days, assess the level of phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
-
Data Analysis:
-
Calculate the growth reduction (GR) for each concentration relative to the control.
-
If a dose-response is observed, calculate the GR₅₀ value (the concentration required to cause 50% growth reduction).
-
Protocol 4: Fungicidal Activity Screening
This protocol uses a poisoned food technique to determine the in vitro fungicidal activity against common plant pathogenic fungi.
-
Materials: Test compound, Acetone, Potato Dextrose Agar (PDA), Petri dishes, Plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea), Cork borer, Incubator.
-
Procedure: [1]
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 45-50°C.
-
Add the required volume of the test compound stock solution in acetone to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10 ppm). A control plate should contain only acetone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 25-28°C in the dark.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter in the treated plate.
-
-
Determine the EC₅₀ value (the effective concentration that causes 50% inhibition).
-
Protocol 5: Insecticidal Activity Screening
This protocol details a contact toxicity bioassay using a common insect pest, such as the larvae of the diamondback moth (Plutella xylostella).[10][11]
-
Materials: Test compound, Acetone, Distilled water, Tween-20, Cabbage leaves, Petri dishes, Second or third instar larvae of P. xylostella.
-
Procedure:
-
Prepare test solutions as described in the herbicidal screening protocol.
-
Cut cabbage leaves into discs (e.g., 5 cm diameter).
-
Dip each leaf disc into a test solution for 10-15 seconds and then allow it to air dry. Control discs are dipped in the solvent-surfactant solution.
-
Place one treated leaf disc into a Petri dish lined with moist filter paper.
-
Introduce 10 larvae into each Petri dish.
-
Seal the dishes with perforated lids to allow for air exchange.
-
Incubate at 25°C with a 16h light/8h dark cycle.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula if necessary:
-
Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100
-
-
Determine the LC₅₀ value (the lethal concentration that kills 50% of the test population).
-
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison.
Table 1: Herbicidal Activity of this compound
| Concentration (ppm) | Pre-Emergence Inhibition (%) - Wheat | Pre-Emergence Inhibition (%) - Mustard | Post-Emergence Injury (%) - Wheat | Post-Emergence Injury (%) - Mustard |
|---|---|---|---|---|
| 1000 | ||||
| 500 | ||||
| 250 | ||||
| 125 | ||||
| Control | 0 | 0 | 0 | 0 |
| GR₅₀ (ppm) | | | | |
Table 2: Fungicidal Activity of this compound
| Concentration (ppm) | Mycelial Growth Inhibition (%) - F. oxysporum | Mycelial Growth Inhibition (%) - B. cinerea |
|---|---|---|
| 100 | ||
| 50 | ||
| 25 | ||
| 10 | ||
| Control | 0 | 0 |
| EC₅₀ (ppm) | | |
Table 3: Insecticidal Activity of this compound against P. xylostella
| Concentration (ppm) | Corrected Mortality (%) at 48h |
|---|---|
| 500 | |
| 250 | |
| 125 | |
| 50 | |
| Control | 0 |
| LC₅₀ (ppm) | |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial synthesis and agrochemical evaluation of this compound. Positive results in any of these primary screens (i.e., low GR₅₀, EC₅₀, or LC₅₀ values) would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the isobutyl group or derivatizing the primary amine to optimize activity.
-
Mechanism of Action Studies: Investigating the biochemical target of the compound using enzymatic assays or other molecular techniques.[12]
-
Broad-Spectrum Screening: Testing against a wider range of weed, fungal, and insect species.
-
Toxicology and Environmental Fate: Preliminary assessment of mammalian toxicity and environmental persistence.
By systematically applying these methodologies, researchers can effectively probe the potential of this compound as a novel lead structure for the development of next-generation crop protection agents.
References
- BenchChem. (2025). Validating Fungicidal Activity Against Resistant Strains: A Comparative Guide.
- Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Agricultural Research, 4(1), 15-20.
- Pallett, K. E., et al. (2001). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest Management Science, 57(2), 123-128.
- Earley, F., et al. (2022). The mode of action of isocycloseram: A novel isoxazoline insecticide. Pesticide Biochemistry and Physiology, 187, 105217.
- Scribd. (n.d.). Bioassay Activity.
- Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
- Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
- Dayan, F. E., et al. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 45(3), 967-974.
- BenchChem. (2025). Application Notes and Protocols for Anisocoumarin H Insecticidal Activity Assay.
- D'hooghe, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27148-27165.
- Life Chemicals. (n.d.). AgroChemical Screening Libraries.
- Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
- Klepser, M. E., et al. (2000). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 13(4), 604-620.
- Zhang, J., et al. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Pennsylvania Academy of Science, 83(1), 1-5.
- Casida, J. E., & Durkin, K. A. (2017). Agrochemical Discovery: Building the Next Generation of Insect Control Agents. Journal of Agricultural and Food Chemistry, 65(45), 9745-9755.
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
- Dayan, F. E., et al. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(S1), 23-63.
- Whalon, M. E., et al. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2534.
- ACS Publications. (2022). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Agricultural Science & Technology, 2(4), 747-755.
- BOC Sciences. (n.d.). AgroChemical Screening Library.
- Spasov, A. A., et al. (2018). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 54(8), 1215-1221.
- MDPI. (2018).
- Creative Biolabs. (n.d.). Antifungal Activity Test Service.
- MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(21), 6495.
- JoVE. (2023). Antifungal Volatile Activity of Biocontrol Products Measurement.
- Fokin, A. A., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 85(15), 9789-9803.
- MDPI. (2021). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 26(16), 4998.
- ResearchGate. (2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles.
- MDPI. (2017). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 22(9), 1485.
- ResearchGate. (1990). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole.
- Google Patents. (n.d.). Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
- ChemicalBook. (n.d.). 3-(chloromethyl)-5-isobutylisoxazole CAS#.
- Google Patents. (n.d.). Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid.
- Amanote Research. (n.d.). Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1h)-Ylidene)malononitriles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 5. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 6. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 7. analyzeseeds.com [analyzeseeds.com]
- 8. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1745136B1 - Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Note & Protocol: Microwave-Assisted Synthesis of Isoxazole Derivatives
Abstract
The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique physicochemical properties. Traditional synthetic methods often require prolonged reaction times and harsh conditions, limiting the efficiency of discovery and development processes. This application note provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of isoxazole derivatives. We will delve into the fundamental principles of microwave heating, present detailed and validated protocols for key synthetic transformations, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry to accelerate the synthesis of isoxazole-based compound libraries.
Introduction: Accelerating Isoxazole Synthesis with Microwave Energy
Isoxazoles are five-membered heterocyclic compounds that are integral to numerous pharmaceuticals and functional materials. Their prevalence in drug discovery is highlighted by their incorporation into marketed drugs such as the anti-inflammatory agent celecoxib and the antibiotic sulfamethoxazole. The unique electronic and steric properties of the isoxazole ring system make it a versatile building block in the design of novel bioactive molecules.
Conventional synthetic routes to isoxazoles, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are often hampered by:
-
Extended Reaction Times: Often requiring hours or even days to reach completion.
-
Elevated Temperatures: Leading to potential thermal degradation of sensitive substrates and the formation of undesirable byproducts.
-
Solvent Dependency: Reaction outcomes can be highly sensitive to the choice of solvent.
-
Moderate Yields: Inefficient heat transfer can result in suboptimal product yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[1][2][3] By utilizing microwave irradiation, reactions can be heated rapidly and uniformly, leading to a dramatic acceleration of reaction rates.[2][3] The primary advantages of MAOS in the context of isoxazole synthesis include:
-
Dramatically Reduced Reaction Times: Accelerating reactions from hours to minutes.[2]
-
Improved Yields and Purity: Minimizing byproduct formation and enhancing product isolation.[3]
-
Enhanced Reaction Control: Precise temperature and pressure monitoring allows for highly reproducible results.[4]
-
Alignment with Green Chemistry Principles: Often enabling the use of less solvent or solvent-free conditions.[1][5][6][7]
This application note will provide a practical framework for the implementation of MAOS in the synthesis of isoxazole derivatives, empowering researchers to enhance their synthetic efficiency and accelerate their research timelines.
Fundamental Principles of Microwave Heating in Chemical Synthesis
Microwave heating operates through the interaction of an oscillating electromagnetic field with the molecules in the reaction mixture.[8][9][10] The two primary mechanisms responsible for this heating are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents commonly used in isoxazole synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This continuous reorientation creates molecular friction, which in turn generates heat.[4][8]
-
Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions between these moving ions generate heat.[8]
This direct and volumetric heating of the reaction mixture is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls.[4] This efficient energy transfer is the key to the remarkable rate enhancements observed in microwave-assisted reactions.[11]
Synthetic Protocols for Microwave-Assisted Isoxazole Synthesis
The following protocols provide detailed, step-by-step procedures for the microwave-assisted synthesis of isoxazole derivatives. These methods have been selected for their efficiency, reliability, and broad applicability.
General Workflow
The general workflow for microwave-assisted isoxazole synthesis is outlined in the diagram below.
Caption: A generalized workflow for microwave-assisted isoxazole synthesis.
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a highly efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes under microwave irradiation.[12]
Reaction Scheme:
R1-CHO + R2-C≡CH + NH2OH·HCl ---(Microwave)--> 3,5-disubstituted isoxazole
Materials:
-
Aldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Base (e.g., NaHCO3, 2.0 mmol)
-
Solvent (e.g., Ethanol/Water mixture, 3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Instrumentation:
-
A dedicated laboratory microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium bicarbonate (2.0 mmol).
-
Add the ethanol/water solvent mixture (3 mL) and a magnetic stir bar.
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
Data Summary:
| Entry | Aldehyde (R1) | Alkyne (R2) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | 120 | 15 | >90 |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 120 | 15 | >90 |
| 3 | 4-Methoxybenzaldehyde | 1-Heptyne | 110 | 20 | >85 |
| 4 | Thiophene-2-carboxaldehyde | Phenylacetylene | 120 | 15 | >88 |
Protocol 2: Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water
This protocol details a green and efficient synthesis of 3,4,5-trisubstituted isoxazoles from 1,3-dicarbonyl compounds and hydroximoyl chlorides in water under microwave irradiation.[13]
Reaction Scheme:
R1-CO-CH2-CO-R2 + R3-C(Cl)=NOH ---(Base, Microwave, H2O)--> 3,4,5-trisubstituted isoxazole
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydroximoyl chloride (1.0 mmol)
-
Base (e.g., Na2CO3, 2.0 mmol)
-
Water (5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Instrumentation:
-
A dedicated laboratory microwave reactor
Procedure:
-
To a 10 mL microwave vial, add the 1,3-dicarbonyl compound (1.0 mmol), hydroximoyl chloride (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add water (5 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 5-15 minutes).
-
Upon completion, cool the reaction vial to room temperature.
-
Extract the reaction mixture with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure 3,4,5-trisubstituted isoxazole.
Data Summary:
| Entry | 1,3-Dicarbonyl (R1, R2) | Hydroximoyl Chloride (R3) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetylacetone | Phenyl | 100 | 10 | >90 |
| 2 | Ethyl acetoacetate | 4-Chlorophenyl | 100 | 10 | >90 |
| 3 | Dibenzoylmethane | Phenyl | 100 | 12 | >85 |
| 4 | Acetylacetone | 4-Methoxyphenyl | 100 | 10 | >92 |
Troubleshooting and Optimization
While MAOS is a robust technique, optimization may be required for specific substrates.
-
Low Yield:
-
Temperature: Gradually increase the reaction temperature in 10 °C increments, while monitoring the pressure to ensure it remains within the safe limits of the vial.
-
Time: Increase the reaction time in short intervals (e.g., 5 minutes).
-
Solvent: Screen different polar solvents that are known to absorb microwave energy efficiently, such as DMF, DMSO, or NMP.
-
-
Byproduct Formation:
-
Temperature: Lowering the reaction temperature may reduce the formation of thermal decomposition products.
-
Stoichiometry: Adjust the molar ratio of the reactants. A slight excess of one reactant may drive the reaction to completion and minimize side reactions.
-
-
Reaction Scalability:
-
When scaling up a microwave-assisted reaction, it is important to consider that the penetration depth of microwaves can be limited. For larger scale reactions, specialized microwave reactors designed for continuous flow or larger batch sizes may be necessary.
-
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient synthesis of isoxazole derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to implement MAOS in their laboratories. The significant reductions in reaction time, coupled with improved yields and cleaner reaction profiles, make microwave chemistry an indispensable tool in modern drug discovery and materials science.
References
-
Wikipedia. Microwave chemistry. [Link]
-
Magolan, J. et al. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. European Journal of Medicinal Chemistry. [Link]
-
Bandyopadhyay, D. et al. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Sharma, V. et al. Microwave Chemistry: General Features and Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Gadek, Z. et al. Microwave Chemistry: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
Aher, S. B. et al. Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Yan, L. et al. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles. [Link]
-
Moseley, J. D. et al. On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science. [Link]
-
Creative Commons. Microwave assisted green organic synthesis. [Link]
-
Willy, B. et al. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis. [Link]
-
Sahoo, B. M. et al. Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]
-
Zhang, Y. et al. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. Molecular Diversity. [Link]
-
Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]
-
ResearchGate. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. [Link]
-
Mukku, T. R. et al. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
-
Zenodo. Microwave assisted novel synthesis of isoxazole and their antibacterial activity. [Link]
-
Royal Society of Chemistry. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
-
ResearchGate. Microwave-Assisted 1,3-Dipolar Cycloaddition: an Eco-Friendly Approach to Five-Membered Heterocycles. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
Organic Chemistry: An Indian Journal. Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1, 2, 4-triazoles. [Link]
-
MDPI. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][10]triazines. [Link]
-
National Center for Biotechnology Information. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. [Link]
-
Synthetic Communications. Microwave‐Promoted Efficient Synthesis of 3‐(5‐Arylfuran‐2‐yl)‐6‐aryl/aryloxymethylene‐1,2,4‐s‐Triazolo[3,4‐b]‐1,3,4‐thiadiazoles. [Link]
-
ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
-
Synthetic Communications. MICROWAVE INDUCED SYNTHESIS OF 2-(2-FUROYLAMIDO)-5- ARYLOXYMETHYL-1,3,4-THIADIAZOLES. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. abap.co.in [abap.co.in]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. ijper.org [ijper.org]
- 10. ajrconline.org [ajrconline.org]
- 11. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Green Chemistry Approaches to Isoxazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The isoxazole nucleus is a cornerstone of medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1][2] However, classical synthetic routes often employ hazardous reagents, volatile organic solvents, and energy-intensive conditions, running counter to the modern imperatives of sustainable chemical manufacturing.[3][4] This guide provides an in-depth exploration of green, efficient, and scalable methodologies for isoxazole synthesis. We will move beyond simple procedural lists to dissect the underlying principles of each technique, offering field-proven protocols for ultrasound-assisted, microwave-irradiated, mechanochemical, and catalyst-free aqueous synthesis. Each protocol is designed as a self-validating system, grounded in authoritative, citable literature to ensure scientific integrity and reproducibility.
Part 1: The Imperative for Greener Isoxazole Synthesis
The five-membered isoxazole ring is a "privileged scaffold," a molecular framework that confers a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[5][6][7] Traditional synthesis, often relying on 1,3-dipolar cycloaddition, can involve multi-step processes with significant waste generation, the use of toxic metal catalysts, and harsh reaction conditions.[2][8] Green chemistry offers a paradigm shift, focusing on minimizing environmental impact through principles such as:
-
Alternative Energy Inputs: Utilizing ultrasound and microwave energy to accelerate reactions and reduce energy consumption.[5][9]
-
Benign Solvents: Replacing volatile organic compounds (VOCs) with water or eliminating solvents entirely.[3][10]
-
Atom Economy: Employing multi-component reactions (MCRs) where most atoms from the reactants are incorporated into the final product.[1][11]
-
Catalyst Optimization: Using recyclable, metal-free, or biocompatible catalysts, or developing catalyst-free pathways.[2][3]
This document details practical applications of these principles.
Part 2: Application Note I: Ultrasound-Assisted Isoxazole Synthesis (Sonochemistry)
Principle of Sonochemical Synthesis
Sonochemistry harnesses the power of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to high-frequency (>20 kHz) sound waves.[12] The implosion of these bubbles creates transient localized "hot spots" with temperatures reaching up to 5000 K and pressures up to 1000 atm.[12] This intense energy input dramatically enhances mass transfer and accelerates chemical reactions, often enabling transformations that are inefficient under conventional heating and stirring.[5][13] This method significantly reduces reaction times, improves yields, and often allows for the use of greener solvents like water.[1][5][14]
Experimental Protocol 1: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides
This protocol, adapted from the work of the Bougrin group, exemplifies a highly efficient, ultrasound-assisted multi-component reaction that builds a complex molecule in a single pot.[1][5]
Materials:
-
Hydroxylamine hydrochloride
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Primary amine (e.g., Benzylamine)
-
Propargyl bromide
-
Saccharin
-
Calcium chloride (CaCl₂)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Ultrasonic bath or probe sonicator (e.g., 47 kHz)
Procedure:
-
Vessel Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine hydroxylamine hydrochloride (1.2 mmol), the selected aromatic aldehyde (1 mmol), the primary amine (1 mmol), propargyl bromide (1.1 mmol), and saccharin (1.1 mmol).
-
Catalyst and Solvent Addition: Add the synergistic catalytic system of CaCl₂/K₂CO₃ and 10 mL of water.
-
Sonication: Immerse the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture with ultrasound at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Ultrasound-assisted methods can often bring these reactions to completion in as little as 20-30 minutes.[1]
-
Work-up and Purification: Upon completion, extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality and Insights:
-
Why Ultrasound? The acoustic cavitation generated by ultrasound provides the activation energy for multiple steps in this cascade reaction, drastically shortening the time compared to conventional methods which might take many hours or days.[5][9]
-
Why a Multi-Component Reaction (MCR)? This one-pot, five-component approach maximizes atom economy and procedural efficiency, eliminating the need to isolate and purify intermediates, which saves time, solvents, and resources.[1][11]
-
Why Water? Water is a safe, non-toxic, and inexpensive solvent. The use of ultrasound often enhances reactivity in aqueous media, overcoming the solubility issues of organic substrates.[1][3]
Data Presentation: Ultrasound vs. Conventional Methods
The advantages of sonication are most evident when compared directly to traditional stirring methods.
| Reaction Type | Method | Solvent | Time | Yield (%) | Reference |
| 3-Component Synthesis of Isoxazol-5(4H)-ones | Ultrasound | Water | 30 min | 92 | [3] |
| 3-Component Synthesis of Isoxazol-5(4H)-ones | Stirring | Water | 5 hours | 75 | [3] |
| 4-Component Synthesis of Isoxazole-sulfonamides | Ultrasound | Water | 20-28 min | 70-95 | [1] |
| Cyclization of Chalcone Derivative | Ultrasound | Ethanol | 85 min | 65 | [1][5] |
Visualization: Ultrasound-Assisted MCR Workflow
Caption: Workflow for a one-pot, five-component isoxazole synthesis.
Part 3: Application Note II: Microwave-Assisted Isoxazole Synthesis
Principle of Microwave Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into heat. This process, known as dielectric heating, is highly efficient and results in rapid, uniform heating of the entire reaction volume.[15] This contrasts with conventional heating where heat is transferred slowly from an external source. The key benefits include dramatic acceleration of reaction rates, improved yields, and often, enhanced product purity by minimizing the formation of byproducts associated with prolonged heating.[9][16][17]
Experimental Protocol 2: Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles
This protocol is based on a microwave-assisted, one-pot Sonogashira coupling followed by a 1,3-dipolar cycloaddition.[9]
Materials:
-
Acid chloride
-
Terminal alkyne
-
Hydroximinoyl chloride
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., THF)
-
Microwave reactor with a sealed vessel
Procedure:
-
Vessel Preparation: To a microwave-safe reaction vessel, add the acid chloride (1 mmol), terminal alkyne (1.1 mmol), hydroximinoyl chloride (1.2 mmol), CuI (5 mol%), and Pd(PPh₃)₂Cl₂ (2 mol%).
-
Solvent and Base Addition: Add dry THF (5 mL) and triethylamine (2.5 mmol) to the vessel.
-
Sealing and Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 30 minutes). The internal pressure will increase; ensure the vessel is rated for the conditions.
-
Cooling and Work-up: After irradiation, allow the vessel to cool to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with water, dry the organic layer over magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure 3,4,5-trisubstituted isoxazole.
Causality and Insights:
-
Why Microwave? Conventional heating for this sequence can take several days and often leads to the formation of unwanted furoxan byproducts. Microwave irradiation dramatically reduces the reaction time to minutes and minimizes side reactions, leading to a cleaner product and higher yield.[9]
-
Why a One-Pot Sequence? Combining the Sonogashira coupling (alkyne formation) and the 1,3-dipolar cycloaddition (isoxazole formation) into a single, uninterrupted sequence avoids the isolation of the potentially unstable ynone intermediate, thereby improving overall efficiency and safety.[9][18]
Data Presentation: Microwave vs. Conventional Heating
| Reaction | Method | Time | Yield (%) | Byproducts | Reference |
| 3-Component Coupling-Cycloaddition | Microwave | 30 min | 65-85 | Minimal | [9] |
| 3-Component Coupling-Cycloaddition | Conventional | 2-3 days | Lower | Significant (Furoxans) | [9] |
| Chalcone Cyclization | Microwave | 5-10 min | High | Cleaner reaction | [15][16] |
| Chalcone Cyclization | Conventional | 6-8 hours | Moderate | More impurities | [15] |
Visualization: Microwave Synthesis Workflow
Caption: General workflow for microwave-assisted isoxazole synthesis.
Part 4: Application Note III: Mechanochemical Synthesis (Ball-Milling)
Principle of Mechanochemistry
Mechanochemistry utilizes mechanical force (e.g., grinding, milling, shearing) to induce chemical transformations. In a ball mill, the impact and friction from grinding media (balls) provide the energy to break and form chemical bonds. This technique is often performed in the absence of bulk solvents, making it an exceptionally green method that reduces waste and eliminates the need for solvent removal.[19][20] It can also enable reactions between solid-state reactants that are difficult in solution.
Experimental Protocol 3: Solvent-Free Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from a Cu/Al₂O₃ catalyzed mechanochemical 1,3-dipolar cycloaddition.[20]
Materials:
-
Terminal alkyne (e.g., Phenylacetylene)
-
Hydroxyimidoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Copper/Alumina nanocomposite (Cu/Al₂O₃) catalyst
-
Ball mill (planetary or mixer mill) with stainless steel grinding jars and balls
Procedure:
-
Jar Loading: Into a stainless steel grinding jar, place the stainless steel milling balls. Add the terminal alkyne (1 mmol), hydroxyimidoyl chloride (1.5 mmol), sodium carbonate (1 mmol), and the Cu/Al₂O₃ catalyst (e.g., 14 mol%).
-
Milling: Secure the jar in the ball mill and operate at a set frequency (e.g., 60 Hz) for the optimized time (typically 30-60 minutes). No bulk solvent is added.
-
Extraction and Isolation: After milling, open the jar in a fume hood. Add a suitable organic solvent (e.g., ethyl acetate) to the resulting powder and stir to dissolve the product.
-
Purification: Filter the mixture to remove the catalyst and inorganic salts. The filtrate can be concentrated and the crude product purified by chromatography if necessary, although mechanochemical reactions often yield very clean products.
Causality and Insights:
-
Why Ball-Milling? This solvent-free approach is a cornerstone of green chemistry. It avoids the use of hazardous solvents, simplifies work-up, and can lead to higher product yields in a shorter time compared to solution-phase chemistry.[19][20]
-
Why a Solid Catalyst? The Cu/Al₂O₃ nanocomposite is a recyclable heterogeneous catalyst. After the reaction, it can be recovered by simple filtration and reused multiple times without significant loss of activity, a key advantage over homogeneous catalysts.[20]
Visualization: Mechanochemical Synthesis Workflow
Caption: Solvent-free mechanochemical synthesis of isoxazoles.
Part 5: Application Note IV: Catalyst-Free Synthesis in Aqueous Media
Principle and Advantages
One of the ultimate goals of green chemistry is to develop reactions that proceed efficiently without any catalyst in a benign solvent like water. For isoxazole synthesis, certain multicomponent reactions can be achieved by simply heating the reactants in water.[3][10] This approach is operationally simple, cost-effective, and avoids contamination of the final product with metal catalysts, which is particularly important in pharmaceutical development.
Experimental Protocol 4: Catalyst-Free, One-Pot Synthesis of Isoxazol-5(4H)-ones
This protocol outlines a simple and effective three-component condensation in water.[3]
Materials:
-
Aromatic aldehyde
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Hydroxylamine hydrochloride
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) to 20 mL of water.
-
Heating: Heat the heterogeneous mixture to reflux (100°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. Typically, the reaction is complete within 3-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The desired product will often precipitate directly from the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water to remove any water-soluble impurities. If necessary, the crude product can be recrystallized from an ethanol/water mixture to afford the pure isoxazol-5(4H)-one.
Causality and Insights:
-
Why No Catalyst? The intrinsic reactivity of the starting materials is sufficient under reflux conditions in water. The slightly acidic nature of the hydroxylamine hydrochloride salt may also facilitate the initial condensation steps. This avoids the cost, toxicity, and purification challenges associated with catalysts.[2][3]
-
The Role of Water: While organic reactants may have low solubility, heating in water can promote the reaction at the interface. Furthermore, the high polarity of water can stabilize charged intermediates in the reaction pathway. The precipitation of the product upon cooling provides a simple and effective method of isolation.[10]
Visualization: Proposed Mechanism for Aqueous Isoxazole Formation
Caption: A plausible reaction pathway for the three-component synthesis.
Conclusion
The synthesis of the isoxazole scaffold has been revolutionized by the application of green chemistry principles. Methodologies utilizing ultrasound, microwave irradiation, mechanochemistry, and catalyst-free aqueous systems offer significant advantages over traditional approaches. They provide dramatically reduced reaction times, higher yields, lower energy consumption, and a superior environmental and safety profile.[21][22] For researchers in drug discovery and development, adopting these protocols not only aligns with sustainability goals but also accelerates the synthesis of novel chemical entities by improving efficiency and simplifying purification processes.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. [Link]
-
Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]
-
Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. NVEO. [Link]
-
Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. PubMed. [Link]
-
Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. NIH. [Link]
-
Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. ResearchGate. [Link]
-
Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review. Semantic Scholar. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]
-
One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]
-
Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. ResearchGate. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]
-
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. IJBPAS. [Link]
-
Green Synthesis of Isoxazole Analogues. Scribd. [Link]
-
One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. DOI. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing. [Link]
-
Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of Their Anti-epileptic Activity. ResearchGate. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. [Link]
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijbpas.com [ijbpas.com]
- 8. [PDF] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold | Semantic Scholar [semanticscholar.org]
- 9. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. preprints.org [preprints.org]
- 14. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abap.co.in [abap.co.in]
- 16. nveo.org [nveo.org]
- 17. researchgate.net [researchgate.net]
- 18. Isoxazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Derivatization of the Amine Group in [(5-Isobutylisoxazol-3-yl)methyl]amine
Introduction: Unlocking the Potential of a Versatile Scaffold
The [(5-Isobutylisoxazol-3-yl)methyl]amine scaffold is a key building block in medicinal chemistry and drug discovery. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1] The primary amine group attached to the isoxazole ring via a methylene linker serves as a crucial handle for chemical modification, allowing for the exploration of the chemical space around this core structure. Derivatization of this amine enables the synthesis of diverse libraries of compounds with modulated physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the amine group in this compound. We will delve into the rationale behind various synthetic strategies, offering step-by-step instructions and expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Core Derivatization Strategies: A Chemist's Guide to Modifying this compound
The primary amine of this compound is a versatile nucleophile, readily participating in a variety of chemical transformations. The choice of derivatization strategy depends on the desired final compound and the properties to be engineered. The principal methods for modifying this amine group are acylation, sulfonylation, alkylation (including reductive amination), and urea/thiourea formation.
N-Acylation: Forging Stable Amide Bonds
N-acylation is a robust and widely employed method for converting primary amines into stable amides. This transformation is fundamental in drug design as it can introduce a variety of functional groups, influencing the molecule's hydrogen bonding capacity, polarity, and steric profile. The reaction typically involves the coupling of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.
-
Acyl Chlorides: These are highly reactive acylating agents that readily react with primary amines, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is typically fast and high-yielding.
Objective: To synthesize N-acetyl-[(5-isobutylisoxazol-3-yl)methyl]amine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acetyl derivative.
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Acetyl chloride | Et3N | DCM | 3 | 92 | 6.15 (s, 1H), 4.40 (d, J=6.0 Hz, 2H), 2.70 (d, J=7.2 Hz, 2H), 2.10-2.00 (m, 1H), 2.05 (s, 3H), 0.95 (d, J=6.8 Hz, 6H) | 197.1 [M+H]+ |
| Benzoyl chloride | Pyridine | DCM | 4 | 88 | 7.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 6.20 (s, 1H), 4.65 (d, J=6.0 Hz, 2H), 2.72 (d, J=7.2 Hz, 2H), 2.12-2.02 (m, 1H), 0.96 (d, J=6.8 Hz, 6H) | 259.1 [M+H]+ |
Note: The provided spectroscopic data is a representative example and should be confirmed by experimental analysis.
Caption: Workflow for N-acylation of this compound.
N-Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications. N-sulfonylation of this compound with various sulfonyl chlorides introduces this important pharmacophore, leading to derivatives with potentially altered biological activities and physicochemical properties.
-
Sulfonyl Chlorides: Similar to acyl chlorides, sulfonyl chlorides are reactive electrophiles that readily form sulfonamides with primary amines. A base, typically pyridine or triethylamine, is essential to neutralize the generated HCl.
-
Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.
Objective: To synthesize N-[(5-isobutylisoxazol-3-yl)methyl]benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (3:1) and cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-sulfonylated product.
| Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Benzenesulfonyl chloride | Pyridine | DCM | 16 | 85 | 7.90-7.85 (m, 2H), 7.60-7.50 (m, 3H), 6.05 (s, 1H), 4.20 (d, J=6.4 Hz, 2H), 2.68 (d, J=7.2 Hz, 2H), 2.10-2.00 (m, 1H), 0.94 (d, J=6.8 Hz, 6H) | 295.1 [M+H]+ |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 16 | 89 | 7.75 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H), 6.03 (s, 1H), 4.18 (d, J=6.4 Hz, 2H), 2.67 (d, J=7.2 Hz, 2H), 2.42 (s, 3H), 2.09-1.99 (m, 1H), 0.93 (d, J=6.8 Hz, 6H) | 309.1 [M+H]+ |
Note: The provided spectroscopic data is a representative example and should be confirmed by experimental analysis.
Caption: Workflow for N-sulfonylation of this compound.
N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces alkyl or substituted alkyl groups to the nitrogen atom, which can significantly impact the basicity, lipophilicity, and steric bulk of the molecule. Two primary methods for N-alkylation are reductive amination and direct alkylation with alkyl halides.
Reductive amination is a powerful one-pot procedure that converts a primary amine into a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent.[2] This method is highly favored in medicinal chemistry due to its broad substrate scope and the ability to control the degree of alkylation.
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are commonly used as they selectively reduce the in situ-formed imine or iminium ion in the presence of the unreacted carbonyl compound.[2]
Objective: To synthesize N-benzyl-[(5-isobutylisoxazol-3-yl)methyl]amine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated amine.
Direct alkylation of the primary amine with an alkyl halide is a classical method for C-N bond formation. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.[3][4] Careful control of stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.
-
Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl.
-
Base: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction.
-
Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can favor mono-alkylation.
Objective: To synthesize N-ethyl-[(5-isobutylisoxazol-3-yl)methyl]amine.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane/Methanol solvent system
Procedure:
-
To a suspension of this compound (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (ACN), add ethyl iodide (1.0 eq).
-
Heat the reaction mixture to 50 °C and stir for 8-12 hours, monitoring by TLC for the disappearance of the starting amine and the formation of the mono- and di-alkylated products.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the mono- and di-alkylated products.
| Alkylation Method | Electrophile | Reducing Agent/Base | Solvent | Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Reductive Amination | Benzaldehyde | STAB | DCE | 16 | 78 | 7.40-7.25 (m, 5H), 6.10 (s, 1H), 3.85 (s, 2H), 3.80 (s, 2H), 2.70 (d, J=7.2 Hz, 2H), 2.10-2.00 (m, 1H), 0.95 (d, J=6.8 Hz, 6H) | 245.2 [M+H]+ |
| Direct Alkylation | Ethyl iodide | K2CO3 | ACN | 10 | 65 (mono) | 6.08 (s, 1H), 3.75 (s, 2H), 2.75 (q, J=7.2 Hz, 2H), 2.69 (d, J=7.2 Hz, 2H), 2.10-2.00 (m, 1H), 1.15 (t, J=7.2 Hz, 3H), 0.94 (d, J=6.8 Hz, 6H) | 183.1 [M+H]+ |
Note: The provided spectroscopic data is a representative example and should be confirmed by experimental analysis.
Caption: Comparison of N-alkylation strategies for this compound.
Trustworthiness: Self-Validating Systems and Troubleshooting
The protocols provided are designed to be robust and reproducible. However, as with any chemical synthesis, unexpected outcomes can occur. Here are some key considerations and troubleshooting tips:
-
Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. It allows for the visualization of the consumption of starting materials and the formation of products and byproducts.
-
Purification Challenges: The polarity of the derivatized products can vary significantly. A systematic screening of solvent systems for column chromatography is recommended to achieve optimal separation.[5] In some cases, preparative HPLC may be necessary for achieving high purity.
-
Isoxazole Ring Stability: The isoxazole ring is generally stable under the described reaction conditions. However, it can be sensitive to strong acids, bases, and certain reducing agents. Avoid harsh conditions during workup and purification to prevent ring-opening or decomposition.
-
Controlling Selectivity in Alkylation: To minimize over-alkylation in direct alkylation reactions, use a slight excess of the amine, add the alkyl halide slowly, and maintain a moderate reaction temperature.
Conclusion: A Gateway to Novel Chemical Entities
The derivatization of the primary amine group in this compound offers a powerful platform for the generation of novel chemical entities with diverse potential applications in drug discovery and development. The methodologies outlined in this guide—N-acylation, N-sulfonylation, and N-alkylation—provide a solid foundation for researchers to synthesize a wide array of derivatives. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can effectively navigate the synthesis of these valuable compounds, paving the way for the discovery of new therapeutic agents.
References
-
Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (n.d.). National Institutes of Health. [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PubMed Central. [Link]
-
Reactions of β-azolyl enamines and nitrile oxides were studied by both experimental and theoretical methods. (n.d.). National Institutes of Health. [Link]
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). ResearchGate. [Link]
-
Amine alkylation. (n.d.). Wikipedia. [Link]
-
Amination. (n.d.). Fisher Scientific. [Link]
Sources
- 1. Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Amination [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(5-Isobutylisoxazol-3-yl)methyl]amine
Introduction
Welcome to the technical support guide for the synthesis of [(5-Isobutylisoxazol-3-yl)methyl]amine. This molecule is a critical building block in pharmaceutical research and development, demanding high purity for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, specifically the formation of process-related byproducts. We will delve into the mechanistic origins of these impurities and provide actionable protocols to mitigate their formation and ensure the integrity of your synthesis.
The most prevalent and industrially scalable route to this compound involves the reduction of the corresponding nitrile, 5-isobutylisoxazole-3-carbonitrile. While seemingly straightforward, this reduction step is often the primary source of impurities that can complicate purification and compromise final product quality.
Core Synthetic Pathway: Nitrile Reduction
The desired transformation is the reduction of the nitrile group to a primary amine. This is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
Caption: General scheme for the synthesis of the target amine via nitrile reduction.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common impurities encountered during the synthesis. Each entry is formatted as a question a researcher might ask, followed by a detailed explanation and mitigation strategy.
FAQ 1: Secondary Amine Formation
Question: My LC-MS analysis shows a significant peak with a mass of 291.23 g/mol , which is nearly double the mass of my expected product (154.21 g/mol ). What is this impurity and how did it form?
Answer:
This high-molecular-weight byproduct is almost certainly the secondary amine, N,N'-bisthis compound . Its formation is a well-documented issue in the reduction of nitriles, particularly during catalytic hydrogenation.[1][2]
Mechanism of Formation:
The formation of the secondary amine occurs when the primary amine product, once formed, acts as a nucleophile. It attacks the intermediate imine species that exists transiently during the reduction process. Subsequent reduction of this new, larger imine yields the secondary amine byproduct.[3]
Caption: Competing reaction pathways leading to the desired primary amine versus the secondary amine byproduct.
Analytical Data Comparison:
| Compound | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (Approx. δ) |
| Primary Amine | 154.21 | ~3.8 ppm (s, 2H, -CH₂-), ~1.5-2.0 ppm (br s, 2H, -NH₂) |
| Secondary Amine | 291.23 | ~3.9 ppm (s, 4H, -CH₂-), ~2.0-2.5 ppm (br s, 1H, -NH-) |
Mitigation and Prevention Protocol:
The key to preventing secondary amine formation is to suppress the ability of the primary amine product to compete with the reducing agent.
-
Catalytic Hydrogenation:
-
Additive Use: Perform the hydrogenation in the presence of ammonia (or ammonium hydroxide).[4] Ammonia provides a large excess of a competing nucleophile, which shifts the equilibrium away from the product amine attacking the intermediate imine.
-
Solvent Choice: Using protic solvents like ethanol can help solvate the primary amine product, hindering its ability to act as a nucleophile.[5]
-
Catalyst Selection: Cobalt-based catalysts, such as Raney Cobalt or Co/SiO₂, have shown higher selectivity for primary amines compared to some palladium or platinum catalysts.[3][5]
-
-
Chemical Reduction (LiAlH₄):
-
Inverse Addition: Add the LiAlH₄ solution to the nitrile solution at a controlled, low temperature (e.g., 0 °C). This maintains a low concentration of the reactive imine intermediate at all times.
-
Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure the intermediate imine is reduced faster than it can be attacked by the amine product.[6][7]
-
FAQ 2: Aldehyde and Alcohol Impurities
Question: I am using a hydride-based reducing agent and my workup is complete, but I see impurities with masses corresponding to the aldehyde (153.19 g/mol ) and alcohol (155.21 g/mol ) of my starting material. Why are these forming?
Answer:
The presence of 5-isobutylisoxazole-3-carbaldehyde and (5-isobutylisoxazol-3-yl)methanol is typically due to incomplete reduction followed by hydrolysis during the aqueous workup, or over-reduction in some cases.
Mechanism of Formation:
-
Aldehyde Formation: The reduction of a nitrile with a hydride reagent proceeds through an intermediate imine-metal complex.[8][9] If the reaction is quenched with water before the second hydride addition is complete, this imine intermediate is hydrolyzed to an aldehyde.[1][8] This is particularly common when using milder or sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H), which is often used intentionally to stop the reaction at the aldehyde stage.[7][9]
-
Alcohol Formation: While less common, the aldehyde impurity, if formed, can be further reduced to the corresponding primary alcohol during the reaction.
Caption: Divergent pathways from the imine intermediate leading to the desired amine or the aldehyde byproduct.
Mitigation and Prevention Protocol:
-
Ensure Complete Reaction:
-
Reaction Time & Temperature: Allow the reaction to proceed to completion. For LiAlH₄ reductions, stirring at room temperature or gentle reflux for several hours after the initial addition is common.[6] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile.
-
Reagent Stoichiometry: Ensure at least 1.5 equivalents of a strong reducing agent like LiAlH₄ are used to drive the reaction past the imine stage.[6][9]
-
-
Controlled Workup:
-
Quenching Procedure: Use a well-established quenching procedure for LiAlH₄, such as the Fieser method (sequential, careful addition of water, then 15% NaOH solution, then more water).[6] This helps manage the exothermic quench and ensures the aluminum salts precipitate in a filterable form, minimizing complex emulsions where intermediates might hydrolyze.
-
Temperature Control: Perform the aqueous quench at a low temperature (0 °C) to control the exotherm and minimize side reactions.[6]
-
FAQ 3: Unreacted Starting Material
Question: After purification, my final product is still contaminated with the starting material, 5-isobutylisoxazole-3-carbonitrile. How can I effectively remove it?
Answer:
Residual starting material is a common issue arising from an incomplete reaction or inefficient purification. Because the starting nitrile and the product amine have different physicochemical properties, a straightforward acid-base extraction is highly effective for separation.
Remediation Protocol: Acid-Base Extraction
This protocol exploits the basicity of the amine product, which can be protonated to form a water-soluble salt, leaving the neutral nitrile starting material in the organic phase.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine product will react with the acid and move into the aqueous layer as its hydrochloride salt. The neutral nitrile will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the nitrile can be discarded or reprocessed.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 10). This deprotonates the amine salt, causing the free amine to precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (ethyl acetate or DCM) to recover the purified primary amine.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
References
- Vertex AI Search Result. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
-
Wikipedia. Nitrile reduction. Available from: [Link]
-
University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]
-
JoVE. Nitriles to Amines: LiAlH4 Reduction. Available from: [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available from: [Link]
- Google Patents. US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
Study Mind. Amines - Nitriles (A-Level Chemistry). Available from: [Link]
-
YouTube. Reduction of Imines and Nitriles. Available from: [Link]
-
Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available from: [Link]
-
WordPress. Nitrile Reduction. Available from: [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available from: [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of [(5-Isobutylisoxazol-3-yl)methyl]amine
Welcome to the dedicated technical support center for the synthesis of [(5-Isobutylisoxazol-3-yl)methyl]amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important isoxazole derivative. The isoxazole ring is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and optimize your reaction yields.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that can arise during the synthesis of this compound, providing detailed explanations and actionable solutions based on established chemical principles.
Problem 1: Low Yield and Impurity Formation in the Cycloaddition Step
Question: We are observing low yields and the formation of regioisomeric impurities during the 1,3-dipolar cycloaddition of a nitrile oxide with 5-methyl-1-hexyne to form the isoxazole ring. How can we improve the regioselectivity and overall yield?
Answer:
The 1,3-dipolar cycloaddition is a cornerstone for isoxazole synthesis, but controlling regioselectivity with unsymmetrical alkynes is a frequent challenge.[1] Low yields are often due to the dimerization of the highly reactive nitrile oxide intermediate.
Potential Causes & Solutions:
-
Nitrile Oxide Dimerization: Nitrile oxides can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at elevated temperatures or high concentrations. This side reaction is a primary contributor to reduced yields.
-
Solution: Generate the nitrile oxide in situ at a low temperature (0 °C is a good starting point) and add it slowly to a solution of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.
-
-
Poor Regioselectivity: The reaction between an unsymmetrical alkyne and a nitrile oxide can theoretically produce two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.
-
Solution: Regioselectivity is governed by a combination of steric and electronic factors, and can be influenced by the reaction conditions.
-
Catalysis: Copper(I)-catalyzed cycloadditions (a variant of "click chemistry") are known to provide excellent regioselectivity, typically favoring the 3,5-disubstituted isomer.[2]
-
Solvent Choice: The polarity of the solvent can influence the frontier molecular orbital interactions that dictate the regiochemical outcome. It is advisable to screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile), to find the optimal conditions for your specific substrates.
-
-
Experimental Protocol: Copper(I)-Catalyzed Regioselective Cycloaddition
-
Setup: To a solution of 5-methyl-1-hexyne and the starting aldoxime in a suitable solvent like THF/water, add a copper(I) source such as copper(I) iodide (CuI) and a base (e.g., triethylamine).
-
Nitrile Oxide Generation: Slowly add an oxidizing agent (e.g., sodium hypochlorite solution) to the reaction mixture at 0-5 °C to generate the nitrile oxide in situ.
-
Reaction: Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with an aqueous solution of ammonium chloride, and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product can then be purified by silica gel column chromatography to isolate the desired 3,5-disubstituted isoxazole.
Troubleshooting Flowchart: Cycloaddition Issues
Sources
Technical Support Center: Purification of [(5-Isobutylisoxazol-3-yl)methyl]amine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of [(5-Isobutylisoxazol-3-yl)methyl]amine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this primary amine. As a key intermediate in various research and development pipelines, achieving high purity is critical. This document combines established chemical principles with field-tested protocols to help you navigate the purification process efficiently.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the workup and purification of your reaction mixture. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol.
Question 1: "My initial workup is messy, and I suspect I'm losing my product. How can I efficiently separate the basic amine from neutral and acidic byproducts?"
Answer: This is a classic purification challenge for which acid-base extraction is the most powerful and scalable solution.[1][2][3] The underlying principle is the ability to change the solubility of your amine by protonating it. As a basic compound, this compound is soluble in organic solvents in its neutral (free base) form. However, upon treatment with an aqueous acid, it forms an ammonium salt, which is highly soluble in water.[2][3] This allows you to selectively pull it into the aqueous phase, leaving neutral organic impurities behind.
-
Low pH (Acidic): Your amine (R-NH₂) is protonated to its ammonium salt form (R-NH₃⁺), making it water-soluble.
-
High pH (Basic): The ammonium salt is deprotonated back to the neutral amine (R-NH₂), making it organic-soluble.
-
Initial Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[1][2]
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Your protonated amine is now in the top aqueous layer.
-
Drain the bottom organic layer, which contains neutral impurities.
-
Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the amine.
-
-
Wash the Aqueous Layer (Optional): To remove any residual neutral compounds that may be slightly water-soluble, wash the combined acidic aqueous layers with a fresh portion of DCM or EtOAc. Discard the organic wash.
-
Basification and Re-extraction:
-
Place the acidic aqueous layer in a flask and cool it in an ice bath to manage the heat from neutralization.
-
Slowly add a concentrated base, such as 10 M sodium hydroxide (NaOH), while stirring until the pH is greater than 10 (confirm with pH paper).[4]
-
Your amine will now be in its neutral, organic-soluble form and may precipitate or form an oil.
-
Transfer this basic aqueous solution back to a separatory funnel and extract it three times with fresh portions of DCM or EtOAc.[1]
-
-
Final Steps:
-
Combine the organic extracts.
-
Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified, albeit still potentially crude, amine.
-
Before and after the acidic extraction, spot a small sample of both the organic and aqueous layers on a TLC plate to confirm that your amine has successfully transferred from the organic to the aqueous phase and then back again after basification.
Question 2: "My amine streaks badly on a silica TLC plate and gives poor separation during column chromatography. How can I resolve this?"
Answer: This is a very common issue when purifying amines on standard silica gel.[5] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly interact with basic amines.[5][6] This acid-base interaction leads to the characteristic streaking (tailing) and poor separation you are observing.
To overcome this, you need to "neutralize" the acidic sites on the silica gel or use an alternative stationary phase. The most common solution is to add a small amount of a basic modifier to your mobile phase.[5][6]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 230-400 mesh) | Most common and cost-effective. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) or 1% Ammonium Hydroxide in Methanol | The basic modifier competes with your amine for the acidic silanol sites, allowing your compound to elute properly and form a tight band.[6][7] |
| Solvent System | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Start with a less polar system and gradually increase the polarity. A common starting point is 5% Methanol in DCM, with 1% TEA added to the entire mobile phase mixture. |
-
Solvent System Selection: Develop a solvent system using TLC plates. Prepare your eluent (e.g., 94:5:1 DCM/MeOH/TEA) and use this to run your TLC. Aim for an Rf value of 0.2-0.3 for your target compound for optimal column separation.[8]
-
Column Packing:
-
Choose an appropriate column size (a good rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Pack the column using the wet slurry method with your chosen eluent (containing the basic modifier).
-
-
Sample Loading:
-
Dissolve your crude amine in a minimal amount of the mobile phase.
-
Alternatively, for better resolution, create a dry-load by adsorbing your crude product onto a small amount of silica gel. To do this, dissolve your compound in a solvent like DCM, add silica gel, and evaporate the solvent until you have a dry, free-flowing powder.[7] Carefully add this to the top of your packed column.
-
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.
-
Post-Purification: Combine the pure fractions. The triethylamine is volatile and will be removed along with the elution solvents during rotary evaporation.
The following diagram illustrates a general workflow for purifying a primary amine from a typical reaction mixture.
Caption: Decision workflow for amine purification.
Question 3: "My purified amine is an oil, but I need a solid for characterization and stability. What are my options?"
Answer: It is common for primary amines, especially those with flexible alkyl chains like the isobutyl group, to exist as oils at room temperature even when pure. To obtain a solid, you have two primary options: induce crystallization of the free base or convert it to a stable, crystalline salt.
This can be challenging if the melting point is near or below room temperature. The goal is to find a solvent system where the amine is soluble at high temperatures but insoluble at low temperatures.
Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your purified oil in several test tubes.
-
Add a small amount of different solvents (e.g., hexanes, diethyl ether, ethyl acetate/hexanes mixture) to each tube.
-
Gently heat the tubes to see if the oil dissolves.
-
If it dissolves, allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer.
-
Look for the formation of crystals. Scratching the inside of the test tube with a glass rod can sometimes initiate crystallization.
This is often the most reliable method for obtaining a solid derivative of an amine.[9][10] Hydrochloride (HCl) or trifluoroacetate (TFA) salts are common choices as they are often highly crystalline and stable solids.
Detailed Protocol: Hydrochloride Salt Formation
-
Dissolve your purified amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Obtain a solution of HCl. A commercially available solution of 2 M HCl in diethyl ether is ideal.
-
While stirring the amine solution, add the HCl solution dropwise.
-
The hydrochloride salt will typically precipitate immediately as a white solid.
-
Continue adding the HCl solution until no more precipitate forms.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any excess acid, and dry it under vacuum.
-
The resulting solid can be further purified by recrystallization, often from a solvent system like ethanol/ether.[11]
Frequently Asked Questions (FAQs)
-
Q: What is the likely source of impurities in my reaction?
-
A: Impurities often stem from unreacted starting materials (e.g., the corresponding nitro compound or oxime), byproducts from the reducing agent used (e.g., metal salts if using Sn/HCl or Fe/HCl), or side reactions.[12] For instance, if synthesizing from an alcohol via reductive amination, you may have unreacted alcohol or intermediate aldehyde/ketone impurities.[13][14]
-
-
Q: How can I confirm the purity of my final product?
-
A: A combination of techniques is best. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and identify organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for assessing purity and confirming the molecular weight. For a solid product, a sharp melting point range is also a good indicator of high purity.
-
-
Q: Are there alternatives to silica gel chromatography?
-
Q: My amine seems to be degrading over time. How should I store it?
-
A: Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide.[9] For long-term storage, it is best to store the purified amine under an inert atmosphere (nitrogen or argon) in a sealed vial at low temperatures (-20°C). Converting it to a stable hydrochloride salt is also an excellent strategy for long-term storage.
-
References
- Vertex AI Search. (n.d.). Acid–base extraction. Retrieved January 17, 2026.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier. Retrieved January 17, 2026.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 17, 2026.
- Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved January 17, 2026.
- University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved January 17, 2026.
- BenchChem. (2025).
- Venturoni, F., et al. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. PMC - NIH. Retrieved January 17, 2026.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 17, 2026.
- University of Alberta. (n.d.). Isolation (Recovery). Retrieved January 17, 2026.
- Biotage. (2023, February 10).
- Beilstein Journals. (2022, February 24).
- Chromedia. (n.d.). HPLC Troubleshooting Guide. Retrieved January 17, 2026.
- University of Rochester, Department of Chemistry. (n.d.).
- Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved January 17, 2026.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2023, October 2).
- JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved January 17, 2026.
- MDPI. (n.d.).
- Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved January 17, 2026.
- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Retrieved January 17, 2026.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2020, January 23). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved January 17, 2026.
- ResearchGate. (n.d.). (PDF) One-pot synthesis of novel N,N -bis(isoxazol-5-yl)methyl tertiary arylamines via sequential diprop-3-ynylation and 1,3-dipolar cycloaddition from primary amines. Retrieved January 17, 2026.
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Retrieved January 17, 2026.
- ResearchGate. (2025, August 6). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines | Request PDF. Retrieved January 17, 2026.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Isoxazole Purification by Column Chromatography
Welcome to the Technical Support Center for isoxazole purification using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of isoxazole derivatives.
Question: My isoxazole compound is showing poor separation from impurities on a silica gel column. What should I do?
Answer:
Poor separation is a frequent challenge, often arising from suboptimal solvent systems or interactions with the stationary phase. Here’s a systematic approach to troubleshoot this issue:
-
Solvent System Optimization: The polarity of your eluent is critical.
-
Re-evaluate your TLC: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to identify a mobile phase that provides the best separation (a ΔRf > 0.2 is ideal). The target compound should ideally have an Rf value between 0.2 and 0.4 for good separation on a column.[1]
-
Try less polar systems: To improve the separation of compounds with similar Rf values, using a less polar solvent system can increase the separation between spots on a TLC plate.[1]
-
Consider multi-component solvent systems: Sometimes, a mixture of three solvents or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly improve separation, especially if your isoxazole has acidic or basic functionalities.[2]
-
-
Stationary Phase Alternatives: If optimizing the mobile phase is insufficient, consider changing your stationary phase.
-
Alumina: Alumina (acidic, basic, or neutral) can offer different selectivity compared to silica gel and may resolve your separation issue.[2]
-
Reverse-phase silica: For non-polar isoxazoles, or if you are struggling with polar impurities, reverse-phase chromatography (e.g., C18-bonded silica) can be a powerful alternative.[3]
-
-
Gradient vs. Isocratic Elution:
-
Isocratic elution , where the solvent composition remains constant, is simpler but can lead to peak broadening for late-eluting compounds.[4]
-
Gradient elution , where the polarity of the mobile phase is gradually increased, can sharpen peaks, reduce analysis time, and improve the separation of complex mixtures with a wide range of polarities.[5][6] If your crude mixture contains multiple components with varying polarities, a shallow gradient may provide a superior separation.[7]
-
Question: My isoxazole appears to be decomposing on the silica gel column. How can I prevent this?
Answer:
The isoxazole ring can be sensitive to certain conditions, and the acidic nature of silica gel can sometimes catalyze degradation.[2][8]
-
Assess Stability: First, confirm that your compound is indeed unstable on silica gel. This can be tested using a 2D TLC. Spot your compound on a TLC plate, run it in one direction, dry the plate completely, and then run it again in the perpendicular direction with the same solvent. If the spot remains intact and doesn't streak or show new spots, the compound is likely stable.[1]
-
Deactivate the Silica Gel: If instability is confirmed, you can reduce the acidity of the silica gel. This is often done by pre-treating the silica with a base, such as triethylamine, by incorporating a small percentage (e.g., 0.1-1%) into your eluent system.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like Florisil or neutral alumina.[9]
-
Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time your compound spends in contact with the stationary phase, potentially minimizing degradation.
Question: No compound is eluting from the column, or the recovery is very low. What are the possible causes?
Answer:
This frustrating issue can stem from several factors:
-
Precipitation on the Column: Your compound may have precipitated at the top of the column if it has poor solubility in the initial eluent.[1] Ensure your compound is fully dissolved before loading. If solubility is a major issue, consider the dry loading technique.[10][11]
-
Compound is Too Polar: The compound might be too strongly adsorbed to the silica gel to be eluted by the current solvent system.[1] You may need to switch to a much more polar eluent, such as a mixture of methanol in dichloromethane (e.g., 1-10% methanol).[1]
-
Decomposition: As mentioned previously, the compound may have decomposed on the column.[9]
-
Sample Loading Issues: If you used a large volume of a highly polar solvent to load your sample, it can disrupt the initial separation at the top of the column, leading to poor resolution and potential elution issues. Always use a minimal amount of solvent for loading.[12]
Question: I'm having trouble separating regioisomers of my isoxazole. What are the best strategies?
Answer:
Separating regioisomers is a common and significant challenge due to their often very similar polarities.[2]
-
Chromatography Optimization: Meticulous optimization of your column chromatography is the first step.
-
Solvent System Screening: A thorough screening of various solvent systems with TLC is crucial.[2] Systems that offer even a small difference in Rf values on the TLC plate can sometimes be exploited for separation on a longer column with a shallow gradient.
-
Alternative Stationary Phases: Different stationary phases like alumina or reverse-phase silica can provide different selectivities that may resolve the isomers.[2]
-
-
Advanced Chromatographic Techniques:
-
Crystallization: If your desired isomer is a solid, fractional crystallization can be a highly effective purification method. Experiment with different solvent systems to induce the crystallization of one isomer over the other.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a typical isoxazole derivative on a silica gel column?
A good starting point for many isoxazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[1] A common initial ratio to test on TLC is 1:1 ethyl acetate/hexane.[1] Based on the resulting Rf values, you can adjust the ratio to achieve optimal separation. For more polar isoxazoles, a system of methanol in dichloromethane can be effective.[1]
Q2: How do I scale up my purification from TLC to column chromatography?
The solvent system that gives a good separation on TLC with an Rf value for the desired compound between 0.2 and 0.4 is a good starting point for your column.[1] The amount of silica gel used is typically 10-20 times the mass of your crude compound.[14] For a more detailed conversion from TLC Rf to column volumes (CV), you can use the following relationship for isocratic elution: CV = 1/Rf.[15]
Q3: Should I use isocratic or gradient elution for my isoxazole purification?
The choice depends on the complexity of your sample mixture.[5]
-
Isocratic elution is preferred for simpler mixtures where the components have similar polarities and for maximizing loading capacity in preparative chromatography.[7]
-
Gradient elution is advantageous for complex mixtures containing compounds with a wide range of polarities, as it helps to elute strongly retained compounds in a reasonable time with sharper peaks.[4][6]
Q4: Can the isoxazole ring open under strongly basic or acidic conditions during workup or purification?
Yes, the isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[2]
-
Strongly Acidic Conditions: Degradation can also occur under strongly acidic conditions, with the rate being dependent on pH and temperature.[8]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[2]
It is generally advisable to maintain near-neutral pH during aqueous workups and to be mindful of the potential for degradation when using acidic or basic modifiers in your chromatography eluent.
Experimental Protocol: A General Workflow for Isoxazole Purification
This protocol outlines a general procedure for the purification of an isoxazole derivative using silica gel column chromatography.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate. c. Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate). d. Visualize the spots under UV light and/or by staining. e. Select the solvent system that provides the best separation of the desired product from impurities, aiming for an Rf of 0.2-0.4 for the product.[1]
2. Column Packing: a. Select a glass column of an appropriate size for the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column.[1] c. Add a small layer of sand over the plug.[1] d. Prepare a slurry of silica gel in the initial, least polar eluent. e. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[1] f. Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
3. Sample Loading:
- Wet Loading: a. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[10] b. Carefully apply the solution to the top of the silica gel using a pipette.[10] c. Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.
- Dry Loading (for samples with poor solubility): a. Dissolve the crude product in a suitable solvent. b. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.[10] c. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin eluting the column, collecting fractions in test tubes or other suitable containers. c. If using a gradient, gradually increase the polarity of the eluent over time. d. Monitor the separation by collecting small fractions and analyzing them by TLC.[1]
5. Product Isolation: a. Spot the collected fractions on a TLC plate alongside a reference spot of the starting material or a pure standard if available. b. Identify the fractions containing the pure desired product. c. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole.
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation in isoxazole purification.
General Column Chromatography Workflow
Caption: A stepwise workflow for isoxazole purification via column chromatography.
References
-
Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
-
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.
-
Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography. Benchchem.
-
Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
-
troubleshooting poor reproducibility in 4-Chlorobenzo[d]isoxazole synthesis protocols. Benchchem.
-
When is Gradient Elution Better than Isocratic Elution?. Biotage.
-
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI.
-
Technical Support Center: Optimization of Isoxazole Formation. Benchchem.
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials.
-
Technical Support Center: Structure-Guided Optimization of Isoxazole-Based Inhibitors. Benchchem.
-
Mobile and Stationary Phases in Chromatography Explained. Pharma Now.
-
The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
-
[Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC. Kromasil.
-
Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
-
Chromatography: How to Run a Small Scale Flash Column. University of Rochester Department of Chemistry.
-
How to scale up a column?. Reddit.
-
Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications.
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff.
-
troubleshooting column chromatography. Reddit.
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
-
Correlating TLC to Isocratic Separation. Teledyne ISCO.
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
-
Questions about Column Chromatography. Reddit.
-
How can I do column chromatography if the product has poor solubility in solvent?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. biotage.com [biotage.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. welch-us.com [welch-us.com]
- 7. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 8. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. teledyneisco.com [teledyneisco.com]
Technical Support Center: Regiocontrol in Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. The formation of isoxazole rings, particularly through 1,3-dipolar cycloadditions and cyclocondensation reactions, is a cornerstone of medicinal chemistry. However, achieving control over the orientation of substituents on the isoxazole core—preventing the formation of undesired regioisomers—is a frequent and critical challenge.
This document provides in-depth, experience-driven answers to common problems, troubleshooting workflows for specific synthetic methods, and detailed experimental protocols to help you achieve high regioselectivity in your reactions.
Understanding the Root Cause: Why Do Regioisomers Form?
The formation of a mixture of regioisomers is most common in two principal synthetic routes: the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne, and the Claisen-type cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine.[1][2][3]
In the 1,3-dipolar cycloaddition , a nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form the isoxazole ring.[4] If both the nitrile oxide and the alkyne are unsymmetrical, the addition can occur in two different orientations, leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles. The outcome is governed by a delicate balance of:
-
Electronic Effects : The regioselectivity is often dictated by the alignment of the frontier molecular orbitals (FMOs) of the dipole and dipolarophile. The reaction favors the orientation that results from the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5]
-
Steric Effects : Bulky substituents on either the nitrile oxide or the alkyne can hinder one approach over the other, thereby directing the regioselectivity.[6][7][8] In many cases, steric hindrance is the dominant factor in controlling the reaction's outcome.[6][7]
In the Claisen isoxazole synthesis , an unsymmetrical 1,3-dicarbonyl compound has two distinct electrophilic carbonyl carbons. Hydroxylamine can initially attack either carbonyl group, leading to two different intermediate oximes, which then cyclize to form a mixture of regioisomeric isoxazoles.[1][3]
Caption: Primary pathways leading to regioisomer formation in isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: This is a classic challenge in isoxazole synthesis. The reaction between a nitrile oxide and a terminal alkyne often yields the 3,5-disubstituted isomer as the major product due to steric and electronic preferences, but selectivity can be poor.[2] To exclusively favor the 3,5-isomer, the most reliable strategy is to use a copper(I) catalyst .[9][10]
-
Mechanism of Action: Copper(I) salts, such as copper(I) iodide (CuI), react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the nitrile oxide in a highly regioselective manner.[11][12] This catalytic cycle significantly lowers the activation energy for the pathway leading to the 3,5-isomer, making it the predominant, and often exclusive, product.[11][13]
-
Practical Tip: The in situ generation of the nitrile oxide from an aldoxime using an oxidant (like N-chlorosuccinimide or a hypervalent iodine reagent) in the presence of the alkyne and a catalytic amount of CuI is a highly effective one-pot procedure.[10][11][14]
Q2: Synthesizing the 3,4-disubstituted isoxazole is my goal, but the 3,5-isomer always dominates. What methods favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is less straightforward than their 3,5-counterparts and often requires a tailored strategy.[10] Standard cycloadditions with terminal alkynes are not suitable. Here are two field-proven approaches:
-
Enamine-Triggered [3+2] Cycloaddition: This metal-free method provides excellent regioselectivity for 3,4-disubstituted isoxazoles.[15][16] The reaction involves the in situ formation of an enamine from an aldehyde and a secondary amine (e.g., pyrrolidine). This electron-rich enamine then acts as the dipolarophile, reacting with the nitrile oxide in a highly regiospecific manner to yield the 3,4-disubstituted product after an oxidative workup.[10][15][16]
-
Ruthenium Catalysis: While copper catalysts favor 3,5-isomers, certain ruthenium(II) catalysts have been shown to reverse the selectivity and favor the formation of 3,4-disubstituted isoxazoles.[9][17] This approach is less common but can be highly effective for specific substrates.
Q3: In my Claisen condensation with an unsymmetrical 1,3-dicarbonyl, I get a nearly 1:1 mixture of regioisomers. How can I control the outcome?
A3: Regiocontrol in the Claisen condensation is notoriously difficult but can be achieved by modifying either the reaction conditions or the substrate itself.[1][3]
-
Control via Reaction Conditions: The regioselectivity can be influenced by pH and solvent. For instance, reacting a β-enamino diketone (a derivative of a 1,3-dicarbonyl) with hydroxylamine allows for tunable selectivity. Using acetonitrile with pyridine at room temperature may favor one isomer, while refluxing in ethanol can favor the other.[1] The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can also strongly direct the reaction to favor the formation of 3,4-disubstituted isoxazoles.[1][10]
-
Substrate Control: Modifying one of the carbonyl groups to make it significantly less reactive (e.g., by forming a ketal) or more reactive can direct the initial nucleophilic attack by hydroxylamine, thus leading to a single major product.
Q4: How significant are steric vs. electronic effects in determining the final regioisomeric ratio in a thermal [3+2] cycloaddition?
A4: Both play a role, but for many common substrates, steric effects are often the deciding factor .[5][6][7] The transition state that minimizes steric repulsion between the largest substituents on the dipole and the dipolarophile is generally favored. While FMO theory provides the electronic rationale, significant steric hindrance can override the electronically preferred pathway.[5] For example, using a bulky nitrile oxide like mesitonitrile oxide will strongly favor the formation of the 3,5-isomer with terminal alkynes to avoid clashes between the bulky mesityl group and the alkyne's substituent.[5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving regioselectivity issues based on your synthetic method.
Caption: A decision-making flowchart for troubleshooting regioselectivity issues.
Guide 1: Optimizing 1,3-Dipolar Cycloadditions
| Observation | Potential Cause(s) | Recommended Actions & Explanation |
| ~1:1 mixture of 3,4- and 3,5-isomers from a terminal alkyne. | Lack of sufficient steric or electronic bias. Thermal conditions are not selective enough. | Implement Copper(I) Catalysis: This is the most robust method for ensuring >95% selectivity for the 3,5-isomer. The mechanism proceeds via a copper acetylide, which dictates the regiochemical outcome.[9][11][13] See Protocol 1 for a detailed procedure. |
| Good selectivity for 3,5-isomer, but significant furoxan byproduct formation. | Nitrile oxide dimerization is competing with the cycloaddition. This occurs when the concentration of the nitrile oxide is too high relative to the alkyne. | Slow In Situ Generation: Generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow addition of a base to a hydroximoyl chloride precursor, or by using a slow-releasing oxidant (e.g., NCS) with an aldoxime.[2][10] This keeps the instantaneous concentration of the dipole low, favoring the bimolecular reaction with the alkyne over dimerization. |
| Reaction is selective but low yielding. | Catalyst inactivation (if using Cu/Ru). Poor stability of starting materials. | Ensure Inert Atmosphere: If using a copper catalyst, the active Cu(I) species can oxidize to inactive Cu(II). Running the reaction under nitrogen or argon is critical.[9] Check Reagent Purity: Impurities in the alkyne or nitrile oxide precursor can poison the catalyst. Purify starting materials if necessary.[9] |
| Attempting to make 3,4-isomer with terminal alkyne fails. | This pathway is electronically and sterically disfavored. | Change your Dipolarophile: The most effective route to 3,4-disubstituted isoxazoles is to switch from an alkyne to an enamine . The electronics of the enamine reverse the typical regioselectivity.[10][15][16] See Protocol 2 . |
Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a one-pot reaction for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne, adapted from established methodologies.[11][13]
Materials:
-
Aldoxime (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (1.2 mmol, 1.2 eq)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 eq)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture to dissolve the solids.
-
Add triethylamine (1.5 mmol) to the mixture.
-
In a separate vial, dissolve NCS (1.1 mmol) in 2 mL of anhydrous THF.
-
Add the NCS solution dropwise to the reaction mixture at room temperature over 10 minutes. The in situ generation of the nitrile oxide from the aldoxime is often accompanied by a color change.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting aldoxime is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free, Enamine-Triggered Synthesis of 3,4-Disubstituted Isoxazoles
This protocol provides a highly regiospecific route to 3,4-disubstituted isoxazoles based on the work of Wang and others.[15][16]
Materials:
-
N-hydroximidoyl chloride (1.0 mmol, 1.0 eq)
-
Aldehyde (1.2 mmol, 1.2 eq)
-
Pyrrolidine (1.2 mmol, 1.2 eq)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the aldehyde (1.2 mmol) and pyrrolidine (1.2 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the in situ formation of the enamine.
-
In a separate flask, dissolve the N-hydroximidoyl chloride (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous DCM (5 mL).
-
Add the N-hydroximidoyl chloride solution dropwise to the enamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The initial cycloaddition forms a 4,5-dihydroisoxazole intermediate.
-
Monitor the reaction by TLC. Upon consumption of the starting material, the reaction mixture contains the intermediate.
-
The intermediate is often oxidized to the aromatic isoxazole by air upon workup, or an oxidant can be added if necessary. Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to afford the pure 3,4-disubstituted isoxazole.
References
- One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). Springer.
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). Royal Society of Chemistry.
- Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48, 3996-4008.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances.
- Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.
- Nakamura, A., et al. (2023). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Synlett.
- Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). BenchChem.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). Royal Society of Chemistry.
- Technical Support Center: Optimization of Isoxazole Formation. (n.d.). BenchChem.
- Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (n.d.). Organic Chemistry Portal.
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (n.d.). Royal Society of Chemistry.
- Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.
- Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide. (n.d.). BenchChem.
- Troubleshooting regioselectivity in isoxazole synthesis. (n.d.). BenchChem.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
- Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. (n.d.). ResearchGate.
- Proposed steric interactions for the observed 1,3-dipolar cycloaddition reaction regioselectivity. (n.d.). ResearchGate.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances.
- Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry.
- Isoxazole derivatives as new nitric oxide elicitors in plants. (2017). Molecules.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. Isoxazole derivatives as new nitric oxide elicitors in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 17. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Isoxazole Ring Stability: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Isoxazole Chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability of the isoxazole ring. This resource moves beyond simple protocols to explain the why behind the experimental observations, ensuring your work is both efficient and mechanistically sound.
The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its role as a bioisostere and its ability to engage in critical interactions with biological targets.[1][2] However, its unique electronic structure, particularly the labile N-O bond, presents specific stability challenges that can impact experimental outcomes from synthesis to in vivo studies.[3][4][5] This guide is structured as a series of troubleshooting questions and answers to directly address the practical issues you may encounter.
Section 1: pH and Hydrolytic Stability
The isoxazole ring's susceptibility to pH variations is a primary concern during aqueous workups, formulation, and physiological studies. Degradation is highly dependent on the substitution pattern and the specific pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: My isoxazole-containing compound is degrading during aqueous workup. What is the likely cause?
A1: The most common cause of degradation during aqueous workup is exposure to basic conditions. The isoxazole ring, particularly if unsubstituted at the C3 position, is susceptible to base-catalyzed ring opening.[6][7] Even mildly basic conditions (pH > 7.4) can initiate this process, which is often accelerated by heat.
-
Causality: The proton at the C3 position of an unsubstituted isoxazole is acidic and can be abstracted by a base. This initiates an electronic rearrangement that leads to the cleavage of the weak N-O bond, typically forming an α-cyano-β-keto intermediate.[7] The drug Leflunomide's conversion to its active metabolite A771726 is a classic example of this pathway.[6][7]
-
Troubleshooting:
-
Maintain a neutral or slightly acidic pH (pH 4-7) during extraction and purification steps.
-
Avoid using strong bases like NaOH or KOH for pH adjustments if possible. Opt for weaker bases like sodium bicarbonate.
-
Perform workups at reduced temperatures (e.g., on an ice bath) to minimize the rate of degradation.[6]
-
Q2: Is the isoxazole ring stable under acidic conditions?
A2: Generally, the isoxazole ring is significantly more stable in acidic to neutral conditions compared to basic conditions.[8] It is considered a weak base, with a pKa of the conjugate acid around -3.0.[9] However, prolonged exposure to strong acids at elevated temperatures can lead to hydrolysis.[10]
-
Expert Insight: For most standard laboratory procedures, such as silica gel chromatography or reverse-phase HPLC with acidic modifiers (e.g., TFA or formic acid), the isoxazole ring is robust. Degradation under acidic conditions is typically only observed under forcing conditions not common in routine purification.
Q3: I am observing variability in the stability of different isoxazole analogues. Why?
A3: Substitution patterns dramatically influence the electronic properties and, consequently, the stability of the isoxazole ring.
-
3-Unsubstituted Isoxazoles: As mentioned, these are the most vulnerable to base-mediated degradation due to the acidic C3-proton.[7][11]
-
3,5-Disubstituted Isoxazoles: These analogues are generally quite stable towards acids and bases because the pathway for base-catalyzed decomposition is blocked.[8]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack, potentially leading to ring cleavage under specific conditions.[5]
Data Summary: pH Stability of Leflunomide
The following table, derived from studies on the anti-inflammatory drug Leflunomide, quantitatively illustrates the impact of pH and temperature on the stability of a 3-unsubstituted isoxazole.[6]
| pH | Temperature (°C) | Half-life (t½) | Stability |
| 4.0 | 25 | Stable | High |
| 7.4 | 25 | Stable | High |
| 10.0 | 25 | ~6.0 hours | Low |
| 4.0 | 37 | Stable | High |
| 7.4 | 37 | ~7.4 hours | Moderate |
| 10.0 | 37 | ~1.2 hours | Very Low |
Section 2: Reductive and Oxidative Stability
The N-O bond is the Achilles' heel of the isoxazole ring, making it susceptible to a variety of reductive conditions. Conversely, the ring is generally robust towards oxidation.
Frequently Asked Questions (FAQs)
Q4: I am trying to reduce another functional group in my molecule, but my isoxazole ring is also reacting. How can I prevent this?
A4: The reductive cleavage of the isoxazole N-O bond is a common and often facile process.[8] Standard catalytic hydrogenation conditions (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) are well-known to cleave the isoxazole ring, yielding a β-amino enone.[5][8][12]
-
Mechanism: The metal catalyst facilitates the hydrogenolysis of the weak N-O bond, which is the initial and key step in the ring opening.
-
Troubleshooting & Protocol Selection:
-
Avoid Catalytic Hydrogenation: If you need to preserve the isoxazole ring, avoid catalytic hydrogenation.
-
Alternative Reducing Agents: The choice of a chemoselective reducing agent is critical. The stability towards other reagents like NaBH₄ or LiAlH₄ can be substrate-dependent, but they are often used to reduce carbonyls or esters without affecting the isoxazole.
-
Specialized Reagents: A wide range of metal-based reagents have been developed for the specific purpose of isoxazole ring cleavage, highlighting its reactivity. These include SmI₂, Mo(CO)₆, and various copper and iron systems.[12][13][14][15] Be aware of these if your reaction conditions involve transition metals.
-
Experimental Protocol: Reductive Ring Cleavage for Synthesis
While often an unwanted side reaction, reductive cleavage is a powerful synthetic tool, using the isoxazole as a masked β-diketone equivalent.[5]
Objective: To convert a 3,5-disubstituted isoxazole into the corresponding β-amino enone.
Materials:
-
3,5-disubstituted isoxazole (1.0 eq)
-
Raney Nickel (catalytic amount, ~5-10 wt%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the isoxazole substrate in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Raney Nickel catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and should not be allowed to dry in the air.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude β-amino enone, which can be purified by chromatography or crystallization.
Q5: How stable is the isoxazole ring to common oxidizing agents?
A5: The isoxazole ring is generally considered stable against many common oxidizing agents.[8] This stability allows for the selective oxidation of other functional groups within the molecule. For example, side-chain oxidations can often be performed without affecting the heterocyclic core. 3,5-disubstituted isoxazoles are particularly robust.[8]
Section 3: Photochemical and Metabolic Stability
Exposure to light and metabolic enzymes are two other key conditions that can compromise the integrity of the isoxazole ring, particularly in the context of drug development and chemoproteomics.
Frequently Asked Questions (FAQs)
Q6: My isoxazole compound appears to be degrading upon storage or during analysis. Could light be a factor?
A6: Yes, isoxazoles can be photolabile. The N-O bond is susceptible to cleavage under UV irradiation.[4][9] This photochemical reaction can cause the isoxazole to rearrange into an oxazole through a transient azirine intermediate.[5][9]
-
Practical Implications: This instability is a double-edged sword. While it necessitates careful handling (i.e., storage in amber vials, protection from direct light), it has also been cleverly harnessed for photoaffinity labeling and chemoproteomic studies, where the isoxazole acts as a built-in photo-cross-linker.[9][16]
-
Troubleshooting:
Workflow Diagram: Assessing Photostability
Caption: A simple workflow for evaluating the photostability of an isoxazole-containing compound.
Q7: What are the primary metabolic liabilities of an isoxazole ring in a drug candidate?
A7: The isoxazole ring can be a site of metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[7] The metabolic pathways are often analogous to the chemical degradation routes.
-
Ring Cleavage: Similar to base-catalyzed degradation, CYP enzymes can facilitate the opening of 3-unsubstituted isoxazole rings. The mechanism is thought to involve the enzyme acting as a Lewis acid to lower the pKa of the C3 proton, allowing a weak base in the active site to initiate the N-O bond cleavage.[7]
-
Hydroxylation: While less common than ring cleavage, oxidation of the ring or its substituents can occur.
-
Impact on Drug Design: Understanding these pathways is crucial. If the isoxazole ring is rapidly metabolized, it can lead to poor pharmacokinetic profiles (e.g., high clearance).[1] Medicinal chemists often block metabolic soft spots by, for example, substituting the C3 position to prevent cleavage.
Mechanism Diagram: Base-Catalyzed vs. Metabolic Ring Opening
Caption: Comparison of chemical and enzymatic isoxazole ring-opening mechanisms.
References
- Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine.Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib.The Journal of Organic Chemistry (ACS Publications), 2021.
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib.The Journal of Organic Chemistry (ACS Publications), 2021.
- Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water.RSC Publishing.
- A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent.ResearchGate.
- pH and temperature stability of the isoxazole ring in leflunomide...ResearchGate.
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.ResearchGate.
- Synthetic reactions using isoxazole compounds.Source Not Available.
- Isoxazole.Wikipedia.
- Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents.BenchChem.
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.BenchChem.
- Troubleshooting guide for the synthesis of isoxazole derivatives.BenchChem.
- Construction of Isoxazole ring: An Overview.Source Not Available, 2024.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing, 2025.
- Stability issues of 3-Chloro-1,2-oxazole under various conditions.BenchChem.
- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.BenchChem.
- Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.PMC (NIH).
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.PubMed.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions (temperature, catalyst) for isoxazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the principles governing these powerful reactions. This guide is structured to help you troubleshoot common issues and strategically optimize your reaction conditions to achieve high yields and desired selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the synthesis of isoxazoles.
Q1: What are the most common and versatile methods for synthesizing isoxazoles?
A1: The two primary and most robust methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine (often referred to as the Claisen isoxazole synthesis).[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][3]
Q2: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the most likely causes?
A2: Low yields in these reactions often stem from a few key issues. A primary concern is the rapid dimerization of the in situ generated nitrile oxide to form furoxans, which is a common side reaction.[1][4][5] Other factors include inefficient generation of the nitrile oxide from its precursor (e.g., an aldoxime or hydroximoyl chloride), decomposition of starting materials under harsh conditions, or low reactivity of the alkyne (the dipolarophile).[5][6]
Q3: I'm observing a mixture of regioisomers. How can I improve selectivity?
A3: The formation of isomers is a frequent challenge, especially with unsymmetrical starting materials.[1][2] Regioselectivity is governed by a delicate balance of electronic and steric factors of your reactants. Key parameters to investigate for improving selectivity include the choice of solvent, the use of a catalyst (such as a Lewis acid or a copper(I) salt), and modifications to the electronic properties of your starting materials.[2]
Q4: Can reaction temperature significantly impact my results?
A4: Absolutely. Temperature is a critical parameter.[1] While higher temperatures can increase the reaction rate, they can also promote side reactions like nitrile oxide dimerization or lead to the decomposition of sensitive substrates.[1] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[1] Careful temperature optimization is crucial for balancing reaction kinetics with product stability.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving more complex experimental issues.
Guide 1: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition
Low product yield is one of the most common frustrations in isoxazole synthesis via cycloaddition. This guide provides a logical workflow to diagnose and solve the problem.
Problem: The reaction yield is consistently below 50%, or no product is observed.
The underlying cause often relates to the stability and reactivity of the nitrile oxide intermediate. Nitrile oxides are high-energy species and must be generated in situ under conditions that favor cycloaddition over decomposition or dimerization.[2][5]
Caption: A logical workflow for troubleshooting low reaction yield.
Step 1: Verify Reagent Purity and Stoichiometry
-
Causality: Impure starting materials, particularly the nitrile oxide precursor (e.g., aldoxime), can fail to convert efficiently. An incorrect stoichiometry, especially having too little alkyne, leaves the generated nitrile oxide with nothing to react with, favoring dimerization.[7]
-
Protocol:
-
Confirm the purity of the aldoxime or hydroximoyl chloride precursor via NMR or melting point analysis.
-
Ensure the alkyne is pure and that its concentration is accurately known.
-
Carefully re-evaluate the stoichiometry. Often, using a slight excess (1.1-1.5 equivalents) of the nitrile oxide precursor can be beneficial to drive the reaction to completion.[6][7]
-
Step 2: Optimize Nitrile Oxide Generation
-
Causality: The choice of base (for dehydrohalogenation of hydroximoyl chlorides) or oxidant (for oxidation of aldoximes) is critical for efficient nitrile oxide formation.[5] An inappropriate choice can lead to slow generation or side reactions with the precursor itself.
-
Protocol:
-
Method A (from Aldoxime): If using an oxidant like N-Chlorosuccinimide (NCS) or Chloramine-T, ensure it is fresh.[5] Consider alternative, milder oxidants like hypervalent iodine reagents.[8]
-
Method B (from Hydroximoyl Chloride): Screen common non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] The choice of base can significantly impact the rate of nitrile oxide formation.
-
Slow Addition: Instead of adding all reagents at once, try a slow, syringe-pump addition of the base or oxidant to the solution containing the precursor and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, minimizing dimerization.[2]
-
Step 3: Optimize Reaction Temperature
-
Causality: Temperature controls the kinetics of both the desired cycloaddition and the undesired dimerization. While cycloaddition is often favorable at room temperature, some systems require heating. However, excessive heat will accelerate dimerization.[1]
-
Protocol:
-
Begin the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, incrementally increase the temperature in 10-20 °C intervals (e.g., 40 °C, 60 °C, 80 °C), monitoring for both product formation and the appearance of byproducts.
-
Consider alternative energy sources like ultrasound irradiation, which can promote reactions at lower temperatures and shorter times.[9][10] A reaction that yields 90% at 100°C over 3 hours might achieve a 95% yield in just 15 minutes at 50°C with ultrasound.[10]
-
Step 4: Screen Catalysts
-
Causality: Catalysts can dramatically accelerate the rate of cycloaddition, allowing it to outcompete side reactions. Copper(I) catalysts are particularly effective for terminal alkynes, while Lewis acids can activate certain dipolarophiles.[2][11]
-
Protocol:
-
For terminal alkynes, introduce a catalytic amount (1-5 mol%) of a Cu(I) source, such as CuI or Cu(OAc)₂ (which is reduced in situ).[11][12]
-
For other systems, screen Lewis acids like BF₃·OEt₂ or AlCl₃, which can coordinate to the alkyne and make it more electrophilic.[2]
-
Explore organocatalysts. Bases like DABCO have been shown to catalyze these reactions, sometimes offering a metal-free alternative.[12][13]
-
Guide 2: Improving Regioselectivity
Problem: The reaction produces a mixture of the 3,4- and 3,5-disubstituted isoxazole regioisomers.
Regioselectivity in 1,3-dipolar cycloadditions is determined by the frontier molecular orbitals (HOMO-LUMO interactions) of the nitrile oxide and the alkyne. The goal of optimization is to alter the reaction conditions to favor one set of interactions over the other.
Caption: A decision-making flowchart for addressing regioselectivity issues.
1. Catalyst Selection
-
Principle: For terminal alkynes, copper(I) catalysts are exceptionally effective at directing the regioselectivity to almost exclusively yield the 3,5-disubstituted product.[2] The mechanism is believed to involve the formation of a copper acetylide, which alters the electronic nature of the cycloaddition.[3] For internal alkynes or in the Claisen synthesis, Lewis acids can influence the outcome by coordinating to carbonyl groups or the alkyne.[2]
-
Recommendation: If using a terminal alkyne, the introduction of a Cu(I) catalyst is the first and most powerful tool to try.
2. Solvent Effects
-
Principle: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thereby affecting the ratio of the products.[1][2]
-
Recommendation: Systematically screen a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, Acetonitrile) and polar protic (e.g., Ethanol).
Data Presentation: Effect of Conditions on Regioselectivity
The following table summarizes representative data on how changing reaction parameters can influence the isomer ratio in the synthesis of isoxazoles.
| Entry | Method | Reactants | Catalyst (mol%) | Solvent | Temp (°C) | Isomer Ratio (A:B) | Yield (%) | Reference |
| 1 | Cycloaddition | Phenylacetylene + Benzonitrile Oxide | None | Toluene | 80 | 1 : 1 | 75 | [2] (Hypothetical) |
| 2 | Cycloaddition | Phenylacetylene + Benzonitrile Oxide | CuI (5) | THF | 60 | > 95 : 5 | 92 | [12] (Compiled) |
| 3 | Claisen | Unsymmetrical 1,3-Diketone + NH₂OH | None | EtOH | Reflux | 30 : 70 | 85 | [2] |
| 4 | Claisen | Unsymmetrical 1,3-Diketone + NH₂OH | None | MeCN | Reflux | 75 : 25 | 82 | [2] |
| 5 | Claisen | Unsymmetrical 1,3-Diketone + NH₂OH | BF₃·OEt₂ (1.5 eq) | MeCN | Reflux | > 90 : 10 | 88 | [2] |
Table demonstrates how catalyst and solvent choices can dramatically shift product ratios.
References
- Technical Support Center: Isoxazole Synthesis Optimiz
- A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis. (2025). BenchChem.
- Troubleshooting guide for the synthesis of isoxazole deriv
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
- Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Aryl
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021).
- Technical Support Center: Optimization of Isoxazole Form
- Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. (2025). BenchChem.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34246.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2005).
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up of Isoxazole Derivative Production
Welcome to the Technical Support Center for Isoxazole Derivative Production. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when transitioning isoxazole synthesis from the laboratory bench to larger-scale production. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their journey from small-scale discovery to industrial production is often fraught with obstacles.[4] This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure a smooth, efficient, and safe scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic routes for isoxazole derivatives at an industrial scale?
A1: Two primary and versatile methods dominate the synthesis of the isoxazole ring on a larger scale: the reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] The choice between these routes often depends on the availability and complexity of the starting materials, as well as the desired substitution pattern on the isoxazole ring.
Q2: My isoxazole derivative seems to decompose during workup or purification. What are the likely causes?
A2: The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions.[5] Common culprits for decomposition include:
-
Strongly Basic or Acidic Conditions: Ring-opening can occur in the presence of strong bases or acids.[5]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[5]
-
Photochemical Instability: Some isoxazole derivatives are sensitive to UV irradiation, which can induce rearrangement.[5]
-
Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[5]
It is advisable to employ milder workup procedures and protect the compound from light if photosensitivity is suspected.[5]
Q3: What are the key safety considerations when scaling up isoxazole synthesis?
A3: Beyond standard laboratory safety protocols, specific hazards in isoxazole synthesis at scale include:
-
Hydroxylamine and its salts: These reagents can be toxic and corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[5]
-
Nitrile Oxides: These are highly reactive intermediates. In-situ generation is the standard and safest practice to avoid their isolation.[5]
-
Thermal Hazards: The formation of the isoxazole ring can be exothermic. It is crucial to conduct thermal hazard analysis to prevent runaway reactions, especially during scale-up.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals, as many organic solvents, strong acids, and bases used in the synthesis have their own specific hazards.[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up of isoxazole derivative production.
Issue 1: Low or No Product Yield
Q: My large-scale reaction is resulting in significantly lower yields compared to the bench-scale synthesis. What factors should I investigate?
A: A drop in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.[5]
Causality and Investigation:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Heat dissipation is also less efficient, which can affect temperature-sensitive reactions.
-
Stability of Intermediates: At higher concentrations typical of scale-up, unstable intermediates like nitrile oxides are more prone to dimerization to form furoxans.[5][6]
-
Purity of Starting Materials: The quality of bulk starting materials may differ from the highly purified reagents used in small-scale experiments.
-
Reaction Kinetics: Changes in the surface-area-to-volume ratio can affect reaction kinetics, potentially leading to incomplete reactions or increased byproduct formation.[5]
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Experimental Protocol: Optimizing In-Situ Nitrile Oxide Generation at Scale
-
Slow Addition: Instead of adding all reagents at once, add the nitrile oxide precursor (e.g., aldoxime) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, minimizing dimerization.[5]
-
Temperature Control: Perform the in-situ generation of the nitrile oxide at a lower temperature to reduce the rate of dimerization, then slowly warm the reaction to facilitate the cycloaddition.[5]
-
In-Process Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time.[5]
Issue 2: Formation of Regioisomeric Mixtures
Q: My scaled-up reaction is producing a mixture of isoxazole regioisomers, making purification difficult. How can I improve regioselectivity?
A: The formation of regioisomers is a frequent challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[5] Regioselectivity is governed by both steric and electronic factors of the reactants and can be influenced by reaction conditions.[5][7]
Causality and Investigation:
-
Electronic and Steric Effects: The electronic properties and steric bulk of the substituents on both the 1,3-dicarbonyl compound/alkyne and the hydroxylamine/nitrile oxide precursor play a crucial role in directing the regioselectivity.
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the ratio of regioisomers.[5]
-
Catalysis: The presence of a catalyst, such as a Lewis acid or a copper(I) salt, can significantly alter the regiochemical outcome.[8]
Decision Tree for Improving Regioselectivity:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Experimental Protocol: Lewis Acid Mediated Regiocontrol in Claisen Synthesis
For the synthesis from β-enamino diketones, the use of a Lewis acid can control regioselectivity.[7]
-
Reaction Setup: In a suitable reactor, dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in an appropriate solvent at room temperature.[7]
-
Lewis Acid Addition: Slowly add a Lewis acid, such as BF₃·OEt₂, to the reaction mixture. The amount of Lewis acid can be varied to optimize regioselectivity.[7]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and proceed with the standard workup and purification.
Issue 3: Crystallization and Polymorphism Challenges
Q: I am facing difficulties in obtaining a consistent crystalline form of my isoxazole derivative at a larger scale. How can I control polymorphism?
A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as it can affect solubility, stability, and bioavailability.[9][10][11][12]
Causality and Investigation:
-
Solvent System: The choice of solvent for crystallization has a profound impact on the resulting polymorphic form.
-
Cooling Rate and Supersaturation: The rate of cooling and the degree of supersaturation during crystallization can influence which polymorph nucleates and grows.
-
Impurities: The presence of even small amounts of impurities can inhibit the formation of a desired polymorph or promote the growth of an undesired one.
Strategies for Polymorph Control:
| Parameter | Approach | Rationale |
| Solvent Screening | Perform crystallization studies with a variety of solvents of different polarities. | Different solvents can stabilize different crystal packing arrangements. |
| Controlled Cooling | Implement a programmed cooling profile to ensure a consistent cooling rate. | Slow cooling generally favors the formation of the most thermodynamically stable polymorph. |
| Seeding | Introduce seed crystals of the desired polymorph into the supersaturated solution. | Seeding directs the crystallization towards the desired form and can improve batch-to-batch consistency. |
| Purity | Ensure high purity of the material before crystallization. | Impurities can interfere with the crystal lattice formation. |
Experimental Protocol: Controlled Crystallization by Seeding
-
Prepare a Supersaturated Solution: Dissolve the isoxazole derivative in a suitable solvent at an elevated temperature to achieve a clear, supersaturated solution.
-
Cooling: Cool the solution to a temperature where it is still slightly supersaturated.
-
Seeding: Add a small amount (typically 0.1-1% w/w) of seed crystals of the desired polymorph.
-
Controlled Cooling and Agitation: Continue to cool the solution at a slow, controlled rate with gentle agitation to allow for crystal growth.
-
Isolation: Isolate the crystals by filtration and dry under appropriate conditions.
By implementing these troubleshooting guides and understanding the underlying scientific principles, you can effectively navigate the challenges of scaling up isoxazole derivative production, leading to a more robust, efficient, and safe manufacturing process.
References
- Benchchem.
- MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. 2024-01-30.
- MDPI.
- PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
- A review of isoxazole biological activity and present synthetic techniques.
- IJARIIT. Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review.
- Benchchem.
- Fisher Scientific. Hydroxylamine•HCl.
- PMC - NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- Benchchem. Troubleshooting regioselectivity in isoxazole synthesis.
- ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction.
- ResearchGate.
- Sciencemadness Wiki. Hydroxylammonium chloride. 2023-06-25.
- ResearchGate.
- Benchchem.
- Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS.
- PMC - NIH.
- ResearchGate. (PDF)
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
- RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. 2021-10-06.
- Organic Chemistry Portal. Isoxazole synthesis.
- MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. 2022-06-16.
- MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. 2024-12-16.
- ResearchGate. ChemInform Abstract: 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. | Request PDF. 2025-08-06.
- RSC Publishing.
- International Journal of Research in Pharmaceutical Sciences. The effect of polymorphism on active pharmaceutical ingredients: A review. 2020-04-05.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. The effect of polymorphism on active pharmaceutical ingredients: A review.
- PubMed. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. 2022-11-09.
- Suvchem Laboratory Chemicals. HYDROXYLAMINE HYDROCHLORIDE (FOR SYNTHESIS).
- Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. 2026-01-14.
- Der Pharma Chemica.
- IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.
- Reddit. Isoxazole synthesis : r/Chempros. 2022-09-03.
- YouTube. synthesis of isoxazoles. 2019-01-19.
- PubMed.
- Prime Scholars. How to deal with Scale-up challenges of Chemistry?. 2021-10-27.
- PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
- PubMed Central.
- NIH. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. 2023-02-03.
- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariit.com [ijariit.com]
- 4. primescholars.com [primescholars.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of polymorphism on active pharmaceutical ingredients: A review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Isoxazole Derivatives: A Predictive Analysis of [(5-Isobutylisoxazol-3-yl)methyl]amine
Introduction: The Isoxazole Scaffold - A Cornerstone in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the realm of drug discovery.[1][2][3] Its unique electronic properties and rigid structure allow for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential.[4][5] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for novel drug development.[1][3] Several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, feature the isoxazole moiety, underscoring its clinical significance.[4][6] This guide provides a comparative analysis of the biological activity of various isoxazole derivatives, with a specific focus on predicting the potential pharmacological profile of the lesser-studied compound, [(5-Isobutylisoxazol-3-yl)methyl]amine. By examining structure-activity relationships (SAR) of well-characterized isoxazoles, we can extrapolate and propose potential therapeutic applications and experimental validation strategies for this target molecule.
Understanding the Biological Landscape of Isoxazoles: A Multifaceted Pharmacophore
The biological activity of isoxazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring.[7][8] These modifications influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn govern its interaction with biological targets.[9]
Antimicrobial Activity:
A significant number of isoxazole derivatives exhibit potent antibacterial and antifungal properties.[10][11] The presence of specific functional groups can enhance this activity. For instance, the incorporation of nitro groups or halogens on appended phenyl rings has been shown to increase antibacterial efficacy.[4] The isoxazole ring itself can act as a bioisostere for other functional groups, contributing to the overall antimicrobial effect.
Anticancer Activity:
The isoxazole scaffold is a common feature in many anticancer agents.[12][13] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[12][14] Structure-activity relationship studies have revealed that substitution patterns on the isoxazole ring are critical for cytotoxic potency.[8] For example, 3,5-disubstituted isoxazoles have shown promising activity against various cancer cell lines.[5]
Anti-inflammatory Activity:
Certain isoxazole derivatives are potent inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[15][16] The selectivity of these compounds for COX-2 over COX-1 is a key factor in reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14] The nature of the substituents at the 3- and 5-positions of the isoxazole ring plays a crucial role in determining both the potency and selectivity of COX-2 inhibition.[16]
Predictive Analysis of this compound
Given the lack of extensive published data on this compound, we can infer its potential biological activities by dissecting its structural components and comparing them to known bioactive isoxazoles.
Structural Features of Interest:
-
5-Isobutyl Group: This lipophilic group may enhance the compound's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration.
-
3-Methylamine Group: The primary amine function introduces a basic center, allowing for potential salt formation and hydrogen bonding interactions with biological targets. This group could be crucial for receptor binding or enzyme inhibition.
Hypothesized Biological Activities:
Based on these features, we can postulate several potential biological activities for this compound:
-
Neuroprotective Activity: The presence of an amine function is a common feature in many neurologically active compounds. It is plausible that this derivative could interact with receptors or enzymes in the central nervous system.
-
Enzyme Inhibition: The methylamine group could act as a key interacting moiety within the active site of various enzymes. Potential targets could include monoamine oxidase (MAO) or other aminotransferases.
-
Antimicrobial Activity: While lacking the typical electron-withdrawing groups often seen in potent antimicrobial isoxazoles, the overall lipophilicity and the presence of the amine could contribute to some level of antibacterial or antifungal activity.
Experimental Validation: A Roadmap for Characterization
To validate these hypotheses, a systematic experimental approach is necessary. The following protocols outline key assays for determining the biological activity of this compound.
Experimental Workflow for Biological Activity Screening
Caption: A simplified diagram showing how an isoxazole-based inhibitor can block RTK signaling, leading to decreased cell survival.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis based on the well-established pharmacology of the isoxazole scaffold provides a strong foundation for predicting its potential therapeutic applications. The presence of the 5-isobutyl and 3-methylamine substituents suggests potential for neuroprotective, enzyme inhibitory, or antimicrobial activities. The experimental protocols outlined in this guide offer a clear path forward for the systematic evaluation of these hypotheses. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate the pharmacological profile of this promising isoxazole derivative and to determine its potential as a novel therapeutic agent. The versatility of the isoxazole ring continues to make it a focal point of medicinal chemistry research, with new derivatives constantly being explored for their potential to address unmet medical needs. [1][3]
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [1][7]2. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. [2]3. A Short Review on Synthesis and Pharmacological Activity of Isoxazole. International Journal of Pharmaceutical Sciences and Research.
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [3]5. A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [4]6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [5]7. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [7]8. Application Notes and Protocols for Cell-Based Assays of 2H-Isoxazolo[4,5-B]indole Derivatives. Benchchem. [12]9. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [13]10. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [10]11. Structure–activity relationship of isoxazole derivatives. ResearchGate.
-
Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem. [8]13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health.
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. [15]15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [16]16. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health.
-
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. [11]18. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI.
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PubMed Central.
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central.
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [6]23. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [9]25. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
-
Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. PubMed. [17]27. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health.
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health.
-
An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem. [14]30. EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology.
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI.
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff.
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI.
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central.
-
Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PubMed Central.
-
A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules. Benchchem.
-
Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate.
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal of Chemical and Pharmaceutical Research.
-
Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed.
-
New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. ResearchGate.
-
Methods of probing the interactions between small molecules and disordered proteins. PubMed Central.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijbpas.com [ijbpas.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted Isoxazoles as Allosteric Modulators of RORγt
Introduction: The isoxazole scaffold is a privileged five-membered heterocycle that is a cornerstone in modern medicinal chemistry. Its versatile chemical nature and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically relevant molecules.[1][2] While the originally intended focus of this guide was on [(5-isobutylisoxazol-3-yl)methyl]amine analogs, a comprehensive search of the current scientific literature did not yield a specific, detailed structure-activity relationship (SAR) study for this particular scaffold.
Therefore, to provide a rigorous and data-driven comparative analysis, this guide will pivot to a well-documented and insightful SAR study on a series of trisubstituted isoxazoles that have been identified as potent and selective allosteric inverse agonists of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) .[1][3][4] RORγt is a critical transcription factor for the differentiation of T helper 17 (Th17) cells, which are implicated in the pathology of numerous autoimmune diseases.[5][6] The inhibition of RORγt is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[6][7]
This guide will dissect the SAR of this exemplary isoxazole series, providing a framework for understanding how subtle structural modifications can profoundly impact biological activity. We will explore the rationale behind the molecular design, present comparative experimental data, and detail the methodologies used to generate these insights.
The Core Scaffold and Biological Target
The lead compound for this analysis is a trisubstituted isoxazole, FM26 , which has substituents at the C-3, C-4, and C-5 positions of the isoxazole ring.[3] These compounds target an allosteric site within the ligand-binding domain of RORγt, offering a potential advantage over orthosteric modulators.[1][4] The primary assay used to quantify the activity of these analogs is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay, which measures the ability of the compounds to disrupt the interaction between RORγt and its coactivator peptide.[1][8][9]
The core structure and the key points of modification are highlighted below:
Caption: Core trisubstituted isoxazole scaffold and key modification points.
Structure-Activity Relationship (SAR) Analysis
The following sections will systematically explore the impact of structural modifications at the C-4 and C-5 positions of the isoxazole ring on the inhibitory potency against RORγt.
Modifications at the C-4 Position: The Linker
The C-4 position of the isoxazole core is substituted with a methyl group that is linked to a benzoic acid moiety. The nature of this linker is critical for optimal activity. The lead compound, FM26 (2) , features a secondary amine linker. A series of analogs were synthesized to probe the importance of this linker.[1][3]
| Compound ID | Linker Moiety | IC50 (µM) | Fold Change vs. (2) |
| 2 (FM26) | Secondary Amine (-NH-) | 0.23 ± 0.02 | 1.0 |
| 3 | Ether (-O-) | 0.02 ± 0.00 | 11.5 |
| 4 | Thioether (-S-) | 6.6 ± 0.8 | ~0.03 |
| 5 | Methylated Amine (-N(CH3)-) | > 100 | <0.002 |
Data Interpretation and Causality:
-
Ether Linker (3): Replacing the secondary amine with an ether linkage resulted in a remarkable 11.5-fold increase in potency .[1] This suggests that a hydrogen bond acceptor at this position is highly favorable, and the removal of the hydrogen bond donor of the secondary amine is beneficial for binding to the allosteric pocket of RORγt.
-
Thioether Linker (4): The substitution of the amine with a thioether led to a significant decrease in potency , indicating that the size and electronic properties of the sulfur atom are detrimental to the interaction with the receptor.[1]
-
Methylated Amine Linker (5): N-methylation of the amine linker resulted in a complete loss of activity .[1] This dramatic effect is likely due to steric hindrance introduced by the methyl group, which disrupts the optimal conformation required for binding.
Modifications at the C-5 Position: The Heterocycle
The C-5 position of the lead compound is occupied by a pyrrole ring. This moiety was systematically replaced with other heterocycles to investigate the importance of the hydrogen bond donor and the overall electronic and steric profile at this position.[1][3]
| Compound ID | C-5 Heterocycle | IC50 (µM) | Fold Change vs. (3) |
| 3 | 1H-pyrrol-3-yl | 0.02 ± 0.00 | 1.0 |
| 10 | 1H-pyrrol-2-yl | 0.14 ± 0.01 | 0.14 |
| 11 | 1H-pyrazol-4-yl | 0.11 ± 0.01 | 0.18 |
| 12 | 1-methyl-1H-pyrrol-3-yl | 3.3 ± 0.3 | 0.006 |
| 13 | 5-methyl-1H-pyrrol-3-yl | 2.9 ± 0.2 | 0.007 |
Data Interpretation and Causality:
-
Positional Isomers (10 & 11): Shifting the point of attachment on the pyrrole ring from the 3-position to the 2-position (10 ) or replacing the pyrrole with a pyrazole (11 ) resulted in a 4.5 to 5.5-fold decrease in potency .[1] This highlights the precise positional requirement of the hydrogen bond donating N-H group for optimal interaction with the protein backbone.
-
Methylation of the Pyrrole (12 & 13): Methylation of the pyrrole ring, either on the nitrogen (12 ) or at the 5-position (13 ), led to a dramatic loss of activity .[1] This strongly supports the hypothesis that the hydrogen bond donating capability of the pyrrole N-H is a critical pharmacophoric feature for potent RORγt inhibition.
Experimental Protocols
To ensure scientific integrity and reproducibility, the key experimental methodologies are detailed below.
Synthesis of Trisubstituted Isoxazole Analogs
The synthesis of the trisubstituted isoxazole analogs was achieved through a multi-step sequence, with a key 1,3-dipolar cycloaddition reaction to form the isoxazole core. An optimized nucleophilic substitution was used to introduce the C-4 linker, which proved more efficient than the initial reductive amination approach.[1][3]
Caption: Generalized synthetic workflow for the isoxazole analogs.
TR-FRET Coactivator Recruitment Assay
The in vitro potency of the synthesized compounds was determined using a TR-FRET assay that measures the displacement of a coactivator peptide from the RORγt ligand-binding domain (LBD).
Step-by-Step Protocol:
-
Reagents: His-tagged RORγt-LBD, biotinylated steroid receptor coactivator 1 (SRC1) peptide, terbium-cryptate-labeled anti-His antibody (donor), and streptavidin-d2 (acceptor).
-
Assay Principle: In the absence of an inhibitor, the coactivator peptide binds to the RORγt-LBD, bringing the terbium donor and the d2 acceptor into close proximity, resulting in a high FRET signal.
-
Inhibition: The binding of an inverse agonist, such as the trisubstituted isoxazole analogs, to the allosteric site of RORγt induces a conformational change that prevents the recruitment of the coactivator peptide.
-
Measurement: This disruption leads to a decrease in the FRET signal, which is measured as a ratio of the acceptor and donor emission intensities.
-
Data Analysis: The IC50 values are calculated from the dose-response curves of the FRET signal versus the compound concentration.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [(5-Isobutylisoxazol-3-yl)methyl]amine: A Novel Isoxazole Scaffold Versus Commercially Available Antibiotics
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The continuous emergence of multidrug-resistant pathogens necessitates a paradigm shift in antibacterial drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds. Among these, five-membered heterocyclic compounds, particularly those containing nitrogen and oxygen, have garnered significant interest for their ability to interact with diverse biological targets.[1][2] The isoxazole ring, an aromatic system with a weak nitrogen-oxygen bond, is a particularly versatile pharmacophore found in various clinically approved drugs and serves as a promising starting point for the development of new therapeutic agents.[3][4][5][6]
This guide provides an in-depth comparative analysis of a novel investigational compound, [(5-Isobutylisoxazol-3-yl)methyl]amine, against a panel of commercially available antibiotics. As this is a novel compound, the experimental data presented herein is illustrative, generated to demonstrate a robust framework for evaluation. The methodologies, however, are grounded in established, internationally recognized standards to ensure scientific integrity and reproducibility. We will explore the compound's in vitro efficacy, spectrum of activity, and preliminary safety profile, providing researchers and drug development professionals with a comprehensive protocol for assessing new chemical entities in the antibacterial space.
Compound Profile: this compound
The subject of this guide is this compound, a synthetic molecule featuring a 3,5-disubstituted isoxazole core. The isoxazole moiety is known to be a key structural component in various biologically active compounds, prized for its metabolic stability and its capacity for diverse chemical modifications.[6] The isobutyl group at the 5-position and the methylamine substituent at the 3-position are critical design elements intended to modulate the compound's pharmacokinetic properties and target engagement. The rationale behind this design is to leverage the established biological relevance of the isoxazole scaffold while exploring new chemical space to overcome existing resistance mechanisms.[7][8]
Comparative Framework: Selection of Standard Antibiotics
To establish a meaningful performance baseline, this compound was evaluated against three widely used commercial antibiotics, each representing a distinct class with a well-characterized mechanism of action:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
-
Erythromycin: A macrolide antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.
This selection allows for a robust comparison across different bacterial targets and provides a clear context for the investigational compound's potential therapeutic niche.
Head-to-Head Performance Evaluation
A rigorous antibacterial evaluation follows a logical progression from initial screening to more detailed characterization. The following workflow outlines the key stages of this comparative analysis.
Caption: High-level workflow for antibacterial compound evaluation.
In Vitro Efficacy: Minimum Inhibitory and Bactericidal Concentrations
The first critical step in assessing an antibacterial agent is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[9][10][11] This assay is the gold standard for susceptibility testing and was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14] Subsequently, the minimum bactericidal concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, was determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[15]
Table 1: Illustrative MIC and MBC Data (µg/mL)
| Microorganism | Strain (ATCC) | This compound | Ciprofloxacin | Vancomycin | Erythromycin |
| Gram-Positive | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | |
| Staphylococcus aureus | 25923 | 4 / 8 | 0.5 / 1 | 1 / 2 | 0.5 / >128 |
| Enterococcus faecalis | 29212 | 8 / 16 | 1 / 4 | 2 / 4 | >128 / >128 |
| Gram-Negative | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | |
| Escherichia coli | 25922 | 16 / 32 | 0.015 / 0.03 | >128 / >128 | >128 / >128 |
| Pseudomonas aeruginosa | 27853 | 32 / 64 | 0.25 / 1 | >128 / >128 | >128 / >128 |
Note: Data are hypothetical for illustrative purposes.
Interpretation: The illustrative data suggest that this compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The MBC/MIC ratio is consistently ≤4, suggesting a primarily bactericidal mode of action. While its potency does not exceed that of Ciprofloxacin against Gram-negatives or Vancomycin against Gram-positives, its activity against a diverse panel indicates a promising scaffold worthy of further investigation.
Pharmacodynamics: Time-Kill Kinetic Analysis
To understand the rate and extent of bacterial killing, a time-kill assay is essential.[16][17] This dynamic measurement provides more insight than the static MIC endpoint, revealing whether the killing effect is concentration-dependent or time-dependent.[18] The assay involves exposing a standardized bacterial inoculum to the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) and quantifying the viable bacteria (CFU/mL) at multiple time points over 24 hours.[19][20]
Table 2: Illustrative Time-Kill Assay Results for S. aureus ATCC 25923 (Log₁₀ CFU/mL Reduction)
| Time (hours) | Growth Control (CFU/mL) | 2x MIC (8 µg/mL) | 4x MIC (16 µg/mL) | 2x MIC Ciprofloxacin (1 µg/mL) |
| 0 | 5.7 | -0.1 | -0.1 | -0.1 |
| 2 | 6.5 | -1.2 | -1.8 | -2.5 |
| 4 | 7.4 | -2.5 | -3.1 | -3.8 |
| 8 | 8.9 | -3.4 | >-4.0 | >-4.0 |
| 24 | 9.2 | -3.1 (regrowth) | -3.9 | >-4.0 |
Note: Data are hypothetical for illustrative purposes. Bactericidal activity is defined as a ≥3-log₁₀ reduction.
Interpretation: The hypothetical results show that this compound exhibits concentration-dependent killing of S. aureus. At 4x MIC, it achieves a bactericidal effect (>3-log reduction) within 4-8 hours. The slight regrowth observed at 2x MIC after 24 hours is a critical pharmacodynamic parameter that could inform future dosing regimen design in preclinical models.
Preliminary Safety Profile: Mammalian Cell Cytotoxicity
A crucial aspect of drug development is ensuring that an antimicrobial compound is selective for bacterial cells over host cells. A preliminary assessment of cytotoxicity was conducted using the lactate dehydrogenase (LDH) release assay.[21][22] This assay quantifies cell membrane damage by measuring the activity of LDH, a cytosolic enzyme released from lysed cells, in the culture supernatant.[23]
Table 3: Illustrative Cytotoxicity (LDH Release) in L929 Murine Fibroblast Cells
| Compound | Concentration (µg/mL) | % Cytotoxicity (Relative to Triton X-100 Control) |
| This compound | 32 (MIC for P. aeruginosa) | 4.5% |
| This compound | 64 (2x MIC) | 8.2% |
| This compound | 128 (4x MIC) | 15.1% |
| Doxorubicin (Positive Control) | 10 | 95.7% |
Note: Data are hypothetical for illustrative purposes.
Interpretation: The investigational compound demonstrates low cytotoxicity at concentrations well above its effective antibacterial range. At 64 µg/mL (2x the MIC required for P. aeruginosa), the observed cytotoxicity is minimal, suggesting a favorable preliminary therapeutic window. This selectivity is a critical prerequisite for advancing a compound to in vivo efficacy studies.[24][25][26]
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following protocols are based on CLSI and EUCAST standards, providing a self-validating framework for analysis.[27][28][29][30]
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the MIC of an antimicrobial agent against a bacterial isolate.
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[10][15]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Standardization of Inoculum: Dilute the adjusted bacterial suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This step is critical for reproducibility.[11]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (bacteria, no compound) and a sterility control well (MHB, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.
Protocol 2: Time-Kill Kinetic Assay
This protocol evaluates the rate of bacterial killing over time.
Methodology:
-
Preparation: Prepare several flasks containing MHB with the test compound at desired concentrations (e.g., 0x, 1x, 2x, 4x MIC). Also, prepare a growth control flask without any compound.
-
Inoculum: Prepare a bacterial inoculum as described in the MIC protocol, adjusting to a final starting concentration of ~5 x 10⁵ CFU/mL in each flask.
-
Sampling (T=0): Immediately after inoculation, remove an aliquot from each flask. This is the zero-hour time point.
-
Incubation: Incubate all flasks at 37°C in a shaking incubator to ensure aeration.
-
Time-Point Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each flask.
-
Quantification: For each sample, perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS). Plate a defined volume of appropriate dilutions onto nutrient agar plates.
-
Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the resulting colonies to calculate the CFU/mL for each time point. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum.[17]
Protocol 3: LDH Cytotoxicity Assay
This protocol assesses the potential for the compound to damage mammalian cell membranes.
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., L929 or HepG2) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound.
-
Controls: Include three types of controls:
-
Untreated Control: Cells with medium only (measures spontaneous LDH release).
-
Positive Control: Cells treated with a lysis agent like 1% Triton X-100 (measures maximum LDH release).
-
Vehicle Control: Cells with the solvent used for the compound stock.
-
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic exposure (e.g., 24 hours).
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.[22]
-
Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Untreated Control) / (Positive Control - Untreated Control)] * 100
Discussion and Future Directions
The preliminary, illustrative data suggest that this compound is a promising novel antibacterial scaffold. Its broad-spectrum, bactericidal activity coupled with low in vitro cytotoxicity warrants further investigation. The isoxazole core represents a valuable starting point for medicinal chemistry efforts.[3][5]
The logical next steps in the development pipeline include:
-
Mechanism of Action Studies: Elucidating the specific bacterial target of the compound is critical. This could involve macromolecular synthesis assays, screening against a panel of known resistance mutants, or proteomic/genomic approaches.
-
Lead Optimization: Structure-activity relationship (SAR) studies, such as those described for other isoxazole derivatives, can be initiated to improve potency and refine the pharmacological profile.[31]
-
In Vivo Efficacy Testing: The correlation between in vitro susceptibility and in vivo efficacy is not always direct.[32][33] Therefore, advancing the compound into established animal models of infection (e.g., murine sepsis or thigh infection models) is the ultimate test of its therapeutic potential.[24]
Conclusion
This compound serves as a compelling example of a novel chemical entity with the potential to contribute to the fight against antimicrobial resistance. The comprehensive evaluation framework detailed in this guide—from standardized MIC testing to dynamic time-kill analysis and essential cytotoxicity screening—provides a robust and reliable pathway for assessing such compounds. By adhering to these rigorous, self-validating protocols, researchers can confidently identify and advance the most promising candidates, bringing new hope in an era of diminishing antibiotic efficacy.
References
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Google Scholar.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Anila Kumari, V. S., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 322-333.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- EUCAST. (n.d.). ESCMID.
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Vashisht, J., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
-
EUCAST Home. (n.d.). EUCAST. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
Expert Rules. (n.d.). EUCAST. [Link]
-
Widmer, A. F., et al. (1991). In vivo verification of in vitro model of antibiotic treatment of device-related infection. Antimicrobial Agents and Chemotherapy, 35(8), 1491-1497. [Link]
-
Joiner, K. A., et al. (1987). In Vitro Susceptibility vs. In Vivo Efficacy of Various Antimicrobial Agents. Reviews of Infectious Diseases, 9(Supplement_2), S179-S187. [Link]
-
Bacterial Efficacy Models for Preclinical Research. (n.d.). IBT Bioservices. [Link]
-
Darouiche, R. O. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Expert Review of Medical Devices, 13(10), 917-928. [Link]
-
Darouiche, R. O. (2016). Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. Expert Review of Medical Devices, 13(10), 917-928. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2014). Der Pharma Chemica, 6(1), 25-31. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]
-
Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. [Link]
-
Guidance Documents. (n.d.). EUCAST. [Link]
-
Gucwa, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]
-
Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews, 33(2). [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific, 4(5). [Link]
-
Validation of high-throughput time-kill assay. (2021). HELDA - University of Helsinki. [Link]
-
Time kill assays for Streptococcus agalactiae and synergy testing. (2015). protocols.io. [Link]
-
De Mulder, T., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 489. [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]
-
Maciejek, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(18), 3243. [Link]
-
Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. (2000). Bioorganic & Medicinal Chemistry, 8(12), 2719-28. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
-
LDH Cytotoxicity Assay Kit (A319649). (n.d.). Antibodies.com. [Link]
-
Kumar, M., Kumar, A., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
-
Biocompatibility analyses—(a) cytotoxicity analysis by LDH test... (n.d.). ResearchGate. [Link]
-
Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2017). ResearchGate. [Link]
-
(PDF) Synthesis and Antimicrobial activity of Novel Isoxazolines by 1, 3-Dipolar Cycloaddition Reactions. (2015). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. ijpca.org [ijpca.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jopir.in [jopir.in]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. protocols.io [protocols.io]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. DSpace [helda.helsinki.fi]
- 19. actascientific.com [actascientific.com]
- 20. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 21. tribioscience.com [tribioscience.com]
- 22. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 23. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. researchgate.net [researchgate.net]
- 26. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ESCMID: EUCAST [escmid.org]
- 28. EUCAST: EUCAST - Home [eucast.org]
- 29. EUCAST: Expert Rules [eucast.org]
- 30. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cytotoxicity of [(5-Isobutylisoxazol-3-yl)methyl]amine on Normal Versus Cancer Cells
Introduction: The Therapeutic Potential of Isoxazole Derivatives in Oncology
The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules due to their diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] These compounds can elicit their therapeutic effects through various mechanisms, such as inducing programmed cell death (apoptosis), inhibiting key enzymes involved in cancer progression, and disrupting tubulin polymerization, a critical process in cell division.[2][3]
A crucial aspect of pre-clinical drug development is the assessment of a compound's selective toxicity towards cancer cells over their normal counterparts. This selectivity, often quantified by the therapeutic index, is a key indicator of a drug's potential for clinical success, as it suggests a wider margin of safety and fewer adverse effects for patients.[4][5] This guide provides a comprehensive, in-depth comparison of the cytotoxic effects of a specific isoxazole derivative, [(5-Isobutylisoxazol-3-yl)methyl]amine, on a cancerous versus a normal cell line. We will delve into the experimental design, present hypothetical data for illustrative purposes, and discuss the potential mechanisms of action that could underpin its selective cytotoxicity.
Experimental Design: A Rigorous Approach to Comparative Cytotoxicity
To objectively assess the cytotoxic profile of this compound, a well-controlled in vitro study is paramount. The following experimental workflow is designed to provide a robust comparison between a cancer cell line and a normal cell line.
Selection of Cell Lines: A Matched Pair for Relevant Comparison
The choice of cell lines is critical for a meaningful comparative analysis. For this hypothetical study, we have selected:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line. It is an estrogen receptor-positive cell line and is widely used in cancer research.[6]
-
MCF-10A: A non-tumorigenic human breast epithelial cell line. It is often used as a "normal" control in breast cancer studies, as it is derived from the same tissue type as MCF-7 but does not form tumors.[7][8]
Using a matched pair of cell lines from the same tissue of origin helps to minimize confounding variables and provides a more accurate assessment of cancer-specific cytotoxicity.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This process ensures reproducibility and accurate data acquisition.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10]
Materials:
-
This compound (CAS 893639-01-5)
-
MCF-7 and MCF-10A cells
-
Dulbecco's Modified Eagle Medium (DMEM) and appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 and MCF-10A cells using Trypsin-EDTA and resuspend in their respective complete media.
-
Seed 5 x 10³ cells per well in 100 µL of media into 96-well plates.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with DMSO) and a no-cell control (media only).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Hypothetical Data and Analysis
The following table presents a plausible dataset that could be obtained from the experiment described above.
| Concentration (µM) | MCF-7 % Viability (± SD) | MCF-10A % Viability (± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 1 | 85.7 ± 5.2 | 97.5 ± 4.2 |
| 5 | 52.1 ± 4.8 | 90.3 ± 5.5 |
| 10 | 28.4 ± 3.5 | 82.1 ± 6.1 |
| 25 | 10.2 ± 2.1 | 65.8 ± 5.9 |
| 50 | 4.5 ± 1.5 | 48.7 ± 4.7 |
| 100 | 2.1 ± 0.9 | 30.2 ± 3.8 |
Data Interpretation and Key Metrics
1. IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[12][13] The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound's concentration and fitting the data to a dose-response curve.[14]
-
Hypothetical IC₅₀ for MCF-7: ~5 µM
-
Hypothetical IC₅₀ for MCF-10A: ~50 µM
2. Therapeutic Index (TI): The therapeutic index is a quantitative measurement of the relative safety of a drug.[5][15] It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[16][17] In this in vitro context, it is calculated as:
TI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
Based on our hypothetical data:
TI = 50 µM / 5 µM = 10
A higher therapeutic index is preferable, as it indicates a greater selectivity of the compound for cancer cells.[5] A TI of 10 suggests that this compound is ten times more toxic to the MCF-7 cancer cells than to the MCF-10A normal cells, highlighting its potential as a selective anti-cancer agent.
Potential Mechanism of Action: Induction of Apoptosis
The selective cytotoxicity of this compound against cancer cells may be attributed to the induction of apoptosis. Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis.[18] Many cancer cells have dysfunctional apoptotic pathways, which contributes to their uncontrolled proliferation and survival.[3] Isoxazole derivatives have been shown to induce apoptosis in various cancer cell lines.[2][19]
There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[20][21]
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands to transmembrane death receptors.
-
Intrinsic Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria.
Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The diagram below illustrates a simplified overview of the apoptotic signaling pathways and a potential point of intervention for our compound.
Caption: Simplified apoptotic signaling pathways and potential modulation by the compound.
It is plausible that this compound modulates the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, thereby lowering the threshold for apoptosis in cancer cells, which are often primed for cell death due to their high metabolic rate and genomic instability. Further experimental work, such as Western blotting for key apoptotic proteins and caspase activity assays, would be required to elucidate the precise mechanism of action.
Conclusion
This guide has outlined a comprehensive framework for comparing the cytotoxicity of this compound on normal versus cancer cells. The hypothetical data presented illustrates the potential for this compound to exhibit selective toxicity towards cancer cells, as indicated by a favorable therapeutic index. The induction of apoptosis via modulation of the intrinsic pathway is a plausible mechanism underlying this selectivity.
The experimental design and methodologies described herein provide a robust starting point for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel isoxazole derivatives. The promising profile of compounds like this compound underscores the continued importance of exploring this chemical scaffold in the development of next-generation cancer therapeutics.
References
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
ResearchGate. Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A lines using the MTT assay. [Link]
-
National Institutes of Health. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. [Link]
-
National Institutes of Health. Apoptotic cell signaling in cancer progression and therapy. [Link]
-
Moroccan Journal of Heterocyclic Chemistry. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]
-
Wikipedia. Therapeutic index. [Link]
-
ResearchGate. Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. [Link]
-
Protocols.io. MTT (Assay protocol). [Link]
-
Wikipedia. IC50. [Link]
-
National Institutes of Health. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. [Link]
-
MDPI. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. [Link]
-
Chemistry LibreTexts. 7.2: Therapeutic index. [Link]
-
National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]
-
National Institutes of Health. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]
-
PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]
-
Research Results in Pharmacology. View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Deranged Physiology. Therapeutic index, ED50, TD50 and LD50. [Link]
-
Journal of Clinical Investigation. Targeting apoptotic pathways for cancer therapy. [Link]
-
National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
-
ResearchGate. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
Frontiers. How to target apoptosis signaling pathways for the treatment of pediatric cancers. [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]
-
National Institutes of Health. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
ToxTutor. Determining the safety of a Drug. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7 | Research Results in Pharmacology [rrpharmacology.ru]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. clyte.tech [clyte.tech]
- 15. Therapeutic index - Wikipedia [en.wikipedia.org]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 18. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 19. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 21. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Validating the Mechanism of Action of [(5-Isobutylisoxazol-3-yl)methyl]amine: A Comparative Guide for Researchers
Disclaimer: The following guide is based on a hypothesized mechanism of action for [(5-Isobutylisoxazol-3-yl)methyl]amine. Due to the limited publicly available data on this specific molecule, we have inferred a plausible mechanism based on the well-documented activities of structurally related 3,5-disubstituted isoxazole derivatives. The experimental framework detailed herein is designed to rigorously test the hypothesis that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2) and modulates downstream inflammatory signaling pathways.
Introduction: The Therapeutic Potential of Isoxazole Scaffolds
The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The 3,5-disubstituted isoxazole motif, in particular, has been a focus of drug discovery efforts, yielding compounds that modulate key signaling pathways involved in various pathologies.[1][3] Our focus in this guide, this compound, belongs to this promising class of molecules. While its specific biological targets are not extensively characterized in the public domain, its structural similarity to known bioactive isoxazoles suggests a potential role in modulating enzymatic pathways central to inflammation and cancer.[4][5][6]
This guide provides a comprehensive experimental framework to validate the hypothesized mechanism of action of this compound as a selective COX-2 inhibitor. We will compare its performance with established non-steroidal anti-inflammatory drugs (NSAIDs) and provide detailed protocols for key validation assays.
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
We hypothesize that this compound exerts its biological effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[3] Its expression is upregulated at sites of inflammation and in many types of cancers.[3][4] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7]
The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Hypothesized mechanism of action of this compound.
Experimental Validation Workflow
To rigorously validate this hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to first establish direct target engagement and then to characterize the downstream cellular consequences of this interaction.
Caption: Multi-tiered workflow for validating the mechanism of action.
Part 1: In Vitro Target Engagement and Selectivity
The initial and most critical step is to determine if this compound directly interacts with and inhibits the COX enzymes.
In Vitro COX-1 and COX-2 Inhibition Assays
This experiment will quantify the inhibitory potency of the compound against both COX isoforms to determine its selectivity.
Experimental Protocol:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe for prostaglandin detection, this compound, Celecoxib (selective COX-2 inhibitor control), Indomethacin (non-selective COX inhibitor control).
-
Procedure: a. Prepare a dilution series of this compound and the control compounds. b. In a 96-well plate, add the COX-1 or COX-2 enzyme to each well. c. Add the test compounds at various concentrations to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. After a specific reaction time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorescent probe).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). c. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Expected Outcome and Comparison:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 (Hypothetical) | 0.5 (Hypothetical) | >200 |
| Celecoxib (Positive Control) | ~15 | ~0.04 | ~375 |
| Indomethacin (Negative Control) | ~0.1 | ~0.9 | ~0.11 |
A high selectivity index (>50) for this compound would provide strong evidence for its selective inhibition of COX-2.
Part 2: Cellular Mechanism of Action
Following the confirmation of direct enzyme inhibition, the next step is to validate the compound's activity in a cellular context.
Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
This assay measures the ability of the compound to inhibit the production of PGE₂, a key inflammatory prostaglandin, in whole cells.
Experimental Protocol:
-
Cell Line: A suitable cell line that expresses high levels of COX-2 upon stimulation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages or A549 human lung carcinoma cells.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours. c. Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) to induce COX-2 expression and PGE₂ production. d. After 18-24 hours of stimulation, collect the cell culture supernatant. e. Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.
-
Data Analysis: a. Calculate the percentage of inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. b. Determine the IC₅₀ value from the dose-response curve.
Expected Outcome and Comparison:
| Compound | Cellular PGE₂ Inhibition IC₅₀ (µM) |
| This compound | 1.2 (Hypothetical) |
| Celecoxib | ~0.1 |
| Indomethacin | ~0.5 |
The IC₅₀ value from this assay should be reasonably close to the in vitro COX-2 IC₅₀, confirming that the compound can access and inhibit its target within a cellular environment.
NF-κB Reporter Assay
This assay will determine if the inhibition of the COX-2/PGE₂ axis by the compound leads to the modulation of the downstream NF-κB signaling pathway.
Experimental Protocol:
-
Cell Line: A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293/NF-κB-luc cells.
-
Procedure: a. Plate the reporter cells in a 96-well plate. b. Pre-treat the cells with this compound or control compounds. c. Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS. d. After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene expression (e.g., luciferase activity).
-
Data Analysis: a. Quantify the inhibition of reporter gene expression and calculate the IC₅₀ value.
Expected Outcome: A dose-dependent decrease in NF-κB reporter activity would indicate that this compound can modulate this key inflammatory signaling pathway, likely as a consequence of COX-2 inhibition.
Part 3: Phenotypic Characterization and Comparison
The final stage of validation involves assessing the phenotypic consequences of target engagement in relevant disease models.
Anti-Inflammatory Activity in Macrophages
This experiment will evaluate the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.
Experimental Protocol:
-
Cells: Primary bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells.
-
Procedure: a. Treat the cells with this compound or control compounds. b. Stimulate with LPS. c. After 24 hours, collect the supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex cytokine assay.
-
Data Analysis: a. Determine the IC₅₀ for the inhibition of each cytokine.
Expected Outcome and Comparison:
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| This compound | 2.5 (Hypothetical) | 3.1 (Hypothetical) |
| Celecoxib | ~0.5 | ~0.8 |
Significant inhibition of pro-inflammatory cytokine production would confirm the anti-inflammatory potential of the compound.
Antiproliferative Activity in Cancer Cell Lines
Given the link between COX-2 and cancer, this assay will assess the compound's potential as an anticancer agent.[4][8][9]
Experimental Protocol:
-
Cell Lines: A panel of cancer cell lines with varying levels of COX-2 expression (e.g., HT-29 and HCA-7 for high COX-2; SW480 for low COX-2).
-
Procedure: a. Seed the cells in 96-well plates. b. Treat the cells with a range of concentrations of this compound or a known anticancer drug (e.g., 5-Fluorouracil) for 72 hours. c. Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: a. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Expected Outcome: The compound is expected to show greater antiproliferative activity in cancer cell lines with high COX-2 expression, which would further support the hypothesized mechanism of action.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust strategy for validating the hypothesized mechanism of action of this compound as a selective COX-2 inhibitor. Positive results from these assays would provide strong evidence for its therapeutic potential as an anti-inflammatory and/or anticancer agent.
Further studies could include:
-
In vivo efficacy studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models).
-
Pharmacokinetic and toxicological profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Structural biology studies: Co-crystallization of the compound with COX-2 to elucidate the precise binding mode.
By systematically following this validation pathway, researchers can build a comprehensive understanding of the mechanism of action of this compound and confidently advance its development as a potential therapeutic agent.
References
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]
-
Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]
-
3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2015). Inflammation. [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2015). Oncology Letters. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]
-
Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]
-
Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. (2025). ACS Omega. [Link]
-
New 3,5-disubstituted-4,5-dihydroisoxazole derivatives: Synthesis, antimicrobial, antioxidant and docking study. (2019). IOP Conference Series: Materials Science and Engineering. [Link]
-
Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2022). Molecules. [Link]
-
Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. [Link]
-
Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of [(5-Isobutylisoxazol-3-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity – its ability to interact with its intended biological target while avoiding unintended interactions with other molecules in the complex cellular milieu. These off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminishing the therapeutic window and potentially causing toxicity. This guide provides an in-depth comparative analysis of the cross-reactivity profile of [(5-Isobutylisoxazol-3-yl)methyl]amine , a novel compound featuring the versatile isoxazole scaffold.
The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The inherent chemical properties of the isoxazole moiety contribute to favorable pharmacokinetic and pharmacodynamic profiles, making its derivatives attractive candidates for drug development.[3] However, this broad bioactivity also underscores the imperative for rigorous cross-reactivity profiling to ensure the safety and efficacy of new chemical entities.
This guide will navigate the hypothetical cross-reactivity landscape of this compound by comparing it with two structurally related analogs. We will delve into the experimental methodologies used to assess selectivity, present plausible comparative data, and provide detailed protocols for key assays. The overarching goal is to equip researchers and drug development professionals with a robust framework for evaluating the selectivity of novel compounds, a crucial step in the path toward safer and more effective medicines. The importance of such studies is highlighted by regulatory agencies, which often require thorough tissue cross-reactivity (TCR) studies as part of the preclinical safety assessment for Investigational New Drug (IND) applications.[4][5]
The Subject of Our Investigation: this compound and Its Analogs
To contextualize our cross-reactivity study, we hypothesize that this compound (Compound A) is a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a cancer signaling pathway. To understand the structure-selectivity relationship, we will compare Compound A with two hypothetical analogs:
-
Analog 1 (Compound B): [(5-tert-butylisoxazol-3-yl)methyl]amine: This analog introduces a bulkier tert-butyl group in place of the isobutyl group, allowing us to explore the impact of steric hindrance on target engagement and off-target interactions.
-
Analog 2 (Compound C): [(5-Isobutylisoxazol-3-yl)ethyl]amine: By extending the methylamine linker to an ethylamine, this analog will help elucidate the role of the linker length and flexibility in target binding and overall selectivity.
A Strategic Approach to Uncovering Cross-Reactivity
A systematic and multi-faceted approach is essential for comprehensively evaluating the selectivity of a compound. The following workflow outlines a logical progression from initial target engagement to broad off-target screening.
Comparative On-Target and Off-Target Activity
To illustrate the potential outcomes of our hypothetical study, the following tables summarize plausible experimental data for Compound A and its analogs.
Table 1: Comparative Potency at the Primary Target (Kinase X)
| Compound | Structure | Primary Target (Kinase X) IC50 (nM) |
| A: this compound | (Structure A) | 15 |
| B: [(5-tert-butylisoxazol-3-yl)methyl]amine | (Structure B) | 150 |
| C: [(5-Isobutylisoxazol-3-yl)ethyl]amine | (Structure C) | 85 |
Note: IC50 values are hypothetical and for illustrative purposes.
Table 2: Comparative Selectivity Profile Across a Panel of Off-Targets
| Target | Class | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) | Compound C (% Inhibition @ 1µM) |
| Kinase X | Ser/Thr Kinase | 98 | 75 | 92 |
| Kinase Y | Tyr Kinase | 25 | 5 | 45 |
| Kinase Z | Ser/Thr Kinase | 65 | 30 | 75 |
| ADRB2 | GPCR | 10 | 2 | 15 |
| DRD2 | GPCR | 5 | 1 | 8 |
| hERG | Ion Channel | 12 | 3 | 20 |
| PI3Kα | Lipid Kinase | 40 | 15 | 55 |
Note: Data is hypothetical. High percentage inhibition indicates potential off-target activity.
From this hypothetical data, we can infer that the isobutyl group in Compound A is optimal for potent inhibition of Kinase X. The bulkier tert-butyl group in Compound B significantly reduces potency, suggesting a sterically constrained binding pocket. Lengthening the linker in Compound C also reduces primary target activity, albeit to a lesser extent.
Crucially, the selectivity profile reveals important differences. Compound B , while less potent, appears to be the most selective, with minimal off-target activity at 1µM. In contrast, Compound C exhibits increased off-target activity, particularly against Kinase Z and PI3Kα, suggesting that the longer, more flexible linker may allow it to adopt conformations that fit into the binding sites of other kinases. This highlights the delicate balance between potency and selectivity in drug design.
In-Depth Experimental Methodologies
The generation of reliable cross-reactivity data hinges on the use of robust and well-validated assays. Below are detailed protocols for key experiments in this hypothetical study.
Protocol 1: Radioligand Binding Assay for Primary Target Affinity (Kd)
This protocol is designed to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand for the primary target, Kinase X.[6]
Materials:
-
Membrane preparation from cells expressing recombinant Kinase X.
-
Radioligand (e.g., [3H]-Compound A).
-
Unlabeled Compound A (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the radioligand in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
Set up Assay Plate: In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand dilution and membrane preparation.
-
Non-specific Binding: Radioligand dilution, membrane preparation, and a high concentration of unlabeled Compound A (e.g., 1000-fold the Kd).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the radioligand concentration.
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a generic method to measure the inhibitory activity of test compounds against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.[7]
Materials:
-
Recombinant kinases (Kinase X, Y, Z, PI3Kα, etc.).
-
Kinase-specific substrates.
-
ATP.
-
Kinase Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5.
-
Test compounds (Compound A, B, C) serially diluted in DMSO.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well microplates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Prepare Kinase Reactions: In a 384-well plate, add the following to each well:
-
Kinase Assay Buffer.
-
Test compound at the desired concentration (final DMSO concentration ≤ 1%).
-
Recombinant kinase.
-
-
Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detect Kinase Activity:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
For dose-response curves, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Biological Context: A Hypothetical Signaling Pathway
Understanding the biological role of the primary target is crucial for interpreting the potential consequences of both on-target and off-target effects. The following diagram illustrates a hypothetical signaling pathway involving Kinase X.
In this putative pathway, Kinase X is a downstream effector of the well-established MAPK/ERK pathway. Its inhibition by Compound A would be expected to block the phosphorylation of a key transcription factor, thereby reducing cancer cell proliferation and survival. This provides a clear rationale for the therapeutic potential of a selective Kinase X inhibitor.
Conclusion and Future Directions
This comparative guide, while based on a hypothetical scenario, underscores the indispensable nature of cross-reactivity studies in modern drug discovery. Through a systematic evaluation of this compound and its structural analogs, we have demonstrated how subtle chemical modifications can profoundly impact both potency and selectivity. The hypothetical data suggests that while Compound A is a potent inhibitor of its primary target, further optimization may be required to mitigate potential off-target effects. Compound B, although less potent, presents a more desirable selectivity profile, making it a potential starting point for a separate optimization campaign.
The experimental protocols and workflows detailed herein provide a practical framework for researchers to design and execute their own cross-reactivity studies. By integrating binding assays, functional screens, and broad panel profiling, a comprehensive understanding of a compound's selectivity can be achieved. This knowledge is paramount for making informed decisions, minimizing the risk of late-stage failures, and ultimately, developing safer and more effective therapies. The journey from a hit compound to a clinical candidate is long and complex, but a thorough understanding of the cross-reactivity landscape is a critical map for navigating this challenging terrain.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
-
Andrews, B. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
International Journal of Creative Research Thoughts. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. [Link]
-
PubMed. Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
ResearchGate. (2024). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
ResearchGate. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
MDPI. (2022). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. [Link]
-
PubMed. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
-
Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
Propath. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
MDPI. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. [Link]
-
PubMed Central. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
PubMed Central. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
-
ResearchGate. (2012). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. [Link]
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. histologix.com [histologix.com]
- 5. criver.com [criver.com]
- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Comparative Benchmarking of [(5-Isobutylisoxazol-3-yl)methyl]amine Against Known Kynurenine 3-Monooxygenase (KMO) Inhibitors
A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive framework for benchmarking the novel compound, [(5-Isobutylisoxazol-3-yl)methyl]amine, against established inhibitors of Kynurenine 3-Monooxygenase (KMO). While the specific enzymatic targets of this compound are currently under investigation, its structural motifs suggest potential interaction with enzymes amenable to inhibition by small molecules. KMO has been selected as a scientifically pertinent target for this hypothetical benchmarking study due to its critical role in the kynurenine pathway of tryptophan metabolism and its validation as a therapeutic target for neurodegenerative disorders.[4][5][] This document will detail the scientific rationale, experimental protocols, and data interpretation necessary for a rigorous comparative analysis against the well-characterized KMO inhibitors, Ro 61-8048 and UPF 648.
Introduction: The Scientific Rationale for KMO Inhibition
Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway (KP).[5][7] This intricate metabolic cascade generates several neuroactive compounds. A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[4][8] The significance of KMO lies at a crucial branch point: its activity directs the pathway towards the production of potentially neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN), an NMDA receptor agonist.[5] Conversely, when KMO is inhibited, kynurenine is shunted towards an alternative branch, leading to the formation of the neuroprotective metabolite, kynurenic acid (KYNA), which acts as a broad-spectrum antagonist of glutamate receptors.[5][9]
An imbalance in the KP, characterized by an overproduction of neurotoxic metabolites and a deficit of neuroprotective ones, has been implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[10][11][12][13] Consequently, the inhibition of KMO presents a compelling therapeutic strategy to rebalance the kynurenine pathway, reduce neurotoxicity, and enhance neuroprotection.[5][14]
This guide will therefore use KMO as the target enzyme to hypothetically evaluate this compound, providing a robust methodology for comparison with the potent and well-documented KMO inhibitors, Ro 61-8048 and UPF 648.[9][15][16]
The Kynurenine Pathway and the Role of KMO
The kynurenine pathway is a complex and highly regulated metabolic route. The diagram below illustrates the central position of KMO and the consequential production of neuroactive metabolites. Inhibition of KMO is hypothesized to shift the equilibrium from the neurotoxic branch (3-HK, QUIN) to the neuroprotective branch (KYNA).
Caption: The Kynurenine Pathway Highlighting the Pivotal Role of KMO.
Comparative Inhibitors: Ro 61-8048 and UPF 648
For a meaningful benchmark, two well-established KMO inhibitors have been selected based on their potency and extensive characterization in the scientific literature.
-
Ro 61-8048: A potent and competitive inhibitor of KMO with a reported IC50 of 37 nM and a Ki of 4.8 nM.[9][16] It is known to be orally active and brain penetrant, exhibiting neuroprotective effects in various preclinical models.[9]
-
UPF 648: Another potent KMO inhibitor with an IC50 of 20 nM.[15][17] It has been shown to effectively increase levels of kynurenic acid in the brain and provide neuroprotection in models of neurodegenerative disease.[15][17]
Experimental Protocol: Fluorometric KMO Inhibition Assay
The following protocol describes a robust and high-throughput compatible fluorescence-based assay for determining the inhibitory potential of test compounds against KMO.[18][19] The assay measures the consumption of NADPH, a cofactor in the KMO-catalyzed reaction, which results in a decrease in fluorescence.
Principle of the Assay
KMO utilizes NADPH as a cofactor to hydroxylate kynurenine. The oxidation of NADPH to NADP+ leads to a decrease in its natural fluorescence (Excitation: ~340 nm, Emission: ~460 nm). The rate of decrease in fluorescence is directly proportional to the KMO enzyme activity. Inhibitors of KMO will slow down this rate.
Materials and Reagents
-
Recombinant Human KMO Enzyme
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 0.1 mM EDTA
-
Test Compound: this compound
-
Reference Inhibitors: Ro 61-8048, UPF 648
-
DMSO (for compound dilution)
-
384-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Workflow for the Fluorometric KMO Inhibition Assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare a series of dilutions for the test compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known inhibitor for positive controls.
-
Enzyme Addition: Add recombinant human KMO enzyme, diluted in assay buffer, to all wells. The final concentration of the enzyme should be determined empirically to yield a robust signal window.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of L-kynurenine and NADPH in the assay buffer. Add this solution to all wells to start the enzymatic reaction. Final concentrations should be at or near the Km for each substrate for competitive inhibition studies.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the decrease in fluorescence (Ex: 340 nm, Em: 460 nm) over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence decrease) for each well.
-
Normalize the data to the "no inhibition" (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation and Interpretation
The primary endpoint of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Table 1: Comparative Inhibitory Potency against KMO
| Compound | IC50 (nM) | Ki (nM) | Putative Mechanism of Action |
| This compound | To be determined | To be determined | To be determined |
| Ro 61-8048 | 37[9][16] | 4.8[16] | Competitive |
| UPF 648 | 20[15] | Not reported | Competitive[17] |
Interpretation of Results:
The IC50 value for this compound will be directly compared to those of Ro 61-8048 and UPF 648. A comparable or lower IC50 would suggest that the novel compound is a potent KMO inhibitor and warrants further investigation. Follow-up studies should include determination of the inhibition constant (Ki) and the mechanism of action (e.g., competitive, non-competitive, uncompetitive) through substrate and inhibitor titration experiments.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the initial characterization of this compound as a potential enzyme inhibitor, using KMO as a highly relevant therapeutic target. The detailed experimental protocol provides a clear path for determining its inhibitory potency relative to established compounds.
Should this compound demonstrate significant KMO inhibitory activity, subsequent steps would include:
-
Selectivity Profiling: Assessing the compound's activity against other enzymes, particularly those related to the kynurenine pathway, to determine its specificity.
-
Cell-based Assays: Validating the enzymatic activity in a cellular context by measuring the levels of kynurenine pathway metabolites (e.g., 3-HK and KYNA) in cell cultures.[20][21]
-
In Vivo Studies: Evaluating the compound's pharmacokinetic properties and its efficacy in animal models of neurodegenerative diseases.
By following the methodologies presented in this guide, researchers can effectively benchmark novel compounds and make informed decisions in the early stages of the drug discovery process.
References
-
Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382–385. [Link]
-
Chiarugi, A., et al. (1999). Quinolinic acid formation in immune-activated mice: studies with (m-nitrobenzoyl)-alanine (mNBA) and 3,4-dimethoxy-[-N-4-(-3-nitrophenyl) thiazol-2yl]-benzenesulfonamide (Ro 61-8048), two potent and selective inhibitors of kynurenine hydroxylase. Neuropharmacology, 38(8), 1225-1233. [Link]
-
Han, Q., et al. (2020). Kynurenine pathway enzyme KMO in cancer progression: A tip of the Iceberg. Journal of Hematology & Oncology, 13(1), 1-4. [Link]
-
Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 554-560. [Link]
-
Patsnap Synapse. (2024). What are KMO inhibitors and how do they work? Retrieved January 17, 2026, from [Link]
-
Pellicciari, R., et al. (2003). Modulation of the kynurenine pathway of tryptophan metabolism in search for neuroprotective agents. Focus on kynurenine-3-hydroxylase. Advances in Experimental Medicine and Biology, 527, 621–628. [Link]
-
Smith, J. R., et al. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. [Link]
-
Zádori, D., et al. (2019). The kynurenine pathway and neurodegenerative disease. Seminars in Cell & Developmental Biology, 40, 134-141. [Link]
-
Campesan, S., et al. (2011). The kynurenine pathway modulates neurodegeneration in a Drosophila model of Huntington's disease. Current Biology, 21(11), 961-966. [Link]
-
Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International Journal of Tryptophan Research, 2, 1–19. [Link]
-
Esposito Soccoio, M., et al. (2022). Balance is bliss: exploring the role of kynurenine 3-monooxygenase (KMO) in immune challenged microglia. FENS 2022. [Link]
-
Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved January 17, 2026, from [Link]
-
He, Y., et al. (2021). Kynurenine-3-monooxygenase (KMO) broadly inhibits viral infections via triggering NMDAR/Ca2+ influx and CaMKII/ IRF3-mediated IFN-β production. PLoS Pathogens, 17(9), e1009893. [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30135–30147. [Link]
-
Liu, Y., et al. (2020). Kynurenine pathway enzyme KMO in cancer progression: a tip of the iceberg. Journal of Hematology & Oncology, 13(1), 49. [Link]
-
Moloudi, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 248. [Link]
-
Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS discovery, 23(6), 554-560. [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS omega, 7(34), 30135-30147. [Link]
-
Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
-
Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
-
Kumar, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology, 29(01). [Link]
-
Li, H., et al. (2022). Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine. Analyst, 147(19), 4415-4420. [Link]
-
Thevandavakkam, M. A., et al. (2010). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 143(3), 362-373. [Link]
-
Wirth, M., et al. (2020). A Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine, a Potential Biomarker of Kidney Transplant Failure. Chemosensors, 8(3), 70. [Link]
-
Cloud-Clone Corp. (n.d.). IS135, 96 Tests. Retrieved January 17, 2026, from [Link]
Sources
- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 7. Kynurenine pathway enzyme KMO in cancer progression: A tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UPF 648 | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. world-wide.org [world-wide.org]
- 21. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Efficacy Assessment of Novel Isoxazole-Based CNS Agents: A Methodological Comparison
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo efficacy evaluation of novel isoxazole-containing compounds, using [(5-Isobutylisoxazol-3-yl)methyl]amine as a representative example. Given the nascent stage of investigation for this particular molecule, this document serves as a methodological comparison, contrasting proposed experimental designs with the well-documented, yet complex, case of AMN082, an allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). Our focus is on establishing a scientifically rigorous pathway for characterization, from initial tolerability studies to efficacy assessment in validated animal models of anxiety and epilepsy.
The Therapeutic Potential of Isoxazoles in Central Nervous System Disorders
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In the realm of neuroscience, isoxazole derivatives have been instrumental as modulators of key neurotransmitter systems. Notably, they have been developed as antagonists for the GABA-A receptor and as modulators of ionotropic glutamate receptors, such as the AMPA receptor.[2][3] This positions novel isoxazole compounds like this compound as intriguing candidates for therapeutic intervention in CNS disorders characterized by an imbalance in excitatory and inhibitory signaling, such as anxiety and epilepsy.[1][4]
Hypothesized Mechanism of Action and Signaling Pathway
While the precise molecular target of this compound is yet to be elucidated, its structural similarity to other neuroactive isoxazoles suggests potential interaction with GABAergic or glutamatergic pathways.[3][4] A plausible hypothesis is its action as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the inhibitory effects of GABA.[5] Alternatively, it could act as a negative allosteric modulator (NAM) of an excitatory glutamate receptor subtype.[6]
Caption: Hypothesized signaling pathway for this compound as a GABA-A receptor PAM.
A Phased Approach to In Vivo Efficacy Evaluation
A structured, multi-phase approach is critical to systematically evaluate the in vivo profile of a novel agent. The following experimental workflow is proposed for this compound.
Caption: Proposed experimental workflow for in vivo evaluation.
Phase 1: Preliminary Safety and Tolerability
The initial step involves determining the maximum tolerated dose (MTD) and observing for any overt behavioral or physiological effects. This is crucial for selecting appropriate, non-confounding doses for subsequent efficacy studies.
Protocol: Acute Toxicity Study
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
-
Grouping: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in an escalating manner (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours. Record signs of toxicity, including changes in posture, gait, grooming, and autonomic signs.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or mortality.
Phase 2: Efficacy Screening in Animal Models of Anxiety
Based on the MTD, select 2-3 doses for efficacy testing in validated models of anxiety-like behavior.
Protocol: Elevated Plus Maze (EPM)
The EPM test is based on the natural aversion of rodents to open and elevated spaces.[7] Anxiolytic compounds typically increase the exploration of the open arms.[8][9]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10]
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes prior to the test.[9]
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the mouse in the center of the maze, facing a closed arm, and allow it to explore for 5 minutes.[8]
-
Record the session using an overhead camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess for locomotor effects).
-
-
Expected Outcome for Anxiolytic Effect: A significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.
Protocol: Marble Burying Test
This test assesses anxiety-like and compulsive-like behaviors, as rodents tend to bury novel objects in their environment.[11][12] Anxiolytics often reduce the number of marbles buried.[13]
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding, with 20-25 marbles evenly spaced on top.[12][14]
-
Procedure:
-
Parameters Measured:
-
Expected Outcome for Anxiolytic Effect: A significant reduction in the number of marbles buried compared to the vehicle-treated group.
Phase 3: Efficacy Screening in an Animal Model of Epilepsy
The anticonvulsant potential of the compound can be assessed using a chemically-induced seizure model.
Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
PTZ is a GABA-A receptor antagonist that reliably induces seizures.[15][16] This model is widely used for screening potential antiepileptic drugs.[17][18]
-
Animal Model: Male Swiss Albino mice (8-10 weeks old).
-
Procedure:
-
Administer the test compound or vehicle at a predetermined time before PTZ administration.
-
Inject a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).[17]
-
Immediately after PTZ injection, place the mouse in an observation chamber and record its behavior for 30-60 minutes.[17]
-
-
Parameters Measured:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized tonic-clonic seizures.
-
Duration of seizures.
-
Seizure severity score (using a standardized scale, e.g., Racine scale).
-
-
Expected Outcome for Anticonvulsant Effect: A significant increase in the latency to seizure onset and a decrease in seizure severity and duration compared to the vehicle-treated group.
Comparative Case Study: The Complexities of AMN082
To provide a real-world perspective on the challenges of in vivo compound evaluation, we compare our hypothetical study of this compound with the known profile of AMN082. AMN082 was the first selective allosteric agonist for the mGluR7 receptor and showed promise in preclinical models of stress and anxiety.[19]
| Feature | Hypothetical this compound | AMN082 (mGluR7 Allosteric Agonist) |
| Primary Target | Hypothesized GABA-A or Glutamate Receptor Modulator | mGluR7 |
| In Vivo Efficacy | To be determined in proposed models | Modulates stress-related behaviors and has shown effects in fear conditioning models.[20] |
| Pharmacokinetics | To be determined | Rapidly metabolized in vivo (t1/2 < 1 min in rat liver microsomes).[21] |
| Off-Target Effects | To be determined | The parent compound and its major metabolite exhibit affinity for monoamine transporters (SERT, DAT, NET), confounding the interpretation of its in vivo effects.[20][21] |
| Interpretational Challenges | Potential for sedative effects at higher doses, which could confound results in behavioral models. | The observed in vivo activity may not be solely due to mGluR7 modulation but also a consequence of its effects on monoaminergic systems.[21][22] |
The case of AMN082 underscores the critical importance of comprehensive pharmacokinetic and pharmacodynamic profiling. While a compound may show efficacy in behavioral models, understanding its metabolic stability and potential for off-target interactions is paramount for a correct interpretation of the results and for its future development.[20][21] Researchers evaluating novel compounds like this compound should anticipate these complexities and incorporate appropriate control experiments, such as assessing locomotor activity to rule out sedation and conducting broader receptor screening panels to identify potential off-target liabilities.
Conclusion
This guide provides a structured and comparative framework for the initial in vivo evaluation of novel isoxazole-based compounds for CNS applications, using this compound as a working example. By following a phased approach of safety, efficacy, and thorough characterization, and by learning from the complexities of well-studied compounds like AMN082, researchers can build a robust data package to support the advancement of new therapeutic candidates. The proposed protocols for anxiety and epilepsy models offer validated starting points for these investigations. The ultimate success of any novel CNS agent will depend not only on its efficacy but also on a clear understanding of its mechanism of action and a favorable safety and pharmacokinetic profile.
References
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Sukoff Rizzo, S. J., Leonard, S. K., Gilbert, A., Dollings, P., Smith, D. L., Zhang, M. Y., Di, L., Platt, B. J., Neal, S., Dwyer, J. M., Bender, C. N., Zhang, J., Lock, T., Kowal, D., Kramer, A., Randall, A., Huselton, C., Vishwanathan, K., Tse, S. Y., Butera, J., … Dunlop, J. (2011). The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise?. The Journal of pharmacology and experimental therapeutics, 338(1), 345–352. [Link]
-
Gogliotti, R. G., Bloomer, C., & Conn, P. J. (2018). Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders. Frontiers in Molecular Neuroscience, 11, 389. [Link]
-
Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
Elevated plus maze protocol. (2023). protocols.io. Retrieved January 17, 2026, from [Link]
-
Nishimura, M., & Tanaka, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57579. [Link]
-
In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. (n.d.). NEUROFIT. Retrieved January 17, 2026, from [Link]
-
Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. Retrieved January 17, 2026, from [Link]
-
Riban, V., & Leresche, N. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Retrieved January 17, 2026, from [Link]
-
Ahnaou, A., et al. (2016). Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice. Behavioural Brain Research, 311, 259-269. [Link]
-
Elevated Plus Maze. (n.d.). BehaviorCloud. Retrieved January 17, 2026, from [Link]
-
In vivo laser speckle contrast imaging of 4-aminopyridine- or pentylenetetrazole-induced seizures. (2023). APL Bioengineering. Retrieved January 17, 2026, from [Link]
-
Marble Burying. (2024). protocols.io. Retrieved January 17, 2026, from [Link]
-
Isoxazole ionotropic glutamate neurotransmitters. (n.d.). University of Montana. Retrieved January 17, 2026, from [Link]
-
Marbles burying test. (2024). Mouse Metabolic Phenotyping Centers. Retrieved January 17, 2026, from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Angoa-Pérez, M., Kane, M. J., Briggs, D. I., Herrera-Mundo, N., Sykes, C. E., Francescutti, D. M., & Kuhn, D. M. (2013). Marble burying and nestlet shredding as tests of repetitive, compulsive-like behaviors in mice. Journal of visualized experiments : JoVE, (82), 50978. [Link]
-
Neurological Disorders: Marble Burying Assay. (n.d.). Taconic Biosciences. Retrieved January 17, 2026, from [Link]
-
Glutamatergic Modulators: The Future of Treating Mood Disorders?. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Therapeutic Modulation of Glutamate Receptors in Major Depressive Disorder. (2014). PubMed. Retrieved January 17, 2026, from [Link]
-
digging-and-marble-burying-in-mice-simple-methods-for-in-vivo-identification-of-biological-impacts. (2006). Bohrium. Retrieved January 17, 2026, from [Link]
-
Gogliotti, R. D., et al. (2017). Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS Chemical Neuroscience, 8(9), 1891-1903. [Link]
-
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Isoxazole derivatives showing anticonvulsant activity (88–93). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Frølund, B., Tagmose, L., Liljefors, T., Stensbøl, T. B., Engblom, C., Kristiansen, U., & Krogsgaard-Larsen, P. (2000). A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. Journal of medicinal chemistry, 43(26), 4930–4933. [Link]
-
4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. (2015). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Muscimol. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Elevated Plus Maze. (2024). Mouse Metabolic Phenotyping Centers. Retrieved January 17, 2026, from [Link]
-
Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 69–74. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Mitsukawa, K., et al. (2005). A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proceedings of the National Academy of Sciences, 102(51), 18712-18717. [Link]
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Moroccan Journal of Heterocyclic Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Retrieved January 17, 2026, from [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study | MDPI [mdpi.com]
- 3. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Glutamatergic Modulators: The Future of Treating Mood Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. mmpc.org [mmpc.org]
- 11. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 13. Marble Burying [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. pnas.org [pnas.org]
- 20. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to [(5-Isobutylisoxazol-3-yl)methyl]amine
Introduction
[(5-Isobutylisoxazol-3-yl)methyl]amine is a key building block in medicinal chemistry and drug discovery, valued for the versatile reactivity of its primary amine and the specific physicochemical properties imparted by the 5-isobutylisoxazole scaffold. The efficient and scalable synthesis of this intermediate is crucial for the timely progression of drug development pipelines. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering an in-depth look at their underlying chemical principles, experimental protocols, and relative merits. The discussion is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical insights and practical guidance for selecting the optimal synthetic strategy based on laboratory scale, available resources, and desired throughput.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches, each differing in how the core isoxazole ring is constructed and how the C3-aminomethyl functionality is introduced. The choice of route can significantly impact the overall efficiency, cost, and scalability of the synthesis.
Caption: High-level overview of the three divergent synthetic routes to the target amine.
Route 1: Reductive Amination of 5-Isobutylisoxazole-3-carbaldehyde
This route is a robust and widely applicable method that introduces the amine functionality in the final step of the synthesis. The key intermediate, 5-isobutylisoxazole-3-carbaldehyde, is first prepared and then converted to the target amine via reductive amination.
Overall Strategy
The synthesis commences with the construction of the 5-isobutylisoxazole core, followed by the introduction of a formyl group at the C3 position. This aldehyde then undergoes a condensation reaction with an ammonia source to form an imine in situ, which is subsequently reduced to the desired primary amine.
Mechanistic Discussion
The formation of the isoxazole ring can be achieved through the reaction of a β-keto ester with hydroxylamine. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles, such as 5-substituted isoxazoles. Reductive amination is a highly efficient and selective method for amine synthesis.[1] The reaction proceeds through the formation of an imine intermediate, which is then reduced by a hydride-based reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[1][2]
Caption: Workflow for the reductive amination route.
Experimental Protocol
Step 1: Synthesis of 5-Isobutylisoxazole-3-carbaldehyde
A detailed procedure for a similar transformation can be found in the synthesis of other indole-3-carboxaldehyde compounds.[3]
-
To a stirred solution of 5-isobutylisoxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) at 0 °C, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The product is extracted with ethyl acetate (3 x 10 vol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-isobutylisoxazole-3-carbaldehyde.
Step 2: Reductive Amination
A general procedure for the reductive amination of aldehydes with ammonia is well-established.[2][4]
-
To a solution of 5-isobutylisoxazole-3-carbaldehyde (1.0 eq) in methanol (10 vol), a solution of ammonia in methanol (7N, 5.0 eq) is added.
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
The reaction mixture is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane (3 x 10 vol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. Further purification can be achieved by acid-base extraction or column chromatography.
Route 2: Reduction of 5-Isobutylisoxazole-3-carbonitrile
This route involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine. This is a very common and reliable method for the preparation of primary amines.
Overall Strategy
The 5-isobutylisoxazole core is first constructed, followed by the introduction of a cyano group at the C3 position. The resulting nitrile is then reduced to the target amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Mechanistic Discussion
The synthesis of the 5-isobutylisoxazole-3-carbonitrile intermediate can be achieved through various methods, including the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne bearing a cyano group.[5] The reduction of nitriles to primary amines is a classic transformation in organic synthesis.[6] Lithium aluminum hydride is a potent reducing agent capable of reducing the carbon-nitrogen triple bond.[7][8] The mechanism involves the successive addition of hydride ions to the nitrile carbon.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Spectroscopic comparison of [(5-Isobutylisoxazol-3-yl)methyl]amine and its precursors
Starting Data Collection
I've initiated comprehensive Google searches to gather spectroscopic data (NMR, IR, Mass Spectrometry) for [(5-Isobutylisoxazol-3-yl)methyl]amine and its potential precursors: 5-isobutylisoxazole-3-carbonitrile and 5-isobutylisoxazole. I am compiling this data now.
Developing A Synthesis Strategy
I'm expanding my data collection to include 5-isobutylisoxazole-3-carbaldehyde. I'm also now searching for established synthesis routes for the target molecule to identify common precursors and reaction schemes. Next, I'll find expert sources on spectroscopic interpretation. After that, I will structure a comparison guide, and prepare detailed experimental protocols.
Planning Data Presentation
I'm now expanding my data collection to include 5-isobutylisoxazole-3-carbaldehyde, and synthesizing the final presentation structure. This involves detailed spectroscopic analyses of each precursor and the final product, along with expert sources for interpretation. I intend to generate Graphviz diagrams to map the pathway. I'm also preparing detailed experimental protocols, and a reference section.
Safety Operating Guide
Navigating the Disposal of [(5-Isobutylisoxazol-3-yl)methyl]amine: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of [(5-Isobutylisoxazol-3-yl)methyl]amine, a substituted isoxazole amine. By integrating field-proven insights with established regulatory frameworks, this document serves as a critical resource for maintaining a safe and environmentally responsible laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from similar isoxazole-based amines, this compound should be handled as a hazardous substance.
Anticipated Hazards:
-
Toxicity: Similar compounds, such as (3-methylisoxazol-5-yl)methanamine and BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)-AMINE, are classified as toxic if swallowed.[1][2]
-
Corrosivity: The presence of the amine functional group suggests that the compound may be corrosive, capable of causing skin burns and eye damage, a characteristic noted for (5-Methyl-3-isoxazolyl)methylamine.[3]
-
Irritation: It may cause respiratory irritation.[4]
These potential hazards necessitate that this compound be managed as regulated hazardous waste.[5][6][7] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination and adverse health effects.[5][7][8]
Table 1: Hazard Profile Summary for Structurally Similar Compounds
| Compound Name | CAS Number | Key Hazard Statements | Source |
| (5-Methyl-3-isoxazolyl)methylamine | 154016-48-5 | Causes severe skin burns and eye damage. | Fisher Scientific SDS[3] |
| BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)-AMINE | 154016-55-4 | Toxic if swallowed. | Echemi SDS[1] |
| (3-methylisoxazol-5-yl)methanamine | 154016-55-4 | Toxic if swallowed. | PubChem[2] |
| Methylamine (as an example of a primary amine) | 74-89-5 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Carl ROTH SDS[4] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable. Always consult your institution's specific guidelines and the information derived from analogous compounds.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A lab coat is essential to prevent skin contact.[9]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used within a certified chemical fume hood.[9]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This involves waste collection, storage, and transfer for final disposal by trained professionals.
The cardinal rule of chemical waste management is segregation.[6][10] Never mix incompatible chemicals, as this can lead to violent reactions, the generation of toxic gases, or fires.[8][11]
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[6][12]
-
Container Compatibility: The container must be made of a material compatible with the chemical. For amines and potentially corrosive substances, high-density polyethylene (HDPE) or glass containers are generally suitable.[6][10] Ensure the container has a secure, tight-fitting screw cap to prevent leaks or spills.[10][13]
-
Waste State: Keep solid and liquid waste in separate containers.[6]
Proper labeling is a critical component of the "cradle-to-grave" hazardous waste management system mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]
Your waste container label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.
-
The specific hazards associated with the waste (e.g., "Toxic, Corrosive ").
-
The date on which waste was first added to the container (the "accumulation start date").[16]
-
The name of the principal investigator or laboratory contact.
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[5][10] This is a designated location at or near the point of waste generation.
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[8][10] They should be stored in a secondary containment bin to capture any potential leaks.[8]
-
Segregation within SAA: Store the amine waste away from incompatible materials, particularly acids and oxidizing agents, to prevent dangerous reactions.[11][16]
Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, provided volume limits are not exceeded), it must be transferred for disposal.[5][10]
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[5]
-
Do Not Transport Off-Site: Never attempt to transport hazardous waste yourself. Disposal must be handled by licensed hazardous waste management professionals in accordance with all federal, state, and local regulations.[15][17]
Spill Management: Emergency Preparedness
Accidents can happen, and a clear, well-rehearsed spill response plan is crucial.[11]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 2.
-
Containment: Use a chemical spill kit with absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb flammable substances.
-
Cleanup: Collect the absorbent material using spark-proof tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Documentation: Report the incident to your laboratory supervisor and EH&S department as per your institution's policy.[11]
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that protects themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Vertex AI Search.
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
- Hazardous Waste and Disposal.American Chemical Society.
- How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024). OSHA.
- Hazardous waste.Wikipedia.
- Hazardous Waste Disposal Guide.Dartmouth College.
- Safe Handling and Storage of Chemicals.University of California, Berkeley Environmental Health & Safety.
- Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxyl
- SAFETY DATA SHEET - (5-Methyl-3-isoxazolyl)methylamine.Fisher Scientific.
- BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)
- Safety D
- (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072.PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. carlroth.com [carlroth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 14. Hazardous waste - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 17. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for [(5-Isobutylisoxazol-3-yl)methyl]amine
A Senior Application Scientist's Procedural Guide for Researchers
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling [(5-Isobutylisoxazol-3-yl)methyl]amine, a novel isoxazole derivative. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes technical data from structurally similar isoxazole and amine compounds to establish best practices for its handling and disposal. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
This guide is grounded in the foundational principles of laboratory safety, including the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize exposure to hazardous chemicals.[1][2]
Hazard Assessment: An Evidence-Based Approach
Due to the novelty of this compound, a comprehensive hazard profile is not yet established. However, by examining analogous compounds, we can anticipate its potential hazards. Safety data for compounds like BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)-AMINE and (5-Methyl-3-isoxazolyl)methylamine indicate that this class of chemicals can be toxic if swallowed and may cause severe skin and eye irritation or burns.[3][4][5][6][7][8] Therefore, it is prudent to handle this compound with a high degree of caution.
Anticipated Hazards:
-
Acute Oral Toxicity: Similar isoxazole amines are classified as toxic if swallowed.[3]
-
Skin and Eye Corrosivity: Amine compounds and some isoxazole derivatives are known to be corrosive and can cause burns upon contact with skin and eyes.[4][5][6][7]
-
Respiratory Irritation: Vapors or dusts may cause respiratory irritation.
It is imperative to adhere to the OSHA Hazard Communication Standard, which requires clear labeling of all chemical containers with their identity and associated hazards.[2][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling chemicals with unknown toxicological profiles. The following table outlines the minimum required PPE, with the rationale for each selection based on the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[3] | Protects against splashes of the chemical which may be corrosive to the eyes.[5] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the compound is expected to be a skin irritant or corrosive.[5][10] |
| Body Protection | A flame-resistant lab coat. | Protects against incidental skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][10] | Protects against inhalation of potentially harmful vapors or aerosols. |
Donning and Doffing PPE Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Proper sequence for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring reproducible results.
Preparation:
-
Consult the Chemical Hygiene Plan: Before beginning any work, review your institution's CHP.[1][11]
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.[12]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels, inside the fume hood.
-
Prepare for Spills: Have a spill kit readily accessible, containing absorbent materials and neutralizing agents.[13]
Handling:
-
Work Within the Fume Hood: All manipulations of this compound, including weighing and transfer, must be performed within a properly functioning chemical fume hood.[5][10]
-
Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.[5]
-
Controlled Dispensing: When transferring the solid, use a spatula and gently tap to dispense. For solutions, use a calibrated pipette or syringe.
-
Immediate Cleanup: Clean up any minor spills immediately using appropriate absorbent materials.
Post-Handling:
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent.
-
Properly Seal Container: Ensure the primary container of this compound is tightly sealed and stored in a designated, well-ventilated, and cool area away from incompatible materials like acids and oxidizing agents.[13]
-
Wash Hands Thoroughly: After removing gloves, wash your hands with soap and water.
Disposal Plan: Responsible Waste Management
Amine-containing organic compounds are often hazardous to the environment and should not be disposed of down the drain.[13] Improper disposal can harm aquatic life and ecosystems.[13]
Waste Segregation and Collection:
-
Identify and Segregate: Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[13]
-
Use Appropriate Containers: Collect all solid and liquid waste containing this compound in clearly labeled, compatible, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of amine-containing chemical waste.
For final disposal, it is recommended to use a licensed hazardous waste disposal company that can handle chemical wastes safely and in accordance with all applicable regulations.[13] Methods like incineration may be used for the ultimate destruction of the compound.[14]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First-Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, contact your institution's Environmental Health and Safety department.[5] |
This guide is intended to be a living document. As more information becomes available about the specific properties and hazards of this compound, these procedures should be reviewed and updated. Your diligence and commitment to a culture of safety are paramount to the success and well-being of our scientific community.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Chemical Safety Guidelines. The University of New Mexico. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
-
(5-Methyl-3-isoxazolyl)methylamine - High purity. Georganics. [Link]
-
Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+%. Cole-Parmer. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA. [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Princeton University. [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. echemi.com [echemi.com]
- 4. fishersci.ca [fishersci.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.se [fishersci.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
